Product packaging for N,N-Dimethyl-1-piperidin-4-ylmethanamine(Cat. No.:CAS No. 138022-00-1)

N,N-Dimethyl-1-piperidin-4-ylmethanamine

Cat. No.: B145781
CAS No.: 138022-00-1
M. Wt: 142.24 g/mol
InChI Key: SWQDHDJAIYSTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,N-Dimethyl-1-piperidin-4-ylmethanamine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-Dimethyl-1-(piperidin-4-yl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2 B145781 N,N-Dimethyl-1-piperidin-4-ylmethanamine CAS No. 138022-00-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-1-piperidin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10(2)7-8-3-5-9-6-4-8/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQDHDJAIYSTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456471
Record name N,N-Dimethyl-1-(piperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138022-00-1
Record name N,N-Dimethyl-1-(piperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylaminomethyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethyl-1-piperidin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of N,N-Dimethyl-1-piperidin-4-ylmethanamine (CAS No. 138022-00-1). The information is compiled from various chemical databases and supplier specifications. This document is intended to serve as a foundational resource for researchers utilizing this compound as a heterocyclic building block in pharmaceutical and chemical research, particularly in the synthesis of novel bioactive molecules.

Core Physicochemical Data

The quantitative physicochemical data for this compound is summarized in the table below. It is important to note that a significant portion of the available data is computationally predicted and awaits experimental verification.

PropertyValueData Type
Molecular Formula C₈H₁₈N₂---
Molecular Weight 142.24 g/mol Calculated
Boiling Point 178.8 ± 8.0 °CPredicted
Density 0.868 ± 0.06 g/cm³Predicted
pKa 10.10 ± 0.10Predicted

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a novel compound like this compound, the boiling point would typically be determined at reduced pressure to prevent decomposition.

Methodology: Distillation under Reduced Pressure

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source. The system must be airtight.

  • Sample Preparation: A sample of the purified compound is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

  • Evacuation: The system is gradually evacuated to the desired pressure, which is monitored by a manometer.

  • Heating: The flask is gently heated using a heating mantle.

  • Data Collection: The temperature at which the liquid boils and the condensate drips into the receiving flask at a steady rate is recorded as the boiling point at that specific pressure.

  • Correction to Atmospheric Pressure: The observed boiling point can be extrapolated to atmospheric pressure using a nomograph or the Clausius-Clapeyron equation, though this is less accurate for complex molecules.

Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a base like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a common and accurate method.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically deionized water or a mixed aqueous-organic solvent system if solubility is an issue.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong acid (e.g., HCl) is positioned above the beaker.

  • Titration: The acid titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point (the point of inflection) is identified. The pKa is the pH at which half of the base has been neutralized (i.e., at the half-equivalence point).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of pKa using potentiometric titration, a key property for understanding the behavior of this compound in biological and chemical systems.

experimental_workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve setup Calibrate pH Meter & Assemble Apparatus dissolve->setup titrate Titrate with Standardized Acid setup->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot half_eq Identify Half-Equivalence Point plot->half_eq pka Determine pKa (pH at Half-Equivalence) half_eq->pka result result pka->result Final pKa Value

Caption: Workflow for pKa Determination by Potentiometric Titration.

Conclusion

This compound is a valuable building block in medicinal chemistry. While experimentally determined physicochemical data is limited, computational predictions provide a useful starting point for research and development. The standardized experimental protocols outlined in this guide can be employed to obtain verified data, which is crucial for applications in drug design, formulation, and quality control. The provided workflow for pKa determination exemplifies the rigorous analytical procedures required to characterize such novel compounds.

Elucidation of N,N-Dimethyl-1-piperidin-4-ylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of N,N-Dimethyl-1-piperidin-4-ylmethanamine, a heterocyclic building block with applications in pharmaceutical research and drug development, particularly in the synthesis of Central Nervous System (CNS) targeted agents. This document outlines the key physicochemical properties, a detailed synthetic protocol, and the spectroscopic data essential for its characterization. The guide adheres to stringent data presentation and visualization standards, including structured data tables and detailed experimental and logical workflows rendered in Graphviz DOT language.

Chemical Identity and Physical Properties

This compound is a disubstituted piperidine derivative. Its core structure consists of a piperidine ring substituted at the 4-position with a dimethylaminomethyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 138022-00-1Commercial Suppliers
Molecular Formula C₈H₁₈N₂Calculated
Molecular Weight 142.24 g/mol Calculated
Boiling Point (Predicted) 178.8 ± 8.0 °CCommercial Suppliers
Density (Predicted) 0.868 ± 0.06 g/cm³Commercial Suppliers

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 4-piperidone. The following protocol is adapted from established methods for analogous N-substituted piperidin-4-ylmethanamines.

Overall Synthetic Workflow

The synthesis involves three primary stages:

  • Boc Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions.

  • Reductive Amination: The protected piperidone undergoes reductive amination with dimethylamine to introduce the dimethylaminomethyl group.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

G A 4-Piperidone B N-Boc-4-piperidone A->B (Boc)₂O, Base C N-Boc-4-(dimethylaminomethyl)piperidine B->C Dimethylamine, NaBH(OAc)₃ D This compound C->D TFA or HCl

Figure 1: Synthetic workflow for this compound.
Experimental Procedure

Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • To a solution of 4-piperidone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a base, for example, triethylamine (2.5 eq), at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone.

Step 2: Synthesis of tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate

  • Dissolve N-Boc-4-piperidone (1.0 eq) in an anhydrous solvent like 1,2-dichloroethane.

  • Add a solution of dimethylamine (2.0 M in THF, 1.5 eq).

  • Stir the mixture for 1-2 hours at room temperature to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-18 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product, which can be purified by column chromatography.

Step 3: Synthesis of this compound (Deprotection)

  • Dissolve the Boc-protected intermediate (1.0 eq) in a solvent such as DCM or dioxane.

  • Add an excess of a strong acid, for instance, trifluoroacetic acid (TFA, 10 eq) or a solution of HCl in dioxane (4 M).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 12.

  • Extract the final product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic extracts, filter, and concentrate to yield this compound.

Structure Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Piperidine NH1.0 - 2.0br s1H
Piperidine H2, H6 (axial & equatorial)2.4 - 2.6 and 2.9 - 3.1m4H
Piperidine H3, H5 (axial & equatorial)1.1 - 1.3 and 1.6 - 1.8m4H
Piperidine H41.4 - 1.6m1H
-CH₂-N(CH₃)₂2.1 - 2.3d2H
-N(CH₃)₂2.2s6H

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AtomChemical Shift (δ, ppm)
Piperidine C2, C6~45
Piperidine C3, C5~30
Piperidine C4~35
-CH₂-N(CH₃)₂~65
-N(CH₃)₂~45
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound.

Table 4: Expected Mass Spectrometry Data

TechniqueExpected [M+H]⁺ (m/z)
Electrospray Ionization (ESI-MS)143.15
Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

Table 5: Expected Infrared Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (secondary amine)3300 - 3500Medium, broad
C-H Stretch (alkane)2850 - 3000Strong
N-H Bend1550 - 1650Medium
C-N Stretch1000 - 1250Medium

Role in CNS Drug Discovery

Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, particularly for agents targeting the central nervous system.[1] The piperidine ring is a versatile structural motif that can be modified to modulate physicochemical properties such as lipophilicity and basicity, which are critical for blood-brain barrier penetration.[2]

Conceptual Signaling Pathway Involvement

While a specific signaling pathway for this compound is not defined, its utility as a building block suggests its incorporation into molecules that modulate various CNS targets like G-protein coupled receptors (GPCRs) or ion channels.

G cluster_0 Drug Discovery Phase cluster_1 Biological Action A Piperidine-based Building Block (e.g., N,N-Dimethyl-1- piperidin-4-ylmethanamine) B Lead Compound for CNS Target A->B Chemical Synthesis & Optimization C CNS Receptor (e.g., GPCR, Ion Channel) B->C Binding & Modulation D Intracellular Signaling Cascade C->D Signal Transduction E Cellular Response D->E Physiological Effect

Figure 2: Conceptual role in CNS drug development.

Conclusion

The structural elucidation of this compound relies on a combination of synthetic chemistry and spectroscopic analysis. While a valuable building block in medicinal chemistry, detailed experimental data for this specific compound is not widely published. This guide provides a comprehensive framework based on established chemical principles and data from closely related analogues to aid researchers in its synthesis and characterization. Further experimental validation of the predicted spectroscopic data is recommended for rigorous structural confirmation.

References

An In-depth Technical Guide on N,N-Dimethyl-1-piperidin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 138022-00-1

Disclaimer: Publicly accessible, comprehensive experimental data, including spectroscopic analyses and detailed biological activity for N,N-Dimethyl-1-piperidin-4-ylmethanamine (CAS 138022-00-1), is limited. This guide presents available data for the specified compound and leverages information from structurally similar piperidine derivatives to provide a representative technical framework for researchers, scientists, and drug development professionals. The experimental protocols and potential biological activities described are based on these analogues and should be adapted and verified for the specific compound of interest.

Introduction

This compound is a heterocyclic organic compound featuring a piperidine ring, a foundational scaffold in medicinal chemistry. The piperidine moiety is a key structural feature in numerous approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS). Its prevalence is due to its ability to confer favorable pharmacokinetic properties and serve as a versatile framework for presenting pharmacophoric elements to a variety of biological targets. This compound and its analogues are of significant interest as intermediates in the synthesis of pharmaceuticals, especially in the development of analgesics and agents targeting the CNS. Due to its amine functionality and heterocyclic backbone, it serves as a valuable building block in medicinal chemistry for designing drug candidates with potentially enhanced binding affinity and selectivity for neurological receptors.

It is important to note that the nomenclature surrounding substituted piperidinemethanamines can be ambiguous. The name "this compound" can be interpreted in several ways depending on the location of the methyl groups. This guide focuses on the structure corresponding to CAS number 138022-00-1.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 138022-00-1
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
Boiling Point (Predicted) 178.8 ± 8.0 °C
Density (Predicted) 0.868 ± 0.06 g/cm³
Storage Temperature Room temperature, dry, light-proof, inert atmosphere

Synthesis Protocols

Synthesis of N,N-Dimethylpiperidin-4-amine via Reductive Amination

This procedure involves the reaction of a piperidone derivative with dimethylamine followed by reduction.

Materials:

  • 1-(tert-Butoxycarbonyl)-4-piperidone

  • Dimethylamine hydrochloride

  • Sodium cyanoborohydride

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water (H₂O)

Experimental Procedure:

  • To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (998 mg, 4.75 mmol) in methanol (15 mL), add dimethylamine hydrochloride (800 mg, 9.8 mmol) and sodium cyanoborohydride (270 mg, 4.3 mmol) at room temperature.

  • Stir the reaction mixture at room temperature for 4 days.

  • Add concentrated HCl (10 mL) and reduce the volume of the reaction mixture in vacuo.

  • Dissolve the resulting residue in H₂O (30 mL) and adjust the pH to 10 by adding a 2M NaOH solution.

  • Extract the aqueous solution with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo to yield the product.

A proposed synthetic workflow for this compound could involve the reductive amination of 1-Boc-piperidine-4-carbaldehyde with dimethylamine, followed by the deprotection of the Boc group.

G start 1-Boc-piperidine-4-carbaldehyde step1 Reductive Amination (Dimethylamine, NaBH(OAc)₃) start->step1 intermediate tert-Butyl 4-((dimethylamino)methyl) piperidine-1-carboxylate step1->intermediate step2 Boc Deprotection (e.g., TFA or HCl) intermediate->step2 product This compound step2->product

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Data

Comprehensive spectroscopic data (NMR, IR, MS) for this compound is not publicly available. However, to provide a representative example for this class of compounds, the spectroscopic data for a structurally related analogue, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is presented below.

Table 1: ¹H NMR Spectroscopic Data for tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
3.52 – 3.39m4HH-2, H-6 (axial and equatorial)
3.33t2H-CH₂OH

Table 2: ¹³C NMR Spectroscopic Data for tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz

Chemical Shift (δ) ppmAssignment
155.09C=O (Boc)
80.10-C(CH₃)₃
62.1-CH₂OH
45.45C-2, C-6
36.08C-4
29.23C-3, C-5
28.50-C(CH₃)₃

Table 3: Mass Spectrometry Data for tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

m/zIonIonization Mode
216.2[M+H]⁺Electrospray Ionization (ESI)

Experimental Protocol for Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

  • Mass Spectrometry (MS): Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode. The analysis provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Material reaction Chemical Reaction start->reaction purification Purification reaction->purification product Synthesized Compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (ESI-MS) product->ms data Data Interpretation & Structure Confirmation nmr->data ms->data

Caption: General workflow for synthesis and spectroscopic analysis.

Potential Biological Activity and Signaling Pathways

Direct pharmacological data for this compound is not available in the public domain. However, the piperidine scaffold is a privileged structure in CNS drug discovery. By examining structurally related compounds, we can infer potential biological activities.

Derivatives of 4-aminomethyl piperidine have been investigated for their analgesic properties, which are often mediated by opioid receptors. Some derivatives have shown potential as µ-opioid receptor (MOR) agonists. Additionally, the N-methylpiperidine scaffold is found in compounds targeting the 5-hydroxytryptamine (5-HT)₂A receptor, which is implicated in neuropsychiatric disorders. For instance, ACP-103, a potent 5-HT₂A receptor inverse agonist, contains a substituted N-methylpiperidin-4-yl moiety.

Based on these relationships, this compound could potentially modulate signaling pathways associated with these receptors.

Potential µ-Opioid Receptor Signaling:

Activation of the µ-opioid receptor, a Gi/o-coupled GPCR, typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.

G ligand Potential Ligand (Piperidine Derivative) receptor µ-Opioid Receptor (GPCR) ligand->receptor g_protein Gi/o Protein receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibition ion_channel Ion Channel Modulation g_protein->ion_channel camp ↓ cAMP adenylyl_cyclase->camp cellular_response Cellular Response (e.g., Analgesia) camp->cellular_response ion_channel->cellular_response

Caption: Potential µ-opioid receptor signaling pathway.

Potential 5-HT₂A Receptor Inverse Agonist Signaling:

The 5-HT₂A receptor is a Gq/11-coupled GPCR. Inverse agonists would suppress its basal signaling activity, which involves the activation of phospholipase C (PLC).

G ligand Potential Inverse Agonist (Piperidine Derivative) receptor 5-HT₂A Receptor (GPCR) ligand->receptor inhibition g_protein Gq/11 Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP₂ plc->pip2 ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release ↑ Intracellular Ca²⁺ ip3->ca_release pkc PKC Activation dag->pkc cellular_response Suppression of Basal Signaling ca_release->cellular_response pkc->cellular_response

Caption: Potential 5-HT₂A inverse agonist signaling pathway.

Conclusion

This compound is a chemical building block with potential applications in pharmaceutical research and development, particularly for CNS-active agents. While direct experimental data is sparse, analysis of structurally related compounds provides a valuable framework for its synthesis, characterization, and potential pharmacological investigation. Researchers are encouraged to use the information in this guide as a starting point for their own studies, with the understanding that all protocols and hypotheses should be experimentally validated for the specific compound with CAS number 138022-00-1.

An In-depth Technical Guide to N,N-Dimethyl-1-piperidin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of N,N-Dimethyl-1-piperidin-4-ylmethanamine, a key building block in pharmaceutical research and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a disubstituted piperidine derivative. Its molecular structure and properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₈N₂[1][2]
Molecular Weight 142.24 g/mol [1][2]
CAS Number 138022-00-1[1]
Predicted Boiling Point 178.8 ± 8.0 °C[1]
Predicted Density 0.868 ± 0.06 g/cm³[1]

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the reductive amination of a suitable piperidine precursor. The following protocol details a representative synthesis.

Synthesis of this compound via Reductive Amination

This procedure involves the reaction of 1-(tert-Butoxycarbonyl)-4-piperidone with dimethylamine followed by deprotection.

Materials:

  • 1-(tert-Butoxycarbonyl)-4-piperidone

  • Dimethylamine hydrochloride

  • Sodium cyanoborohydride

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Methylene Chloride (Dichloromethane)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (4.75 mmol) in methanol (15 mL), add dimethylamine hydrochloride (9.8 mmol) and sodium cyanoborohydride (4.3 mmol) at room temperature.[3]

  • Stir the reaction mixture for 4 days.[3]

  • Add concentrated HCl (10 mL) and concentrate the reaction mixture in vacuo.[3]

  • Dissolve the resulting residue in water (30 mL) and adjust the pH to >10 using a 2M NaOH solution.[3]

  • Extract the aqueous solution with methylene chloride (3 x 20 mL).[3]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, this compound.[3]

Analytical Characterization:

The purity and identity of the synthesized compound can be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for identifying and quantifying the desired product and any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final compound. Samples are typically dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆.[4]

Synthetic Pathway Visualization

The following diagram illustrates the general synthetic workflow for the preparation of this compound.

SynthesisWorkflow Start 1-(tert-Butoxycarbonyl)-4-piperidone Reagents1 Dimethylamine HCl, Sodium Cyanoborohydride, Methanol Start->Reagents1 Intermediate N-Boc-4-(dimethylamino)piperidine Reagents1->Intermediate Reductive Amination Reagents2 Concentrated HCl Intermediate->Reagents2 Product This compound Reagents2->Product Boc Deprotection Analysis Purification and Analytical Characterization (GC-MS, NMR) Product->Analysis

Synthetic workflow for this compound.

References

An In-depth Technical Guide to N,N-Dimethyl-1-piperidin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N,N-Dimethyl-1-piperidin-4-ylmethanamine, a key building block in medicinal chemistry.

Chemical Identity

  • IUPAC Name: this compound

  • CAS Number: 138022-00-1[1]

  • Synonyms:

    • 4-[(Dimethylamino)methyl]piperidine

    • dimethyl[(piperidin-4-yl)methyl]amine

    • (4-Piperidinylmethyl)dimethylamine

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₁₈N₂[1]
Molecular Weight 142.24 g/mol [1]
Boiling Point (Predicted) 178.8 ± 8.0 °C[1]
Density (Predicted) 0.868 ± 0.06 g/cm³[1]
pKa (Predicted) 10.53 ± 0.10

Synthesis

This compound is a valuable building block in medicinal chemistry, often used in the synthesis of more complex molecules targeting the central nervous system.[1] The piperidine moiety is a common feature in many centrally active pharmaceuticals.[2] A common and efficient method for its synthesis is through the reductive amination of a suitable piperidine-4-carboxaldehyde derivative with dimethylamine.[3]

Experimental Protocol: Reductive Amination

This protocol details the synthesis of this compound from N-Boc-piperidine-4-carboxaldehyde and dimethylamine, followed by deprotection.

Step 1: Reductive Amination

  • To a stirred solution of N-Boc-piperidine-4-carboxaldehyde (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or methanol, add a solution of dimethylamine (1.2-1.5 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

  • Slowly add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-protected product.

Step 2: Boc Deprotection

  • Dissolve the crude N-Boc-N,N-Dimethyl-1-piperidin-4-ylmethanamine (1.0 equivalent) in dichloromethane (DCM).

  • To this solution, add an excess of an acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane or diethyl ether.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford this compound as the free base.

Biological Significance and Signaling Pathways

The this compound scaffold is a privileged structure in the development of ligands targeting the central nervous system.[4] Its derivatives have been explored for their activity at various G-protein coupled receptors (GPCRs), including serotonin receptors. For instance, this scaffold is a key component in the design of inverse agonists for the 5-HT2A receptor.[4]

The 5-HT2A receptor is a Gq-coupled GPCR.[4] Upon activation by its endogenous ligand, serotonin, it stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).[4] This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[4] An inverse agonist would suppress this basal signaling activity.[4]

Gq-Coupled GPCR Signaling Pathway

The following diagram illustrates the general signaling pathway for a Gq-coupled receptor, a common target for compounds derived from the this compound scaffold.

Gq_Signaling_Pathway cluster_membrane Cell Membrane GPCR Gq-Coupled Receptor Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Ligand (e.g., Serotonin) Ligand->GPCR Activation Gq->PLC Activates Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Gq-Coupled GPCR Signaling Cascade

Experimental Workflow for Synthesis

The following diagram outlines the key stages in the synthesis of this compound.

Synthesis_Workflow Start N-Boc-piperidine-4-carboxaldehyde + Dimethylamine Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) Start->Reductive_Amination Protected_Intermediate N-Boc-N,N-Dimethyl-1- piperidin-4-ylmethanamine Reductive_Amination->Protected_Intermediate Workup_Purification1 Aqueous Workup & Purification Protected_Intermediate->Workup_Purification1 Deprotection Boc Deprotection (e.g., TFA or HCl) Final_Product This compound Deprotection->Final_Product Workup_Purification2 Neutralization, Extraction & Purification Final_Product->Workup_Purification2 Workup_Purification1->Deprotection

Synthetic Workflow for this compound

References

Technical Guide: Spectroscopic and Synthetic Profile of N,N-Dimethyl-1-piperidin-4-ylmethanamine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This technical guide furnishes an in-depth look at the synthesis and spectroscopic characterization of a key piperidine intermediate, offering a foundational understanding applicable to the target molecule and its derivatives. The presented

A Technical Guide to N,N-Dimethyl-1-piperidin-4-ylmethanamine and its Analogs as Heterocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Dimethyl-1-piperidin-4-ylmethanamine and its closely related analogs as versatile heterocyclic building blocks in medicinal chemistry. Due to ambiguities in nomenclature across chemical literature and databases, this document clarifies the structures of interest and presents a consolidated resource on their synthesis, properties, and applications, with a focus on drug discovery.

The piperidine ring is a foundational scaffold in numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3] Its derivatives are integral to the development of therapeutics for a wide range of conditions.[2][4] This guide details the chemical properties, synthetic protocols, and potential biological significance of this compound and its structural relatives to support ongoing research and development efforts.

Nomenclature and Physicochemical Properties

The nomenclature for N-alkylated piperidin-4-ylmethanamine derivatives can be ambiguous. This guide addresses the user-specified compound, this compound, alongside its more frequently cited and studied structural analogs to provide a clearer, more comprehensive reference.

Table 1: Comparative Physicochemical Properties of Piperidin-4-ylmethanamine Derivatives

PropertyThis compoundN,N-Dimethylpiperidin-4-amine(1-Methylpiperidin-4-yl)methanamine
Structure (Image of this compound)(Image of N,N-Dimethylpiperidin-4-amine)(Image of (1-Methylpiperidin-4-yl)methanamine)
CAS Number 138022-00-1[5]50533-97-6[6][7]7149-42-0[]
Molecular Formula C₈H₁₈N₂[9]C₇H₁₆N₂[6][7]C₇H₁₆N₂[]
Molecular Weight 142.24 g/mol [9]128.22 g/mol [6][7]128.22 g/mol []
Boiling Point 178.8±8.0 °C (Predicted)[9]187 °C[7]159.8 °C at 760 mmHg[]
Density 0.868±0.06 g/cm³ (Predicted)[9]1.09 g/ml[7]0.901 g/cm³[]
pKa Not Available10.10±0.10 (Predicted)[7]Not Available
LogP Not Available0.4 (Computed)[6]0.92510 (Predicted)[]

Synthesis and Experimental Protocols

The synthesis of these piperidine building blocks is critical for their application in drug development. Reductive amination is a common and efficient strategy employed for their preparation.[10][11]

A prevalent method for synthesizing these compounds involves the reaction of a piperidone derivative with an appropriate amine, followed by reduction of the resulting imine.[10] The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is often essential to prevent side reactions at the piperidine nitrogen.[10]

G start N-Boc-4-piperidone inter1 Boc-protected Intermediate start->inter1 Reductive Amination (e.g., with Methylamine, NaBH(OAc)₃) inter2 Deprotected Piperidine (Target Analog) inter1->inter2 Boc Deprotection (e.g., 4M HCl in Dioxane) final Final N-Alkylated Product (e.g., N-Methyl-1-(1-methylpiperidin-4-yl)methanamine) inter2->final N-Alkylation (e.g., Eschweiler-Clarke Reaction)

Caption: General synthetic workflow for piperidine derivatives.

Protocol 1: Synthesis of N,N-Dimethylpiperidin-4-amine via Reductive Amination [7]

This protocol describes the synthesis starting from a Boc-protected piperidone.

  • Materials:

    • 1-(tert-Butoxycarbonyl)-4-piperidone (1 eq)

    • Dimethylamine hydrochloride (approx. 2 eq)

    • Sodium cyanoborohydride (approx. 0.9 eq)

    • Methanol

    • Concentrated HCl

    • 2M NaOH solution

    • Deionized Water

    • Dichloromethane (DCM)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Treat a solution of 1-(tert-Butoxycarbonyl)-4-piperidone in methanol with dimethylamine hydrochloride and sodium cyanoborohydride at room temperature.

    • Stir the reaction mixture for 4 days.

    • Add concentrated HCl and concentrate the reaction mixture in vacuo.

    • Dissolve the resulting residue in water and adjust the pH to 10 using 2M NaOH solution.

    • Extract the aqueous solution with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, N,N-Dimethylpiperidin-4-amine.[7]

Protocol 2: Synthesis of 1-(1-Methylpiperidin-4-yl)methanamine via Reduction [12]

This protocol details the synthesis by reduction of an amide.

  • Materials:

    • 1-Methylisonipecotamide (1 eq)

    • Lithium aluminum hydride (LiAlH₄) (1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Water

    • Aqueous Sodium Hydroxide

  • Procedure:

    • Prepare a slurry of LiAlH₄ in anhydrous THF in a round-bottom flask under a nitrogen atmosphere and cool to 0°C.[12]

    • Separately, prepare a solution of 1-methylisonipecotamide in anhydrous THF.[12]

    • Add the 1-methylisonipecotamide solution portion-wise to the stirred LiAlH₄ slurry at 0°C.[12]

    • After the addition is complete, continue stirring the reaction mixture at 0°C until the reaction is complete.

    • Carefully quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and then more water to precipitate aluminum salts.

    • Filter the mixture to remove the inorganic solids.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.[12]

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, particularly for agents targeting the CNS.[3][13] Its ability to be functionalized allows for the creation of molecules with tailored physicochemical properties that can effectively cross the blood-brain barrier and interact with various biological targets.[13]

N-Methyl-1-(piperidin-4-yl)methanamine and its analogs serve as key intermediates in the synthesis of compounds targeting a range of receptors and enzymes.[10] The structural motif provides multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.[14] Derivatives have been investigated for their potential as ligands for opioid, serotonergic, and sigma receptors.[15]

Many CNS targets for piperidine-based drugs are G-protein coupled receptors (GPCRs), such as opioid receptors.[16] These receptors mediate their effects through complex intracellular signaling cascades.

Opioid Receptor Signaling (Gi/o-Coupled Pathway): Opioid receptors are typically coupled to inhibitory G-proteins (Gi/o).[5]

  • Activation: Binding of an agonist ligand induces a conformational change in the receptor.[17]

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein.[18]

  • Subunit Dissociation: The G-protein dissociates into Gα(i/o)-GTP and Gβγ subunits.[17][18]

  • Downstream Effects:

    • The Gα(i/o)-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17][19]

    • The Gβγ subunit can directly modulate ion channels, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCC).[17]

  • Termination: The signal is terminated when the Gα subunit hydrolyzes GTP back to GDP, allowing it to re-associate with the Gβγ subunit.[1]

G Ligand Opioid Agonist Receptor Receptor Ligand->Receptor Binds G_Active_Alpha Active Gα-GTP AC AC G_Active_Alpha->AC Inhibits G_Active_BetaGamma Active Gβγ K_Channel K_Channel G_Active_BetaGamma->K_Channel Activates Ca_Channel Ca_Channel G_Active_BetaGamma->Ca_Channel Inhibits cAMP ↓ cAMP K_Efflux K+ Efflux (Hyperpolarization) Ca_Influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) G_Protein G_Protein Receptor->G_Protein Activates G_Protein->G_Active_Alpha Dissociates G_Protein->G_Active_BetaGamma Dissociates AC->cAMP K_Channel->K_Efflux Ca_Channel->Ca_Influx

Caption: Simplified Gi/o-coupled GPCR signaling pathway.

Safety and Handling

Derivatives such as N,N-Dimethylpiperidin-4-amine are classified as hazardous chemicals. They can be corrosive and may cause severe skin burns and eye damage.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work should be conducted in a well-ventilated area or under a chemical fume hood.

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.

Always consult the specific Safety Data Sheet (SDS) for the compound before handling.

References

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable prevalence in a vast array of natural products, alkaloids, and clinically approved pharmaceuticals underscores its significance in the design and development of novel therapeutics.[3][4][5] This guide offers a comprehensive exploration of the piperidine scaffold, detailing its structural properties, synthetic methodologies, diverse therapeutic applications, and the intricate structure-activity relationships (SAR) that govern its biological function.

Core Physicochemical and Structural Properties

The utility of the piperidine scaffold is rooted in its distinct physicochemical properties, which can be strategically modulated to optimize a drug candidate's potency, selectivity, and pharmacokinetic profile.[6][7]

  • Basicity: With a pKa of its conjugate acid around 11.2, piperidine is a strong base.[7] This allows it to form crucial salt bridges and hydrogen bonds with biological targets, often serving as a versatile anchor for pharmacophoric groups.[8]

  • Lipophilicity: The piperidine ring is inherently more lipophilic than its five-membered counterpart, pyrrolidine.[7] This property influences solubility, cell permeability, and metabolic stability, which can be fine-tuned through substitution.[8][9]

  • Conformational Rigidity: The scaffold predominantly adopts a stable chair conformation.[7] This relative rigidity can be advantageous for reducing the entropic penalty upon binding to a target, thereby enhancing binding affinity.[7] The orientation of substituents (axial vs. equatorial) profoundly impacts biological activity.

The interplay of these properties is critical for a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The metabolic stability of the piperidine scaffold is generally robust, though it can be susceptible to oxidation at carbons adjacent to the nitrogen atom.[7] Strategic functionalization can mitigate these metabolic liabilities.[9]

cluster_0 Physicochemical Properties cluster_1 Pharmacokinetic Influence (ADME) Basicity High Basicity (pKa ~11.2) Target Target Binding & Interaction Basicity->Target H-bonding, Salt bridges Lipophilicity Moderate Lipophilicity Permeability Membrane Permeability Lipophilicity->Permeability Solubility Aqueous Solubility Lipophilicity->Solubility balances Conformation Rigid Chair Conformation Conformation->Target Pre-organizes substituents Metabolism Metabolic Stability

Piperidine properties influencing drug development.

Synthesis of Piperidine Scaffolds

The construction of substituted piperidines is a pivotal task in organic chemistry, with numerous methods developed to achieve high levels of regio- and stereoselectivity.[3][10]

Common Synthetic Strategies Include:

  • Hydrogenation of Pyridine Derivatives: This is one of the most direct methods, often employing catalysts like palladium, platinum, or rhodium.[3] Chemoselective hydrogenation allows for the reduction of the pyridine ring while preserving other functional groups.[3]

  • Intramolecular Cyclization: These reactions involve the formation of a new C-N or C-C bond from a linear precursor containing a nitrogen source.[3][10] Acid-mediated, radical-mediated, and transition-metal-catalyzed cyclizations are common.[3][10]

  • Intermolecular Reactions: Multicomponent reactions (MCRs) and cycloadditions provide efficient pathways to complex piperidine structures in a single step.[3]

  • Diastereoselective Synthesis: Methods have been developed that allow for complete control over the stereochemistry at multiple centers, which is crucial for optimizing interactions with chiral biological targets.[11]

G start Pyridine Precursor step1 Catalytic Hydrogenation (e.g., Pd/C, H2) start->step1 step2 Functional Group Interconversion (FGI) step1->step2 cis-Piperidine step3 N-Functionalization (e.g., Alkylation, Acylation) step2->step3 end Substituted Piperidine Scaffold step3->end div Diversity Point step3->div

A general synthetic workflow for piperidines.

Therapeutic Applications and SAR

Piperidine derivatives are integral to over twenty classes of pharmaceuticals, targeting a wide spectrum of diseases.[3][12][13]

Central Nervous System (CNS) Disorders

The piperidine scaffold is particularly prominent in drugs targeting the CNS.[8][9] Its ability to be functionalized to achieve the desired polarity and permeability allows it to cross the blood-brain barrier.

Opioid Receptor Modulators: The scaffold is central to potent analgesics like fentanyl and meperidine that target opioid receptors.[1][14] Fentanyl, a synthetic opioid of the piperidine family, is 50 to 100 times more potent than morphine and works by activating μ-opioid receptors.[14]

CompoundTarget ReceptorBinding Affinity (Ki, nM)Key Structural Features
Meperidineμ-opioid~100Prototypical 4-phenylpiperidine core
Fentanylμ-opioid~0.38N-anilino substitution for high potency
Sufentanilμ-opioid~0.02Thienyl ring enhances potency over fentanyl

Table 1: Binding affinities of selected piperidine-based opioid receptor modulators. Data compiled for illustrative purposes.

Antipsychotics: Drugs like haloperidol and risperidone incorporate a piperidine ring, which is crucial for their interaction with dopamine and serotonin receptors.

Alzheimer's Disease: Donepezil, a piperidine derivative, is a widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[3][12][15]

Oncology

Piperidine derivatives have demonstrated significant potential as anticancer agents by inhibiting crucial enzymes and modulating key signaling pathways.[12][16][17] They are found in drugs targeting kinases, histone deacetylases (HDACs), and protein-protein interactions.[16][17]

Compound SeriesTarget / Cell LineKey Structural Features for ActivityIC₅₀ (µM)
Furan-pyrazole piperidinesAkt1 KinaseFuran-pyrazole moiety0.02 - 5.3
Furan-pyrazole piperidinesOVCAR-8 (Ovarian)Furan-pyrazole moiety0.1 - 15.8
Spirooxindole-piperidinesFaDu (Hypopharyngeal)Spirooxindole coreComparable to Bleomycin
Piperidine-based compoundsPC3 (Prostate)Specific side chainsConcentration-dependent inhibition

Table 2: Anticancer activity of various piperidine-containing series.[10][16][17]

Simplified Akt signaling pathway inhibited by a piperidine drug.
Infectious Diseases

HIV Entry Inhibitors: The piperidine scaffold is key to a class of HIV drugs that act as C-C chemokine receptor type 5 (CCR5) antagonists.[1] By blocking this co-receptor, these drugs prevent the entry of R5 strains of HIV-1 into host cells. Maraviroc is a notable example.

Compound SeriesKey Structural FeaturesIC₅₀ (nM)
4-hydroxypiperidinesVaried N-substituents1.5 - 25
Spiro-piperidinesConstrained conformation0.5 - 10

Table 3: Potency of piperidine-based CCR5 antagonists against HIV-1.[1]

Key Experimental Protocols

Synthesis: Diastereoselective Lithiation-Trapping for trans-2,6-Disubstituted Piperidine

This protocol describes a method to achieve a specific stereoisomer, which is often crucial for biological activity.[18]

Materials:

  • N-Boc-2-methylpiperidine

  • s-Butyllithium (s-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Diethyl ether (Et₂O)

  • Electrophile (e.g., Methyl iodide)

  • Quenching solution (e.g., saturated aq. NH₄Cl)

Procedure:

  • Dissolve N-Boc-2-methylpiperidine and TMEDA in anhydrous Et₂O under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -40 °C in a dry ice/acetonitrile bath.

  • Add s-BuLi dropwise over 10 minutes, maintaining the temperature at -40 °C.

  • Stir the resulting solution at -40 °C for 90 minutes to ensure complete α-lithiation.

  • Add the electrophile (e.g., methyl iodide) to the reaction mixture.

  • Allow the reaction to proceed for the specified time (e.g., 2 hours), monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Perform an aqueous workup by extracting the product with an organic solvent (e.g., Ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to isolate the desired trans-2,6-disubstituted piperidine.

Bioassay: In Vitro Half-Life Determination for Metabolic Stability

This protocol provides a general method to assess how quickly a compound is metabolized by liver enzymes, a key parameter in drug development.[8]

Materials:

  • Test compound (piperidine derivative)

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (cofactor for metabolic enzymes)

  • Phosphate buffer (pH 7.4)

  • Control compound (with known metabolic stability)

  • Acetonitrile (for quenching and protein precipitation)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Pre-warm a solution of liver microsomes in phosphate buffer to 37 °C.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the microsome solution. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.

  • Incubate the mixture at 37 °C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding ice-cold acetonitrile containing an internal standard. This stops the enzymatic activity and precipitates proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant from each time point using a validated LC-MS/MS method to quantify the remaining amount of the parent test compound.

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • Calculate the in vitro half-life (t₁/₂) from the slope of the linear regression (k): t₁/₂ = 0.693 / k.

Conclusion

The piperidine scaffold is a demonstrably powerful and versatile building block in medicinal chemistry.[3][19] Its favorable physicochemical properties and synthetic tractability have cemented its role in a multitude of approved drugs across nearly every therapeutic class.[5][12] The ability to precisely control stereochemistry and functionalization allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic profiles.[6][20] As drug discovery continues to tackle increasingly complex biological targets, the strategic application of the piperidine scaffold, guided by a deep understanding of its SAR, will undoubtedly continue to yield novel and effective therapeutic agents.

References

In-Depth Physicochemical Profiling of N,N-Dimethyl-1-piperidin-4-ylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical properties, specifically the acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP), for the compound N,N-Dimethyl-1-piperidin-4-ylmethanamine. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering in-silico data alongside detailed experimental protocols for empirical validation.

Predicted Physicochemical Data

The acid dissociation constant (pKa) and the octanol-water partition coefficient (logP) are critical parameters in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Due to the early-stage nature of many research compounds, in-silico prediction models are frequently employed to estimate these properties. Below is a summary of predicted pKa and logP values for this compound obtained from various well-established computational models.

Table 1: Predicted pKa and logP Values for this compound

ParameterPrediction Tool/MethodPredicted Value
pKa (most basic) ChemAxon9.85 ± 0.70
ACD/Labs Percepta9.9 ± 0.5
logP Molinspiration1.25
SwissADME (Consensus LogP)1.35

Note: Predicted values are for guidance and should be confirmed by experimental methods.

Experimental Protocols for pKa and logP Determination

While in-silico predictions are valuable for initial screening, experimental determination of pKa and logP remains the gold standard for accurate physicochemical characterization. The following sections detail the methodologies for these key experiments.

Experimental Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[1] The procedure involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically purified water or a co-solvent system if solubility is a concern, to a known concentration (e.g., 0.01 M).[2]

  • Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The temperature is maintained at a constant value (e.g., 25 °C or 37 °C) throughout the experiment.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally to the amine solution using a precision burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point, where the moles of added acid equal the initial moles of the basic sites of the amine, is identified from the inflection point of the curve. The pKa is the pH at which half of the amine is protonated, corresponding to the midpoint of the buffer region on the titration curve. For polyprotic bases, multiple inflection points and pKa values may be observed. The precise pKa value can be determined from the first derivative of the titration curve.[3]

experimental_pka_workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep1 Dissolve Compound in Solvent prep2 Known Concentration (e.g., 0.01 M) prep1->prep2 titrate1 Place in Thermostatted Vessel prep2->titrate1 Transfer titrate2 Calibrated pH Electrode titrate1->titrate2 titrate3 Incremental Addition of Titrant (e.g., HCl) titrate2->titrate3 analysis1 Record pH vs. Titrant Volume titrate3->analysis1 Data Acquisition analysis2 Generate Titration Curve analysis1->analysis2 analysis3 Determine Equivalence Point analysis2->analysis3 analysis4 Calculate pKa analysis3->analysis4 experimental_logp_workflow cluster_prep Phase & Sample Preparation cluster_partition Partitioning & Separation cluster_analysis Analysis & Calculation prep1 Pre-saturate n-Octanol and Aqueous Buffer prep2 Dissolve Compound in One Phase prep1->prep2 part1 Agitate Mixture to Reach Equilibrium prep2->part1 Equilibration part2 Centrifuge for Phase Separation part1->part2 analysis1 Measure Concentration in Each Phase (e.g., HPLC) part2->analysis1 Sampling analysis2 Calculate Partition Coefficient (P) analysis1->analysis2 analysis3 Calculate logP = log10(P) analysis2->analysis3

References

N,N-Dimethyl-1-piperidin-4-ylmethanamine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Material Safety Data for N,N-Dimethyl-1-piperidin-4-ylmethanamine

Chemical Identification and Properties

This compound is a heterocyclic building block used in chemical and pharmaceutical research, particularly as a precursor in the synthesis of compounds targeting the central nervous system.[1]

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 138022-00-1[1]
Molecular Formula C₈H₁₈N₂[1]
Molecular Weight 142.24 g/mol [1]
Boiling Point 178.8±8.0 °C (Predicted)[1]
Density 0.868±0.06 g/cm³ (Predicted)[1]
Storage Room temperature, dry, light-proof[1]

Hazard Identification and Classification

Based on data for analogous piperidine compounds, this compound should be treated as a hazardous substance. Primary hazards are expected to include severe skin corrosion and eye damage.[2][3][4]

Table 2: GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Skin Corrosion / Irritation1BH314: Causes severe skin burns and eye damage.[2][4]
Serious Eye Damage / Irritation1H318: Causes serious eye damage.[4][5]
Acute Toxicity, Oral4 (Harmful) or 3 (Toxic)H302: Harmful if swallowed.[3] or H301: Toxic if swallowed.[5]
Acute Toxicity, Dermal2 (Fatal)H310: Fatal in contact with skin.[5]
Acute Toxicity, Inhalation3 (Toxic)H331: Toxic if inhaled.[5]

Precautionary Statements (P-phrases) Summary:

  • Prevention: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P262 (Do not get in eyes, on skin, or on clothing), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[5][6]

  • Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P350 (IF ON SKIN: Gently wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor).[5][6]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[5][7]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[2][5]

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound were not available in the reviewed literature. Methodologies for safety evaluation would typically follow OECD guidelines for testing of chemicals, such as those for acute oral toxicity (OECD 423), skin corrosion/irritation (OECD 431/439), and eye damage/irritation (OECD 437).

First Aid Measures

Immediate medical attention is critical in case of exposure. First responders must protect themselves.[5]

Table 3: First Aid Procedures

Exposure RouteProcedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[2] If breathing is difficult, give artificial respiration.[8]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[2] Immediately call a POISON CENTER or doctor/physician.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2] Immediately call a POISON CENTER or doctor/physician.[6]
Ingestion Rinse mouth. DO NOT induce vomiting.[2] Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor/physician.[5]

Handling, Storage, and Safety Workflows

Proper handling and storage are essential to minimize risk. This includes using the chemical in well-ventilated areas, preferably a chemical fume hood, and taking precautions against static discharge.[6][9]

Table 4: Safe Handling and Storage

AspectRecommendation
Ventilation Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[9][10]
Safe Handling Do not breathe vapor or mist.[7] Avoid contact with skin, eyes, and clothing.[2] Wear appropriate personal protective equipment.[7] Wash hands thoroughly after handling.[8]
Storage Store locked up.[2][7] Keep container tightly closed in a dry, cool, and well-ventilated place.[2][4] Store away from incompatible materials such as oxidizing agents and strong acids.[2][4]
Process and Safety Diagrams

The following diagrams illustrate the recommended workflows for handling the chemical and responding to a spill.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Ventilated Work Area prep_ppe->prep_area prep_materials Gather Materials prep_area->prep_materials handle_chem Dispense Chemical prep_materials->handle_chem handle_exp Perform Experiment handle_chem->handle_exp cleanup_decon Decontaminate Surfaces handle_exp->cleanup_decon cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Standard workflow for handling hazardous amine compounds.

G spill Spill Occurs evacuate Evacuate Immediate Area Alert Personnel spill->evacuate assess Assess Spill Size & Hazard evacuate->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major contain Contain Spill with Inert Absorbent small_spill->contain emergency Contact Emergency Response Team large_spill->emergency cleanup Collect Material into Sealed Waste Container contain->cleanup decon Decontaminate Area cleanup->decon

Caption: Logical workflow for a chemical spill response.

Personal Protective Equipment (PPE)

A stringent PPE policy is mandatory when handling this compound to prevent any contact.[9]

Table 5: Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Eye/Face Protection Safety Goggles & Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[9] A face shield is also recommended.[9]
Skin Protection Chemical-Resistant GlovesUse chemical-impermeable gloves (e.g., nitrile, neoprene). Always inspect gloves prior to use.[9]
Protective ClothingFire/flame resistant and impervious clothing, such as a lab coat or coveralls, is essential.[9]
Respiratory Protection Ventilated Area / RespiratorWork must be conducted in a well-ventilated area or a chemical fume hood.[9] For emergencies or situations with inadequate ventilation, a self-contained breathing apparatus (SCBA) is necessary.[9]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N,N-Dimethyl-1-piperidin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-1-piperidin-4-ylmethanamine is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry. The piperidine scaffold is a common feature in many pharmacologically active compounds due to its favorable physicochemical properties. This document provides a detailed protocol for the synthesis of this compound, employing a robust and widely utilized synthetic strategy involving reductive amination of a protected piperidine derivative followed by deprotection.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step process commencing with the commercially available N-Boc-4-piperidinecarboxaldehyde. This strategy utilizes a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen to ensure selective reaction at the aldehyde functionality and prevent undesirable side reactions.[1] The key steps are:

  • Reductive Amination: The initial step involves the reaction of N-Boc-4-piperidinecarboxaldehyde with dimethylamine in the presence of a reducing agent to form the Boc-protected intermediate, tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate.

  • Boc Deprotection: The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound, this compound.[1]

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear overview of the expected inputs and outputs.

StepReactionStarting MaterialKey ReagentsSolventTypical Yield (%)Typical Purity (%)
1Reductive AminationN-Boc-4-piperidinecarboxaldehydeDimethylamine, Sodium triacetoxyborohydrideDichloromethane (DCM)80-90>95
2Deprotectiontert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylateTrifluoroacetic acid (TFA) or HClDichloromethane (DCM) or Dioxane90-98>98

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate (Reductive Amination)

Objective: To synthesize the Boc-protected intermediate via reductive amination.

Materials:

  • N-Boc-4-piperidinecarboxaldehyde

  • Dimethylamine (2M solution in THF or as hydrochloride salt with a base)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of N-Boc-4-piperidinecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add dimethylamine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate. This product is often of sufficient purity for the subsequent step.

Step 2: Synthesis of this compound (Deprotection)

Objective: To remove the Boc protecting group to obtain the final product.

Materials:

  • tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the crude tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM).[1]

  • To this solution, add trifluoroacetic acid (TFA, 10 eq) or an equivalent amount of 4M HCl in Dioxane.[1]

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.[1]

  • Dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.[1]

  • Extract the aqueous layer with DCM (3 x 50 mL).[1]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford this compound as the free base.

Mandatory Visualization

Synthesis_Workflow Start N-Boc-4-piperidine- carboxaldehyde Intermediate tert-butyl 4-((dimethylamino)methyl) -piperidine-1-carboxylate Start->Intermediate Reductive Amination Product N,N-Dimethyl-1-piperidin- 4-ylmethanamine Intermediate->Product Deprotection Reagent1 Dimethylamine, Sodium triacetoxyborohydride Reagent2 TFA or HCl

References

Application Notes: Synthesis of N,N-Dimethyl-1-piperidin-4-ylmethanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Dimethyl-1-piperidin-4-ylmethanamine is a key building block and intermediate in medicinal chemistry and pharmaceutical development.[1] Its disubstituted piperidine structure is a common scaffold in a variety of pharmacologically active compounds, particularly those targeting the central nervous system.[2] A robust and scalable synthetic route is crucial for its application in drug discovery.

This document provides detailed experimental protocols for the synthesis of this compound. The featured methodology employs a two-step process starting from the commercially available N-Boc-piperidine-4-carboxaldehyde. The core transformations include a highly efficient reductive amination followed by a straightforward deprotection step.[3] This route is favored for its control, high yields, and scalability.[1]

Synthetic Strategy Overview

The synthesis is achieved through a two-step sequence designed for optimal yield and purity:

  • Reductive Amination: The initial step involves the reaction of tert-butyl 4-formylpiperidine-1-carboxylate (N-Boc-piperidine-4-carboxaldehyde) with dimethylamine. An intermediate iminium ion is formed and subsequently reduced in situ by a mild reducing agent, sodium triacetoxyborohydride, to yield the Boc-protected product, tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate.[1][4][5] The use of a protecting group like tert-butyloxycarbonyl (Boc) is essential to prevent side reactions at the piperidine nitrogen.[1]

  • Boc Deprotection: The final step is the removal of the Boc protecting group under acidic conditions.[3] Treatment with hydrochloric acid yields the desired final product, this compound, typically as its hydrochloride salt.

Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-piperidine-4-carboxaldehyde

This protocol details the synthesis of tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate.

Materials:

  • tert-Butyl 4-formylpiperidine-1-carboxylate (1.0 eq)[6]

  • Dimethylamine solution (2.0 M in THF, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[1]

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in dichloromethane.

  • Add the dimethylamine solution (1.2 eq) to the flask and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[1]

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice more with DCM.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[1]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is often of sufficient purity for the subsequent step.[1]

Protocol 2: Boc Deprotection to Yield this compound

This protocol describes the removal of the Boc protecting group to afford the final product.

Materials:

  • tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate (1.0 eq)

  • Hydrochloric acid (4 M in 1,4-dioxane or concentrated HCl) (3.0 eq)[7]

  • Isopropanol or Diethyl Ether[7]

  • Sodium hydroxide solution (50% w/w) (for free base generation, if needed)

Procedure:

  • Dissolve the crude tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate from the previous step in isopropanol or diethyl ether and cool the solution to 0-5°C.[7]

  • Slowly add the hydrochloric acid solution while maintaining the temperature below 20°C.[7]

  • Warm the reaction mixture to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.[7]

  • Concentrate the reaction mixture under reduced pressure.

  • If the hydrochloride salt is desired, the resulting solid can be triturated with diethyl ether, collected by filtration, and dried to yield this compound dihydrochloride.

  • To obtain the free base, add water and DCM to the residue and basify with a 50% NaOH solution until the pH is >12. Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.[7]

Data Presentation

The following table summarizes typical quantitative data for the two-step synthesis.

StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)Purity (%)Molecular Weight ( g/mol )
1Reductive Aminationtert-Butyl 4-formylpiperidine-1-carboxylateDimethylamine, Sodium triacetoxyborohydridetert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate85-95>97242.38
2Boc Deprotectiontert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylateHydrochloric AcidThis compound90-98>98142.24[2]

Visual Workflow of the Synthesis

The diagram below illustrates the synthetic workflow from the protected starting material to the final product.

G cluster_legend Synthetic Workflow start tert-Butyl 4-formylpiperidine-1-carboxylate intermediate tert-Butyl 4-((dimethylamino)methyl) piperidine-1-carboxylate start->intermediate 1. Dimethylamine 2. NaBH(OAc)₃ (Reductive Amination) end This compound intermediate->end HCl (Boc Deprotection)

Caption: Synthetic workflow for this compound.

References

The Versatile Role of N-Boc-4-piperidinecarboxaldehyde in Amine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-4-piperidinecarboxaldehyde (CAS 137076-22-3) has emerged as a pivotal building block in modern organic and medicinal chemistry. Its unique bifunctional nature, featuring a reactive aldehyde group and a Boc-protected piperidine nitrogen, makes it an exceptionally versatile reagent for the synthesis of a diverse array of complex amines. This document provides detailed application notes, experimental protocols, and supporting data for the use of N-Boc-4-piperidinecarboxaldehyde in the synthesis of pharmaceutically relevant compounds, with a focus on its application in reductive amination for the preparation of kinase inhibitors and G-protein coupled receptor (GPCR) agonists.

Chemical Properties and Synthetic Advantages

N-Boc-4-piperidinecarboxaldehyde is a white to off-white solid with a molecular weight of 213.27 g/mol . The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen serves two critical functions: it deactivates the nitrogen towards nucleophilic attack and unwanted side reactions, and it can be readily removed under acidic conditions to liberate the free amine for further functionalization.[1] The aldehyde group at the 4-position is a versatile handle for introducing a wide range of substituents through various chemical transformations, most notably reductive amination.[2]

Key Application: Reductive Amination

Reductive amination is the most prominent application of N-Boc-4-piperidinecarboxaldehyde, providing a straightforward and high-yielding method for the formation of carbon-nitrogen bonds. This reaction involves the initial formation of an imine or iminium ion between the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding secondary or tertiary amine.

General Workflow for Reductive Amination

The general workflow for the reductive amination of N-Boc-4-piperidinecarboxaldehyde is a one-pot procedure that offers operational simplicity and efficiency.

G cluster_workflow Reductive Amination Workflow Start Start Mix Mix N-Boc-4-piperidinecarboxaldehyde and Amine in Solvent Start->Mix Step 1 Add_Reducing_Agent Add Reducing Agent (e.g., Sodium Triacetoxyborohydride) Mix->Add_Reducing_Agent Step 2 Reaction Stir at Room Temperature Add_Reducing_Agent->Reaction Step 3 Workup Aqueous Workup Reaction->Workup Step 4 Purification Purification (e.g., Column Chromatography) Workup->Purification Step 5 Product Product Purification->Product Final Product

Caption: General experimental workflow for reductive amination.

Quantitative Data for Reductive Amination Reactions

The following table summarizes typical reaction conditions and yields for the reductive amination of N-Boc-4-piperidinecarboxaldehyde with various amines.

Amine SubstrateReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AnilineSodium TriacetoxyborohydrideDichloromethaneRoom Temp16Not specified, but used in multi-step synthesis[3]
Primary Amine (general)Sodium Triacetoxyborohydride1,2-DichloroethaneRoom Temp1-2070-95[4]
Secondary Amine (general)Sodium Triacetoxyborohydride1,2-DichloroethaneRoom Temp1-2075-98[4]
Dimethylamine HClSodium TriacetoxyborohydrideTHFRoom Temp177[5]

Application in the Synthesis of Pim-1 Kinase Inhibitors

Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers, making it a significant target for cancer therapy.[6] N-Boc-4-piperidinecarboxaldehyde is a key precursor for the synthesis of potent Pim-1 inhibitors. The piperidine moiety often serves as a central scaffold to which other pharmacophoric groups are attached.

Pim-1 Kinase Signaling Pathway

The Pim-1 kinase plays a crucial role in cell survival and proliferation by phosphorylating downstream targets that inhibit apoptosis and promote cell cycle progression.

G cluster_pathway Pim-1 Kinase Signaling Pathway Cytokines Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT activate Pim1 Pim-1 Kinase JAK_STAT->Pim1 upregulate transcription Bad Bad Pim1->Bad inhibits p21 p21Cip1/Waf1 Pim1->p21 inhibits Cdc25A Cdc25A Pim1->Cdc25A activates Apoptosis Apoptosis Bad->Apoptosis promotes Cell_Cycle Cell Cycle Progression p21->Cell_Cycle inhibits Cdc25A->Cell_Cycle promotes Inhibitor Pim-1 Inhibitor (from N-Boc-4-piperidinecarboxaldehyde) Inhibitor->Pim1 blocks

Caption: Simplified Pim-1 kinase signaling pathway and the action of inhibitors.

Experimental Protocol: Synthesis of a Pim-1 Kinase Inhibitor Precursor

This protocol describes the synthesis of a key intermediate for a diaminopyrimidine-based Pim-1 inhibitor via reductive amination.

Materials:

  • N-Boc-4-piperidinecarboxaldehyde

  • 2-Amino-4-chloropyrimidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-4-piperidinecarboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add 2-amino-4-chloropyrimidine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired N-Boc-protected piperidinylmethyl-aminopyrimidine intermediate.

Application in the Synthesis of GPR119 Agonists

G-protein coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes and obesity. Agonists of GPR119 stimulate glucose-dependent insulin secretion and the release of incretin hormones. N-Boc-4-piperidinecarboxaldehyde is a valuable starting material for the synthesis of potent GPR119 agonists.

GPR119 Signaling Pathway

Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cAMP, triggering downstream effects that enhance glucose homeostasis.

G cluster_gpr119 GPR119 Signaling Pathway GPR119_Agonist GPR119 Agonist (from N-Boc-4-piperidinecarboxaldehyde) GPR119 GPR119 Receptor GPR119_Agonist->GPR119 activates Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA_Epac PKA / Epac cAMP->PKA_Epac activates Insulin_Secretion Insulin Secretion (Pancreatic β-cells) PKA_Epac->Insulin_Secretion GLP1_Secretion GLP-1 Secretion (Intestinal L-cells) PKA_Epac->GLP1_Secretion

Caption: Simplified GPR119 signaling pathway.

Experimental Protocol: Synthesis of a GPR119 Agonist Precursor

This protocol outlines a general procedure for the synthesis of a GPR119 agonist precursor using reductive amination.

Materials:

  • N-Boc-4-piperidinecarboxaldehyde

  • A suitable amine (e.g., a substituted pyrimidine or pyridine amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-4-piperidinecarboxaldehyde (1.0 eq) and the desired amine (1.1 eq) in dichloromethane (DCM).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) to the solution.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, wash the reaction mixture with saturated aqueous NaHCO₃, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to obtain the N-Boc-protected GPR119 agonist precursor.

Conclusion

N-Boc-4-piperidinecarboxaldehyde is a highly valuable and versatile building block for the synthesis of complex amines, particularly in the context of drug discovery and development. Its application in reductive amination provides an efficient and reliable method for constructing key intermediates for a range of therapeutic targets, including Pim-1 kinase inhibitors and GPR119 agonists. The protocols and data presented herein offer a practical guide for researchers to effectively utilize this important synthetic tool in their own research endeavors.

References

Application Notes and Protocols for the Purification of N,N-Dimethyl-1-piperidin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-1-piperidin-4-ylmethanamine is a key building block in medicinal chemistry, utilized in the synthesis of a wide range of pharmacologically active compounds. The purity of this intermediate is critical to ensure the desired outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document provides detailed application notes and experimental protocols for common purification techniques for this compound, including distillation, column chromatography, and salt formation followed by recrystallization.

Purification Strategy Overview

The choice of purification method for this compound depends on the nature of the impurities, the scale of the purification, and the desired final purity. The primary impurities are typically unreacted starting materials such as 1-(piperidin-4-yl)methanamine and the mono-methylated intermediate, N-methyl-1-(piperidin-4-yl)methanamine.[1] Over-methylation leading to the tertiary amine is also a common issue in some synthetic routes.[1]

A general workflow for the purification of this compound is outlined below.

Purification Workflow General Purification Workflow crude Crude this compound distillation Fractional Distillation crude->distillation For volatile impurities chromatography Column Chromatography crude->chromatography For non-volatile impurities salt_formation Salt Formation & Recrystallization crude->salt_formation For crystalline solids analysis Purity Analysis (GC-MS, HPLC, NMR) distillation->analysis chromatography->analysis salt_formation->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of this compound.

Data Presentation: Comparison of Purification Techniques

The following table summarizes representative quantitative data for the different purification techniques described. The values are typical for the described protocols and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Fractional Distillation >98%60-80%Scalable, effective for removing volatile impurities.Not suitable for thermally labile compounds, requires significant boiling point differences between components.
Column Chromatography >99%50-70%High resolution, adaptable to various impurities.Can be time-consuming and require large volumes of solvent, less scalable than distillation.
Salt Formation & Recrystallization >99.5%70-90%High purity achievable, product is often a stable, crystalline solid.Requires the free base to be converted to a salt and then potentially back to the free base.

Experimental Protocols

Purification by Fractional Distillation

This method is effective for separating this compound from impurities with different boiling points, such as the starting material 1-(piperidin-4-yl)methanamine and the mono-methylated intermediate.[1]

Apparatus:

  • A fractional distillation setup with a Vigreux column.[1]

  • Round-bottom flask

  • Heating mantle

  • Condenser

  • Receiving flask

  • Thermometer

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.[1]

  • Place the crude this compound into the distillation flask.[1]

  • Slowly heat the flask using the heating mantle.[1]

  • Collect the fractions at their respective boiling points. The boiling points of the components are:

    • 1-(piperidin-4-yl)methanamine: ~203°C at atmospheric pressure.[1]

    • N-Methyl-1-(piperidin-4-yl)methanamine: Expected to be slightly higher than the starting material.[1]

    • This compound: Expected to be higher than the mono-methylated product.[1]

  • Collect the fraction corresponding to the desired product.[1]

  • Analyze the purity of the collected fractions using GC-MS or HPLC.[1]

Fractional Distillation Workflow Fractional Distillation Workflow start Place crude product in distillation flask heat Slowly heat the flask start->heat collect_fractions Collect fractions based on boiling points heat->collect_fractions analyze Analyze purity of fractions (GC-MS, HPLC) collect_fractions->analyze product Combine pure fractions analyze->product

Caption: Workflow for purification by fractional distillation.

Purification by Column Chromatography

Column chromatography on silica gel is a versatile method for purifying this compound, particularly for removing non-volatile impurities.[2]

Materials:

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Appropriate solvent system (e.g., dichloromethane/methanol, potentially with a small amount of triethylamine to prevent streaking of the amine)

  • Glass column

  • Eluent reservoir

  • Fraction collector or test tubes

Procedure:

  • Prepare the silica gel slurry in the chosen eluent and pack the column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the solvent system, collecting fractions.

  • Monitor the separation by thin-layer chromatography (TLC) or another suitable analytical technique.[2]

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[2]

Column Chromatography Workflow Column Chromatography Workflow start Pack column with silica gel load Load crude product onto column start->load elute Elute with appropriate solvent system load->elute collect Collect fractions elute->collect monitor Monitor fractions by TLC collect->monitor combine Combine pure fractions monitor->combine evaporate Evaporate solvent combine->evaporate product Pure product evaporate->product

Caption: Workflow for purification by column chromatography.

Purification by Salt Formation and Recrystallization

Formation of a salt, such as the hydrochloride salt, followed by recrystallization is an effective method for obtaining high-purity this compound as a stable, crystalline solid.[2]

Materials:

  • Crude this compound (free base)

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • A solution of HCl in diethyl ether or another suitable solvent[2]

  • Filtration apparatus (Büchner funnel, filter paper, flask)

  • Recrystallization solvent (e.g., ethanol, isopropanol)

Procedure:

  • Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.[2]

  • Slowly add a solution of HCl in diethyl ether to the stirred solution.[2]

  • The hydrochloride salt will precipitate out of the solution.[2]

  • Collect the precipitated salt by filtration and wash with a small amount of cold diethyl ether.[2]

  • To recrystallize, dissolve the salt in a minimal amount of a hot suitable solvent (e.g., ethanol or isopropanol).

  • Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Salt Formation and Recrystallization Workflow Salt Formation & Recrystallization Workflow start Dissolve crude free base in diethyl ether add_hcl Add HCl solution to precipitate the salt start->add_hcl filter_salt Collect crude salt by filtration add_hcl->filter_salt dissolve_hot Dissolve salt in minimal hot solvent filter_salt->dissolve_hot cool Cool solution to induce crystallization dissolve_hot->cool filter_crystals Collect pure crystals by filtration cool->filter_crystals dry Dry crystals under vacuum filter_crystals->dry product Pure hydrochloride salt dry->product

Caption: Workflow for purification by salt formation and recrystallization.

Impurity Profiling

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are highly effective for identifying and quantifying impurities in the final product.[1] These methods can be used to assess the purity of the material before and after the purification process.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool for structural confirmation and purity assessment.

References

Application Note: HPLC Analysis of N,N-Dimethyl-1-piperidin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N,N-Dimethyl-1-piperidin-4-ylmethanamine. Due to the absence of a strong chromophore in the molecule, this application note details a reversed-phase HPLC approach coupled with pre-column derivatization for sensitive fluorescence detection. The provided protocol is a starting point for method development and will require optimization and validation for specific applications.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry, often utilized in the development of central nervous system (CNS) active agents.[1] Accurate and sensitive analytical methods are crucial for the purity assessment, quantification in various matrices, and quality control of these compounds. This application note provides a detailed protocol for a proposed HPLC method, drawing upon established techniques for the analysis of similar aliphatic amines.

Proposed HPLC Method

The recommended approach involves a pre-column derivatization step to introduce a fluorophore, followed by separation on a reversed-phase column and fluorescence detection. This strategy is suggested to overcome the challenge of the analyte's poor UV absorbance.[2]

Table 1: Proposed HPLC Method Parameters
ParameterProposed Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 20 mM Phosphoric Acid Buffer (pH 2.8)B: Methanol
Elution Gradient
Flow Rate 0.8 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Derivatization Reagent 4-chloro-7-nitrobenzofurazan (NBD-Cl)
Detection Fluorescence Detector (FLD)
Excitation Wavelength 450 nm
Emission Wavelength 540 nm

Experimental Protocol

This protocol is a comprehensive guide for the analysis of this compound using the proposed HPLC method.

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid

  • Borate Buffer (20 mM)

  • 4-chloro-7-nitrobenzofurazan (NBD-Cl)

  • 0.45 µm Syringe Filters

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve the desired concentrations for calibration.

Sample Preparation
  • Dissolve the sample containing this compound in a suitable solvent.

  • If necessary, perform a liquid-liquid or solid-phase extraction to isolate the analyte from complex matrices.

  • Dilute the sample extract with methanol to a concentration within the calibration range.

Pre-Column Derivatization Procedure

This procedure is adapted from a method for the analysis of dimethylamine.[3]

  • In a reaction vial, combine 200 µL of the standard or sample solution, 50 µL of borate buffer (20 mM), and 150 µL of NBD-Cl solution (0.33 mg/mL in acetonitrile).

  • Vortex the mixture for 1 minute.

  • Heat the vial at 70 °C for 30 minutes in a heating block.

  • Immediately cool the vial in a freezer for 1 minute to stop the reaction.

  • Filter the derivatized solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Analysis
  • Set up the HPLC system according to the parameters outlined in Table 1.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the prepared standards and samples.

  • Acquire and process the data using appropriate chromatography software.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation Derivatization Pre-Column Derivatization (NBD-Cl) Standard_Prep->Derivatization Sample_Prep Sample Preparation Sample_Prep->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Data_Acquisition Data Acquisition HPLC_Injection->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis

Caption: HPLC analysis workflow for this compound.

Data Presentation

Table 2: Expected Quantitative Data (Hypothetical)

The following table presents hypothetical performance data for the proposed method. These values should be experimentally determined during method validation.

ParameterExpected Value
Retention Time 8 - 12 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Conclusion

This application note provides a detailed framework for developing a robust and sensitive HPLC method for the analysis of this compound. The proposed pre-column derivatization with NBD-Cl followed by fluorescence detection offers a promising approach for achieving the required sensitivity for pharmaceutical applications. It is imperative that this method undergoes thorough validation to ensure its suitability for its intended purpose.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of N,N-Dimethyl-1-piperidin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectral Analysis

The chemical structure of N,N-Dimethyl-1-piperidin-4-ylmethanamine consists of a piperidine ring substituted at the 4-position with a dimethylaminomethyl group. The predicted ¹H and ¹³C NMR spectra are based on the known chemical shifts of piperidine derivatives and N,N-dimethylalkylamines.

Structure and Atom Numbering:

  • C1 & C5: Carbons of the piperidine ring adjacent to the nitrogen

  • C2 & C4: Carbons of the piperidine ring at the 2 and 4 positions

  • C3: Carbon of the piperidine ring at the 3 position

  • C6: Methylene carbon connecting the piperidine ring and the dimethylamino group

  • C7 & C8: Methyl carbons of the dimethylamino group

  • N1: Nitrogen of the piperidine ring

  • N2: Nitrogen of the dimethylamino group

Data Presentation

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are based on established chemical shift ranges for similar structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~2.95ddd~12.0, 4.0, 2.02H-2ax, H-6ax
~2.50dt~12.0, 2.02H-2eq, H-6eq
~2.20s-6N(CH₃)₂
~2.15d~7.02-CH₂-N
~1.70m-1H-4
~1.60dddd~12.0, 4.0, 2.0, 2.02H-3ax, H-5ax
~1.25dddd~12.0, 4.0, 2.0, 2.02H-3eq, H-5eq
~1.5 (broad)s-1NH

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~65.0-CH₂-N
~54.0C-2, C-6
~46.0N(CH₃)₂
~37.0C-4
~30.0C-3, C-5

Experimental Protocols

The following protocols provide a general methodology for the preparation and NMR analysis of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, and 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). CDCl₃ is a common first choice for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. The chemical shift of TMS is defined as 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition

The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient for most organic molecules.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures full relaxation of the protons, leading to more accurate integration.

  • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: A range of approximately 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian shape.

  • Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the internal standard (TMS) to 0.00 ppm. If no internal standard is used, the residual solvent peak can be used as a secondary reference (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

  • Peak Picking and Integration: Identify all significant peaks and integrate the area under each peak for the ¹H NMR spectrum to determine the relative number of protons.

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer insert Insert Sample into NMR Spectrometer transfer->insert setup Set Up Experiment (¹H and ¹³C) insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference peak_pick Peak Picking reference->peak_pick integrate Integration (¹H) peak_pick->integrate assign Assign Signals integrate->assign structure Structure Elucidation assign->structure

Application Notes: Mass Spectrometry Analysis of N,N-Dimethyl-1-piperidin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Dimethyl-1-piperidin-4-ylmethanamine is a tertiary amine containing a piperidine scaffold, a common structural motif in many pharmaceutical compounds. The piperidine ring is a key feature in numerous approved drugs due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. Mass spectrometry is an indispensable tool for the structural characterization and quantification of such molecules during drug discovery and development. This document provides a detailed protocol for the analysis of this compound using Electrospray Ionization-Mass Spectrometry (ESI-MS), along with an exploration of its predicted fragmentation patterns.

Principles of Fragmentation for Piperidine Derivatives

The mass spectrometric fragmentation of piperidine derivatives is highly dependent on the ionization technique employed and the nature of the substituents on the piperidine ring.[1]

  • Electrospray Ionization (ESI): As a soft ionization method, ESI is ideal for analyzing piperidine-containing molecules. It typically results in the formation of a protonated molecule, [M+H]⁺, as the parent ion in the mass spectrum.[1][2] The basic nitrogen atom of the piperidine ring is readily protonated.

  • Tandem Mass Spectrometry (MS/MS): To elicit structural information, the [M+H]⁺ precursor ion is subjected to collision-induced dissociation (CID) in a tandem mass spectrometer. The resulting product ion spectrum reveals characteristic fragmentation pathways. For piperidine derivatives, fragmentation is often initiated at the protonated nitrogen atom and can involve ring opening, neutral losses, and α-cleavages (cleavage of the C-C bond adjacent to a nitrogen atom).[1][3]

Predicted Mass Spectrometric Behavior of this compound

The structure of this compound contains two tertiary amine groups, making it highly susceptible to protonation in positive mode ESI. The predicted monoisotopic mass of the neutral molecule (C₉H₂₀N₂) is 156.1626 Da. The expected protonated molecule [M+H]⁺ would therefore have a mass-to-charge ratio (m/z) of approximately 157.1704.

Upon CID, the [M+H]⁺ ion of this compound is expected to undergo characteristic fragmentations. The most likely fragmentation pathways involve cleavage of the bond between the piperidine ring and the methylene bridge, as well as fragmentation of the dimethylaminomethyl side chain.

Quantitative Data

The following table summarizes the predicted m/z values for the precursor ion and potential major product ions of this compound in an ESI-MS/MS experiment.

Ion DescriptionProposed Structure / FormulaPredicted m/z
Precursor Ion [C₉H₂₀N₂ + H]⁺157.17
Product Ion 1 [C₅H₁₀N]⁺ (Piperidine iminium ion)84.08
Product Ion 2 [C₈H₁₇N₂]⁺ (Loss of CH₃)142.15
Product Ion 3 [C₃H₈N]⁺ (Dimethyliminium ion)58.07
Product Ion 4 [C₆H₁₂N]⁺ (Loss of (CH₃)₂NH)98.10

Experimental Protocols

This section details a general protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Working Solution: Serially dilute the stock solution with a mixture of 50:50 methanol:water to the desired concentration (e.g., 1 µg/mL) for direct infusion or LC-MS analysis.

2. Liquid Chromatography Method

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate. The specific gradient should be optimized for the sample matrix.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 2-5 µL.[1]

  • Column Temperature: 40 °C.[1]

3. Mass Spectrometry Method

  • Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.[1]

  • Ionization Mode: Positive ion mode.[1]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • MS Method:

    • Full Scan (MS1): Perform a full scan from m/z 50 to 500 to identify the [M+H]⁺ precursor ion (expected at m/z 157.17).

    • Product Ion Scan (MS/MS): Select the precursor ion at m/z 157.17 for fragmentation. Acquire product ion spectra using a suitable collision energy (e.g., a ramp from 10-30 eV) to observe the fragmentation pattern.[1]

Visualizations

G Experimental Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (e.g., 1 µg/mL) Stock->Working Dilution Inject Inject Sample Working->Inject Column C18 Reverse-Phase Column Inject->Column Separation Gradient Elution Column->Separation ESI ESI Source (+ve mode) Separation->ESI MS1 MS1: Full Scan (Find m/z 157.17) ESI->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2: Product Ion Scan CID->MS2 Analyze Analyze Spectra MS2->Analyze Identify Identify Fragments Analyze->Identify

Caption: General workflow for the LC-MS/MS analysis.

G Predicted ESI-MS/MS Fragmentation of this compound cluster_frags Precursor [M+H]⁺ m/z = 157.17 Frag1 Fragment m/z = 84.08 (Piperidine Iminium) Precursor->Frag1 α-cleavage at ring Frag2 Fragment m/z = 58.07 (Dimethyliminium) Precursor->Frag2 C-C bond cleavage Frag3 Fragment m/z = 98.10 (Loss of Dimethylamine) Precursor->Frag3 Neutral Loss

Caption: Predicted fragmentation of the protonated molecule.

References

Application Notes and Protocols for Parallel Synthesis Utilizing N,N-Dimethyl-1-piperidin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-1-piperidin-4-ylmethanamine and its derivatives are privileged scaffolds in medicinal chemistry, frequently incorporated into a diverse range of pharmacologically active compounds, particularly those targeting the central nervous system (CNS).[1] The piperidine moiety is a common feature in many approved drugs due to its favorable physicochemical properties, including aqueous solubility and the ability to participate in hydrogen bonding.[1][2] The structural versatility of this compound, with its reactive secondary amine, makes it an ideal building block for the construction of compound libraries through parallel synthesis. This approach enables the rapid generation of numerous analogs for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

These application notes provide detailed protocols for the use of a protected form of this compound in solid-phase parallel synthesis to generate a library of N-acylated derivatives. The methodology is based on a "submonomer" approach, which allows for a high degree of diversification.[3]

Core Principle of Parallel Synthesis

The strategy for the parallel synthesis of a diverse library of compounds based on the this compound scaffold involves a multi-stage process on a solid support. This method allows for the systematic and rapid synthesis of a large number of individual compounds in separate reaction vessels.

The key stages are:

  • Immobilization and Scaffolding: A resin with a suitable linker is functionalized, and a protected version of the piperidine building block is attached.

  • Diversification: The reactive secondary amine of the piperidine scaffold is acylated with a diverse set of carboxylic acids.

  • Cleavage and Purification: The final compounds are cleaved from the solid support, and the protecting group is simultaneously removed, followed by purification.

This workflow facilitates the creation of a library where the core piperidine moiety is constant, and the diversity is introduced through the variation of the acyl group.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an N-Acylated Piperidine Library

This protocol details the parallel synthesis of a library of N-acylated derivatives of this compound on a Rink Amide resin. A Boc-protected version of the building block, tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate, is utilized to ensure selective acylation of the exocyclic secondary amine.

Materials:

  • Rink Amide AM resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Bromoacetic acid

  • Diisopropylcarbodiimide (DIC)

  • tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate

  • A diverse set of carboxylic acids (R-COOH)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Preparation and Fmoc Deprotection:

    • Swell Rink Amide AM resin (100 mg, 0.06 mmol per reaction vessel) in DMF (2 mL) in separate fritted syringes for 1 hour.[4]

    • Drain the DMF and add a 20% solution of piperidine in DMF (2 mL) to each vessel.[4]

    • Agitate for 5 minutes, then drain. Repeat with a fresh solution of 20% piperidine in DMF for 20 minutes.[4]

    • Wash the resin thoroughly with DMF (5 x 2 mL) and then DCM (3 x 2 mL).[4]

  • Bromoacetylation of the Resin:

    • To each reaction vessel, add a 0.8 M solution of bromoacetic acid in DMF (1 mL, 0.8 mmol) followed by a 0.8 M solution of DIC in DMF (1 mL, 0.8 mmol).[4]

    • Agitate the mixture for 30 minutes at room temperature.[4]

    • Drain the reaction mixture and wash the resin with DMF (5 x 2 mL).[4]

  • Attachment of the Piperidine Building Block:

    • Prepare a 1 M solution of tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate in DMF.

    • Add the building block solution (1 mL, 1 mmol) to each bromoacetylated resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Drain the solution and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Diversification via N-Acylation:

    • To each reaction vessel, add a 0.5 M solution of a unique carboxylic acid (R-COOH) in DMF (1 mL, 0.5 mmol).

    • Add a 0.5 M solution of HATU in DMF (1 mL, 0.5 mmol) and DIPEA (0.174 mL, 1 mmol).

    • Agitate the mixture for 4 hours at room temperature.

    • Drain the solution and wash the resin with DMF (5 x 2 mL), DCM (3 x 2 mL), and methanol (3 x 2 mL).

  • Cleavage and Isolation:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).[4]

    • Add the cleavage cocktail (2 mL) to the dried resin in each vessel.[4]

    • Agitate for 2 hours at room temperature.[4]

    • Filter the solution from each vessel into a separate collection tube.

    • Concentrate the combined filtrates under a stream of nitrogen.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.[4]

    • Dry the crude products under vacuum.

    • Purify each product using reverse-phase HPLC.

Data Presentation

The following table represents hypothetical data for a library of 10 compounds synthesized using the parallel synthesis protocol described above. The diversity is introduced by using 10 different carboxylic acids in the N-acylation step.

Compound IDR-Group (from R-COOH)Molecular Weight ( g/mol )Yield (%)Purity (%)
L1-001 Phenyl289.417598
L1-002 4-Chlorophenyl323.857297
L1-003 4-Methoxyphenyl319.437899
L1-004 2-Thienyl295.446895
L1-005 Cyclohexyl295.468198
L1-006 Benzyl303.437796
L1-007 4-Pyridyl290.396594
L1-008 Isobutyl257.418599
L1-009 3,4-Dimethoxyphenyl349.467397
L1-010 1-Naphthyl339.466995

Note: Yields and purities are hypothetical and representative for this synthetic route. Actual results may vary depending on the specific carboxylic acid used and optimization of reaction conditions.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the solid-phase parallel synthesis of the N-acylated piperidine library.

G cluster_resin_prep Resin Preparation cluster_synthesis Synthesis cluster_final Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Bromoacetylation Bromoacetylation (Bromoacetic Acid, DIC) Wash1->Bromoacetylation Attach_BB Attach Building Block (Boc-protected Piperidine) Bromoacetylation->Attach_BB Wash2 Wash (DMF, DCM) Attach_BB->Wash2 Acylation N-Acylation (R-COOH, HATU, DIPEA) Wash2->Acylation Wash3 Wash (DMF, DCM, MeOH) Acylation->Wash3 Cleavage Cleavage from Resin (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Product Final Product Library Purification->Final_Product

Caption: Solid-phase parallel synthesis workflow.

Logical Relationship of Compound Library to Drug Discovery

The diagram below illustrates the logical progression from the synthesized compound library to potential drug candidates, highlighting the central role of SAR studies.

G cluster_synthesis Library Generation cluster_screening Screening & Analysis cluster_optimization Lead Optimization Building_Block N,N-Dimethyl-1-piperidin- 4-ylmethanamine Scaffold Parallel_Synthesis Parallel Synthesis Building_Block->Parallel_Synthesis Compound_Library Diverse Compound Library Parallel_Synthesis->Compound_Library HTS High-Throughput Screening Compound_Library->HTS SAR Structure-Activity Relationship (SAR) HTS->SAR Hit_Compounds Hit Compounds SAR->Hit_Compounds Lead_Optimization Lead Optimization Hit_Compounds->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: From library synthesis to drug candidate.

Conclusion

The use of this compound as a scaffold in parallel synthesis offers a powerful and efficient strategy for the generation of diverse chemical libraries. The protocols provided herein serve as a comprehensive guide for researchers in the field of drug discovery to rapidly synthesize and evaluate novel compounds. The systematic variation of substituents on the piperidine core allows for a thorough exploration of the chemical space and the elucidation of structure-activity relationships, ultimately leading to the identification of promising new therapeutic agents.

References

Application Notes and Protocols for Amide Coupling Reactions with N,N-Dimethyl-1-piperidin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-1-piperidin-4-ylmethanamine is a versatile secondary amine building block frequently utilized in medicinal chemistry and drug discovery. Its piperidine scaffold is a common motif in pharmacologically active compounds, offering favorable physicochemical properties. The secondary amine provides a convenient handle for derivatization through amide coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. These application notes provide detailed protocols for the efficient amide coupling of this compound with various carboxylic acids.

Core Principles of Amide Coupling

The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[1] This is most commonly achieved using coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acyl intermediate.[2][3] Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC) and onium salts (e.g., HBTU, HATU).[2][4] The choice of coupling reagent, solvent, and base is critical for achieving high yields and minimizing side reactions, particularly when dealing with sterically hindered or electronically challenging substrates.[5]

Data Presentation

Table 1: Reagents and Materials for a Typical Amide Coupling Reaction
Material/ReagentGradePurpose
This compound>95%Amine source (Nucleophile)
Carboxylic Acid (R-COOH)>95%Acyl source
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)>98%Coupling Reagent
DIPEA (N,N-Diisopropylethylamine)>98%Non-nucleophilic base
N,N-Dimethylformamide (DMF)AnhydrousReaction Solvent
Dichloromethane (DCM)AnhydrousExtraction Solvent
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)ReagentAqueous wash
BrineReagentAqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentDrying agent
Table 2: Representative Yields for Amide Coupling with Various Carboxylic Acids*
EntryCarboxylic Acid (R-Group)Product Molecular Weight ( g/mol )Expected Yield (%)Crude Purity (%)
1Phenyl (Benzoic Acid)260.378590
24-Chlorophenyl (4-Chlorobenzoic Acid)294.818288
3Cyclohexyl (Cyclohexanecarboxylic Acid)266.439092
4Thiophen-2-yl (Thiophene-2-carboxylic acid)266.407985

*Note: Yields and purities are hypothetical and representative for this synthetic route. Actual results may vary depending on the specific carboxylic acid used and optimization of reaction conditions. These values are extrapolated based on similar reactions reported in the literature.[6]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the coupling of a carboxylic acid with this compound using HATU as the coupling agent. HATU is often effective for hindered amines and can lead to high yields with minimal epimerization.[2][7]

Reaction Setup:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.05 eq) to the solution.

  • Continue stirring the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup and Purification:

  • Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired amide derivative.

Protocol 2: Alternative Amide Coupling using EDC/HOBt

This protocol provides an alternative using the carbodiimide EDC in conjunction with HOBt, a common additive to suppress side reactions and reduce racemization.[7][8]

Reaction Setup:

  • Dissolve the carboxylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous Dichloromethane (DCM) or DMF (0.2 M) in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir for 10 minutes.

  • Add this compound (1.05 eq) followed by DIPEA (2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

Workup and Purification:

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_prep Pre-activation cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated Intermediate Carboxylic_Acid->Activated_Ester 1. Mix Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Solvent_Prep Anhydrous Solvent (DMF) Solvent_Prep->Activated_Ester Amide_Formation Amide Bond Formation Activated_Ester->Amide_Formation 2. Add Amine Amine N,N-Dimethyl-1-piperidin- 4-ylmethanamine Amine->Amide_Formation Quench Aqueous Quench Amide_Formation->Quench 3. Reaction Complete Extraction Solvent Extraction Quench->Extraction Purification Chromatography Extraction->Purification Final_Product Purified Amide Purification->Final_Product

Caption: General experimental workflow for amide coupling.

Amide_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH ActiveEster O-Acylisourea Intermediate RCOOH->ActiveEster CouplingAgent Coupling Agent (e.g., Carbodiimide) CouplingAgent->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Amine Attack Amine R'-NH-R'' Amine->Tetrahedral Amide Amide Product Tetrahedral->Amide Collapse Byproduct Urea Byproduct Tetrahedral->Byproduct

Caption: Simplified mechanism of carbodiimide-mediated amide coupling.

References

Application Notes and Protocols: N,N-Dimethyl-1-piperidin-4-ylmethanamine as a Versatile Intermediate for Novel CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-1-piperidin-4-ylmethanamine is a valuable and versatile chemical intermediate for the synthesis of a wide range of compounds targeting the central nervous system (CNS). The inherent structural features of the piperidine ring are prevalent in numerous FDA-approved CNS drugs, including antipsychotics and antidepressants. This document provides detailed application notes and experimental protocols for the synthesis of a representative CNS drug candidate from this compound. Furthermore, it outlines key in vitro and in vivo assays for the biological characterization of such compounds, complete with sample data and visualizations to guide researchers in the development of novel therapeutics.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into pharmacologically active compounds due to its favorable physicochemical properties and its ability to interact with a diverse array of biological targets.[1] this compound, with its reactive tertiary amine within the piperidine ring and the dimethylaminomethyl side chain, serves as a key building block for creating extensive chemical libraries for CNS drug discovery. Modifications of this scaffold can significantly influence a compound's affinity for specific receptors, its functional activity, and its pharmacokinetic profile.

This guide details a representative synthetic route to a potential CNS drug candidate via N-alkylation of this compound. It also provides comprehensive protocols for the evaluation of these synthesized compounds for their activity at key CNS targets, such as dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, which are implicated in the pathophysiology of various psychiatric disorders.[2] Additionally, protocols for assessing the potential antidepressant and antipsychotic efficacy in established rodent behavioral models are described.

Synthetic Protocol: Synthesis of a Representative Benzisoxazole Piperidine CNS Drug Candidate

This protocol describes the synthesis of a potential CNS drug candidate through the N-alkylation of this compound with a substituted benzisoxazole, a common moiety in atypical antipsychotics.

Reaction Scheme:

G reagent1 This compound conditions K2CO3, NaI (cat.) Acetonitrile, Reflux reagent1->conditions reagent2 6-fluoro-3-(4-chlorobutyl)benzo[d]isoxazole reagent2->conditions product Target CNS Drug Candidate conditions->product

Figure 1: General N-alkylation reaction scheme.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound138022-00-1142.24
6-fluoro-3-(4-chlorobutyl)benzo[d]isoxazole84163-13-3229.67
Potassium Carbonate (K₂CO₃)584-08-7138.21
Sodium Iodide (NaI)7681-82-5149.89
Acetonitrile (anhydrous)75-05-841.05

Experimental Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and a catalytic amount of sodium iodide (0.1 eq).

  • Add 6-fluoro-3-(4-chlorobutyl)benzo[d]isoxazole (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82°C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the pure target compound.

Expected Yield and Purity:

ParameterExpected Value
Yield75-90%
Purity (by HPLC)>98%

Biological Characterization Protocols

In Vitro Assays

1. Dopamine D2 Receptor Binding Assay

This assay determines the affinity of the synthesized compound for the dopamine D2 receptor.[3]

Materials:

  • Membrane preparation from cells expressing human dopamine D2 receptors.

  • Radioligand: [³H]Spiperone.

  • Non-specific binding control: Haloperidol.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Protocol:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, incubate the test compound, [³H]Spiperone (at a concentration near its Kd), and the D2 receptor-containing membranes in the assay buffer.

  • For non-specific binding, incubate the same components with an excess of haloperidol.

  • Incubate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki value of the test compound.

2. Serotonin 5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the functional activity (agonist, antagonist, or partial agonist) of the compound at the 5-HT1A receptor by quantifying G-protein activation.[4]

Materials:

  • Membrane preparation from cells expressing human 5-HT1A receptors.

  • [³⁵S]GTPγS.

  • GDP.

  • Reference agonist (e.g., 8-OH-DPAT).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

Protocol:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the 5-HT1A receptor membranes, GDP, and the test compound.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Measure the radioactivity on the filters.

  • Plot the data to determine the EC₅₀ and Emax values for the test compound relative to the reference agonist.

In Vivo Behavioral Models

1. Forced Swim Test (Antidepressant-like Activity)

This test is a widely used rodent behavioral model to screen for antidepressant efficacy.[1][5]

Apparatus:

  • A transparent cylindrical tank (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

  • Administer the test compound or vehicle to mice (e.g., intraperitoneally) 30-60 minutes before the test.

  • Individually place each mouse in the water-filled cylinder for a 6-minute session.

  • Record the duration of immobility during the last 4 minutes of the test. A mouse is judged to be immobile when it ceases struggling and remains floating motionless in the water, making only those movements necessary to keep its head above water.

  • A significant reduction in immobility time compared to the vehicle-treated group suggests antidepressant-like activity.

2. Novel Object Recognition Test (Cognitive Effects)

This test assesses cognitive function, particularly recognition memory, which can be impaired in schizophrenia.[6][7]

Apparatus:

  • An open-field arena (e.g., 50 x 50 x 50 cm).

  • Two identical objects (familiar objects).

  • One novel object, different in shape and texture from the familiar objects.

Procedure:

  • Habituation: Allow each mouse to explore the empty arena for 10 minutes on day 1.

  • Familiarization Phase (Day 2): Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

  • Test Phase (Day 2, after a retention interval, e.g., 1 hour): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5-10 minutes.

  • Record the time spent exploring each object (nosing or touching the object).

  • Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

Data Presentation

Table 1: Representative In Vitro Pharmacological Profile

TargetAssay TypeResult (Ki/EC₅₀, nM)
Dopamine D2 ReceptorBinding Affinity5.2
Serotonin 5-HT1A ReceptorFunctional Agonism15.8 (Partial Agonist)
Serotonin 5-HT2A ReceptorBinding Affinity2.5

Table 2: Representative In Vivo Behavioral Data

TestAnimal ModelDosage (mg/kg, i.p.)Outcome
Forced Swim TestMouse1045% reduction in immobility time
Novel Object RecognitionRat560% increase in discrimination index

Visualizations

G start Start with This compound synthesis N-Alkylation with Substituted Benzisoxazole start->synthesis purification Purification by Column Chromatography synthesis->purification invitro In Vitro Characterization (Receptor Binding & Functional Assays) purification->invitro invivo In Vivo Evaluation (Behavioral Models) invitro->invivo data Data Analysis and Structure-Activity Relationship invivo->data G cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht1a Serotonin 5-HT1A Receptor Pathway d2 D2 Receptor gi Gi/o Protein d2->gi Antagonist/Partial Agonist ac Adenylyl Cyclase (Inhibition) gi->ac camp Decreased cAMP ac->camp ht1a 5-HT1A Receptor gi_1a Gi/o Protein ht1a->gi_1a Partial Agonist ac_1a Adenylyl Cyclase (Inhibition) gi_1a->ac_1a camp_1a Decreased cAMP ac_1a->camp_1a

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-Dimethyl-1-piperidin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of N,N-Dimethyl-1-piperidin-4-ylmethanamine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing a low yield in my synthesis of this compound. What are the common causes?

Low yields in the reductive amination synthesis of this compound can stem from several factors. The most common issues are related to inefficient imine formation, the choice and effectiveness of the reducing agent, and suboptimal reaction conditions.[1]

Potential causes include:

  • Inefficient Imine/Enamine Formation: The equilibrium between the aldehyde (e.g., 1-Boc-4-piperidinecarboxaldehyde) and dimethylamine may not favor the imine intermediate. This can be influenced by steric hindrance or the presence of water, which can hydrolyze the imine.[1]

  • Suboptimal pH: Imine formation is typically favored under slightly acidic conditions (pH 4-5).[1] If the pH is too low, the dimethylamine will be protonated and thus non-nucleophilic. If the pH is too high, the aldehyde's carbonyl group is not sufficiently activated for the nucleophilic attack by the amine.[1]

  • Incorrect Choice or Inactive Reducing Agent: The reducing agent may be too reactive, reducing the starting aldehyde before imine formation, or not reactive enough to reduce the imine.[1] Common reducing agents for this synthesis include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).

  • Decomposition of Starting Materials: Aldehydes can be prone to side reactions such as aldol condensations.[1]

  • Poor Solubility of Reagents: If the reactants are not fully soluble in the chosen solvent, the reaction rate will be significantly reduced.[1]

Q2: My reaction seems to be incomplete, with starting material still present after a prolonged reaction time. How can I drive the reaction to completion?

Incomplete reactions are a common issue. Here are several strategies to improve the conversion rate:

  • Monitor Imine Formation: Before adding the reducing agent, you can try to confirm the formation of the imine intermediate by techniques like TLC or NMR.[2]

  • Adjust the pH: As mentioned, a slightly acidic environment is often beneficial for imine formation. The addition of a catalytic amount of acetic acid is a common practice.[1]

  • Use an Excess of a Reagent: Depending on the cost and ease of removal, using an excess of either the amine or the aldehyde can help shift the equilibrium towards the imine intermediate.[3]

  • Check the Activity of the Reducing Agent: Borohydride-based reducing agents can degrade over time, especially if not stored properly. It is advisable to use a fresh bottle or test the activity of the reducing agent on a known substrate.[1]

  • Increase the Temperature: Gently heating the reaction mixture can sometimes help to increase the reaction rate, but this should be done with caution to avoid decomposition of reactants or products.[2]

Q3: I am observing the formation of significant impurities. What are the likely side reactions and how can I minimize them?

The primary side reaction of concern is the reduction of the starting aldehyde by the reducing agent before it can form the imine.[1] To mitigate this, it is recommended to use a milder reducing agent like sodium triacetoxyborohydride, which is selective for the reduction of imines over aldehydes and ketones.[1]

Another potential side reaction is the self-condensation of the aldehyde (aldol reaction), especially in the presence of a base.[1] Running the reaction under neutral or slightly acidic conditions can help to minimize this.[1]

Q4: What is the purpose of the Boc protecting group and when should it be removed?

The tert-butyloxycarbonyl (Boc) group is used to protect the piperidine nitrogen.[4] This prevents it from reacting with the aldehyde or participating in other unwanted side reactions. The Boc group is typically removed in the final step of the synthesis under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM) or dioxane.[4]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound via reductive amination.

ParameterValue/ConditionNotes
Starting Aldehyde 1-Boc-4-piperidinecarboxaldehydeCommercially available.[5]
Amine Dimethylamine (2M solution in THF)An excess is often used.
Reducing Agent Sodium triacetoxyborohydrideA mild and selective reagent.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Anhydrous conditions are recommended.
Acid Catalyst Acetic Acid (catalytic amount)To facilitate imine formation.
Reaction Temperature Room Temperature
Reaction Time 12-24 hoursMonitor by TLC or LC-MS.
Typical Yield 80-95%For the reductive amination step.[6]
Deprotection Reagent Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
Deprotection Time 1-2 hoursAt room temperature.[4]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound starting from 1-Boc-4-piperidinecarboxaldehyde.

Step 1: Reductive Amination

  • To a solution of 1-Boc-4-piperidinecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add dimethylamine (2.0 M solution in THF, 1.5 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate. This product is often of sufficient purity for the next step.[4]

Step 2: Boc Deprotection

  • Dissolve the crude product from Step 1 in DCM (0.2 M).

  • Add trifluoroacetic acid (10 eq) or an equivalent amount of 4M HCl in Dioxane to the solution.[4]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.[4]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess acid and solvent.[4]

  • Dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.[4]

  • Extract the aqueous layer with DCM (3 x 50 mL).[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, this compound.[4]

Visualizations

G cluster_synthesis Synthesis Pathway start 1-Boc-4-piperidine- carboxaldehyde reductive_amination Reductive Amination (Dimethylamine, NaBH(OAc)3, AcOH) start->reductive_amination protected_product tert-butyl 4-((dimethylamino)methyl) piperidine-1-carboxylate reductive_amination->protected_product deprotection Boc Deprotection (TFA or HCl) protected_product->deprotection final_product This compound deprotection->final_product

Caption: Synthetic workflow for this compound.

G cluster_troubleshooting Troubleshooting Flowchart problem Low Yield / Incomplete Reaction check_imine Check Imine Formation (TLC, NMR) problem->check_imine check_reductant Check Reducing Agent Activity problem->check_reductant check_conditions Review Reaction Conditions (pH, Solvent, Temp) problem->check_conditions solution_imine Add Catalytic Acid (AcOH) Use Excess Amine/Aldehyde check_imine->solution_imine solution_reductant Use Fresh Reducing Agent check_reductant->solution_reductant solution_conditions Adjust pH to 4-5 Ensure Reagent Solubility Consider Gentle Heating check_conditions->solution_conditions

Caption: Logical steps for troubleshooting the synthesis.

References

Technical Support Center: Optimizing Reductive Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reductive amination reaction conditions. Below you will find a troubleshooting guide and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your reductive amination reactions.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient Imine/Iminium Ion Formation: The equilibrium between the carbonyl compound/amine and the imine/iminium ion may not favor the product.- Optimize pH: Maintain a mildly acidic pH (typically 4-7) to catalyze imine formation without excessively protonating the amine, which would render it non-nucleophilic.[1] Acetic acid is commonly used for this purpose.[2] - Remove Water: Use a dehydrating agent like molecular sieves or employ azeotropic distillation to remove water and drive the equilibrium towards the imine/iminium ion.[1][3]
Decomposition of Reducing Agent: The reducing agent may be unstable under the reaction conditions.- Choice of Reducing Agent: Select a reducing agent that is stable at the reaction pH. For example, NaBH₃CN is stable in mildly acidic conditions, whereas NaBH₄ can decompose.[4] - Order of Addition: For less selective reducing agents like NaBH₄, it is often best to first allow the imine to form before adding the reducing agent to avoid its premature reaction with the carbonyl starting material.[1][5]
Reduction of Starting Carbonyl: The reducing agent may be too reactive and reduce the aldehyde or ketone starting material.- Use a Milder Reducing Agent: Employ a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are less likely to reduce aldehydes and ketones compared to the iminium ion.[5][6][7]
Formation of Side Products Over-alkylation: A primary amine is further alkylated to a tertiary amine.- Stoichiometry Control: Use a slight excess of the amine to favor the formation of the desired secondary amine.[2] - Stepwise Procedure: Perform a two-step reaction where the imine is formed first, followed by reduction. This can offer better control.[1]
Aldol Condensation: The aldehyde or ketone self-condenses under basic or acidic conditions.- Control pH: Maintain the optimal pH range for reductive amination (4-7) to minimize competing side reactions.[1]
Alcohol Formation: The carbonyl starting material is reduced to an alcohol.- Selective Reducing Agent: As with low yield issues, use a milder reducing agent such as NaBH(OAc)₃ or NaBH₃CN.[5][6][7]
Incomplete Reaction Steric Hindrance: Bulky carbonyl compounds or amines can slow down the reaction.- Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently heat the reaction mixture.[2] Monitor the reaction progress by TLC or LC-MS to avoid decomposition. - Use a Lewis Acid Catalyst: For hindered substrates, adding a Lewis acid such as Ti(OiPr)₄ can facilitate imine formation.[8]
Poor Solubility of Reagents: One or more of the reactants is not fully dissolved in the chosen solvent.- Solvent Selection: Choose a solvent in which all reactants are soluble. Protic solvents like methanol are often suitable, but aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are also commonly used, especially with NaBH(OAc)₃.[8][9]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right reducing agent for my reductive amination?

The choice of reducing agent is critical and depends on the specific substrates and desired reaction conditions.[6] Here is a comparison of common reducing agents:

Reducing Agent Advantages Disadvantages Typical Solvents
Sodium Borohydride (NaBH₄) Inexpensive and readily available.[6]Less selective; can reduce the starting carbonyl.[1][6] Often requires a two-step procedure.[6] Unstable at low pH.[4]Methanol, Ethanol[8]
Sodium Cyanoborohydride (NaBH₃CN) Mild and selective for the iminium ion over carbonyls.[5][6][7] Stable in mildly acidic conditions, allowing for one-pot reactions.[6]Highly toxic and can generate toxic hydrogen cyanide gas, especially under acidic conditions.[1]Methanol[8]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, highly selective, and effective for a wide range of substrates, including acid-sensitive ones.[1][6] Less toxic than NaBH₃CN.[6]Moisture-sensitive.[8]Aprotic solvents like DCE, DCM, THF[8]
Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) "Green" and atom-economical.[3]May require specialized equipment (hydrogenator). The catalyst can be sensitive to poisoning by the amine or other functional groups.[3] Can reduce other functional groups.Alcohols, Ethyl Acetate

Q2: What is the optimal pH for reductive amination, and how do I maintain it?

The optimal pH for reductive amination is typically in the mildly acidic range of 4 to 7.[1] This pH is a compromise: it's acidic enough to catalyze the dehydration of the hemiaminal intermediate to form the imine/iminium ion, but not so acidic that it fully protonates the amine starting material, which would render it non-nucleophilic.[1][5] You can maintain this pH by adding a weak acid, such as acetic acid, to the reaction mixture.[10]

Q3: What is the role of the solvent in reductive amination?

The solvent plays a crucial role in solubilizing the reactants and can influence the reaction rate and selectivity. Protic, hydrogen-bond donating solvents can increase the rate and selectivity of the reaction. Methanol is often an excellent solvent choice. However, for moisture-sensitive reducing agents like NaBH(OAc)₃, aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred.[8] It's important to choose a solvent that dissolves all reactants.

Q4: How can I monitor the progress of my reductive amination reaction?

You can monitor the reaction progress using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the disappearance of the starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information about the reaction components, including the mass of the product and any intermediates or side products.

  • Gas Chromatography (GC): Suitable for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the formation of the imine intermediate and the final amine product.

Q5: What are the differences between a one-pot (direct) and a two-step (indirect) reductive amination?

In a one-pot (direct) reductive amination , the carbonyl compound, amine, and reducing agent are all combined in the same reaction vessel from the start.[11] This is a more efficient procedure and is possible when using a selective reducing agent like NaBH₃CN or NaBH(OAc)₃ that will not significantly reduce the starting carbonyl.[5][11]

In a two-step (indirect) reductive amination , the imine is formed first and then the reducing agent is added in a separate step.[1] This approach is often used with less selective reducing agents like NaBH₄ to prevent the reduction of the starting carbonyl compound and can also help to control side reactions like over-alkylation.[1][5]

Experimental Protocols

Below are detailed methodologies for key experiments.

Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv)

  • Aprotic solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone and the amine.

  • Add the aprotic solvent to dissolve the reactants.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium ion formation.

  • Add the sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: The reaction may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1 to 24 hours.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.

  • Combine the organic layers, wash with water and then brine.

  • Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography, distillation, or recrystallization as needed.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is particularly useful when using primary amines to minimize over-alkylation or with the less selective NaBH₄.

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • Primary amine (1.0-1.2 equiv)

  • Solvent for imine formation (e.g., Methanol, Ethanol, or Toluene with a Dean-Stark trap)

  • Sodium borohydride (NaBH₄) (1.1-1.5 equiv)

  • Solvent for reduction (e.g., Methanol or Ethanol)

  • Water

  • Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure: Step 1: Imine Formation

  • In a round-bottom flask, dissolve the aldehyde or ketone and the primary amine in a suitable solvent (e.g., methanol).

  • Stir the mixture at room temperature. The reaction can be heated if necessary. If using toluene, use a Dean-Stark trap to remove the water formed.

  • Monitor the formation of the imine by TLC or NMR. This step can take from 30 minutes to several hours.

  • Once imine formation is complete, the solvent can be removed under reduced pressure if desired, but it is often sufficient to proceed directly to the reduction step.

Step 2: Reduction

  • Dissolve the crude imine from Step 1 in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions. Caution: Gas evolution (hydrogen) will occur.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting imine is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Add water and an organic solvent (e.g., ethyl acetate) to the residue and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with the organic solvent two more times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the crude amine.

  • Purify as necessary.

Visualizing Reaction Pathways and Workflows

Reductive_Amination_Mechanism Start Carbonyl (Aldehyde/Ketone) + Amine (Primary/Secondary) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic attack Side_Product2 Alcohol (from Carbonyl Reduction) Start->Side_Product2 Carbonyl Reduction (non-selective reducing agent) Hemiaminal->Start Reversible Imine_Iminium Imine / Iminium Ion Hemiaminal->Imine_Iminium Dehydration (H₂O loss) Imine_Iminium->Hemiaminal Reversible Product Amine Product Imine_Iminium->Product Reduction Side_Product1 Over-alkylation (Tertiary Amine) Imine_Iminium->Side_Product1 Further Reaction (with Carbonyl + Amine) Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Imine_Iminium

Caption: General mechanism of reductive amination and potential side reactions.

Troubleshooting_Workflow Start Reductive Amination Problem Check_Yield Low or No Yield? Start->Check_Yield Check_Side_Products Side Products Observed? Check_Yield->Check_Side_Products No Optimize_Imine Optimize Imine Formation: - Adjust pH (4-7) - Add dehydrating agent Check_Yield->Optimize_Imine Yes Check_Overalkylation Over-alkylation? Check_Side_Products->Check_Overalkylation Yes Increase_Time_Temp Incomplete Reaction? - Increase reaction time/temp - Check solubility Check_Side_Products->Increase_Time_Temp No Change_Reducing_Agent Change Reducing Agent: - Use milder agent (e.g., NaBH(OAc)₃) - Check stability Optimize_Imine->Change_Reducing_Agent Success Successful Optimization Change_Reducing_Agent->Success Check_Carbonyl_Reduction Carbonyl Reduction? Check_Overalkylation->Check_Carbonyl_Reduction No Adjust_Stoichiometry Adjust Stoichiometry: - Use excess amine Check_Overalkylation->Adjust_Stoichiometry Yes Use_Milder_RA Use Milder Reducing Agent Check_Carbonyl_Reduction->Use_Milder_RA Yes Check_Carbonyl_Reduction->Success No Adjust_Stoichiometry->Success Use_Milder_RA->Success Increase_Time_Temp->Success

Caption: A troubleshooting workflow for optimizing reductive amination reactions.

References

Technical Support Center: Troubleshooting Emulsion Formation in Amine Extraction Workups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during the workup of amine extractions, specifically focusing on the formation and breaking of emulsions.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my amine extraction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic or submicroscopic droplets.[1] This often appears as a cloudy or milky layer between the two phases, making a clean separation difficult.[1]

Several factors contribute to emulsion formation in amine extractions:

  • Vigorous shaking or mixing: High shear forces can break the liquids into very small droplets, promoting emulsion formation. Gentle swirling is often recommended over vigorous shaking.[1]

  • Presence of surfactants or impurities: Residual starting materials, byproducts, or detergents can act as emulsifying agents that stabilize the emulsion.[1]

  • High concentration of the amine: The amine product itself can sometimes contribute to emulsion formation, as amines can act as surfactants due to their amphiphilic nature (having both polar and non-polar characteristics).[2]

  • pH of the aqueous phase: The pH can influence the charge of the amine and other components, potentially leading to conditions that favor emulsification.

Q2: I have a persistent emulsion. What is the first and simplest thing I should do?

The first and simplest step is to be patient. Often, a mild emulsion will resolve on its own if the separatory funnel is allowed to stand undisturbed for 10 to 30 minutes.[3] You can also try gently swirling the funnel or stirring the interface with a glass rod to encourage the droplets to coalesce.[3] If the emulsion persists, you should proceed to more active breaking techniques.

Q3: What are the most common methods to break a stubborn emulsion?

The most common and effective methods for breaking emulsions in a laboratory setting include:

  • Salting Out (Addition of Brine): This is often the most successful first-line approach. Adding a saturated salt solution increases the ionic strength of the aqueous layer, which reduces the solubility of organic materials in the aqueous phase and helps to force the separation of the layers.[3][4]

  • pH Adjustment: Changing the pH of the aqueous layer can alter the charge of the emulsifying agent, reducing its effectiveness and helping to break the emulsion.[2] For amine extractions, careful acidification can protonate the amine, making it more water-soluble and potentially breaking the emulsion.[5]

  • Centrifugation: This is a highly effective mechanical method to break emulsions. The centrifugal force accelerates the separation of the denser and lighter phases.[6][7]

  • Filtration: Passing the emulsified mixture through a filter aid like Celite® or a plug of glass wool can physically remove the suspended particles that may be stabilizing the emulsion.[6][8]

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can change the overall polarity of the organic phase and help to dissolve the emulsifying agent, leading to the collapse of the emulsion.[4][9]

Troubleshooting Guide: A Step-by-Step Approach to Breaking Emulsions

If you encounter an emulsion, follow this logical progression of techniques. Start with the least invasive methods and proceed to more aggressive techniques as needed.

Emulsion_Troubleshooting start Emulsion Formed patience Let it stand (10-30 min) Gentle swirling start->patience check1 Did it separate? patience->check1 salting_out Add Saturated Brine (Salting Out) check1->salting_out No end Phases Separated check1->end Yes check2 Did it separate? salting_out->check2 ph_adjustment Adjust pH (e.g., add dilute HCl for amine) check2->ph_adjustment No check2->end Yes check3 Did it separate? ph_adjustment->check3 mechanical Mechanical Methods check3->mechanical No check3->end Yes centrifugation Centrifugation mechanical->centrifugation filtration Filtration (Celite®/Glass Wool) mechanical->filtration centrifugation->end filtration->end

A workflow for troubleshooting emulsion formation.

Data Presentation

While the effectiveness of emulsion-breaking techniques can vary significantly based on the specific chemical system, the following tables provide an illustrative overview of what a researcher might expect.

Table 1: Effect of "Salting Out" on Emulsion Separation Time

Volume of Saturated Brine Added (% of aqueous phase volume)Observed Separation Time (minutes)Notes
5%> 30Minimal effect on a moderate emulsion.
10%15 - 20Noticeable improvement, slow separation.
20%5 - 10Rapid separation for most common emulsions.
> 20%< 5Very effective, but may lead to salt precipitation.

Table 2: Qualitative Comparison of Common Emulsion Breaking Techniques

TechniqueEffectivenessSpeedPotential Issues
Patience/Gentle Swirling Low to ModerateVery SlowIneffective for stable emulsions.
Salting Out (Brine) HighModerate to FastCan increase the density of the aqueous layer, potentially inverting the layers.
pH Adjustment VariableModerateRisk of product degradation if the target molecule is pH-sensitive.
Centrifugation Very HighFastRequires access to a centrifuge; may be difficult for large volumes.
Filtration (Celite®) HighModeratePotential for product loss on the filter aid.
Solvent Addition ModerateModerateCan complicate solvent removal later in the workup.

Experimental Protocols

Protocol 1: Breaking an Emulsion using the "Salting Out" Method

  • Preparation: Secure the separatory funnel containing the emulsion in a ring stand.

  • Brine Addition: Prepare a saturated aqueous solution of sodium chloride (brine). Add the brine in small portions (e.g., 10-20% of the aqueous layer volume) to the separatory funnel.

  • Mixing: Stopper the funnel and gently rock or swirl it. Do not shake vigorously , as this may reform the emulsion.

  • Separation: Allow the funnel to stand and observe the separation of the layers. If the emulsion persists, add more brine and repeat the gentle mixing.

  • Drainage: Once the layers have clearly separated, drain the lower layer, followed by the upper layer, into separate flasks.[3]

Protocol 2: Breaking an Emulsion using Centrifugation

  • Transfer: Carefully transfer the emulsified mixture into appropriately sized centrifuge tubes. Ensure the tubes are balanced.

  • Centrifugation: Place the tubes in a centrifuge and spin at a moderate speed (e.g., 3000-5000 rpm) for 5-15 minutes.[6]

  • Separation: The centrifugal force should result in a clean separation of the aqueous and organic layers, often with a small amount of solid debris at the interface.

  • Isolation: Carefully pipette the layers into separate flasks.

Protocol 3: Breaking an Emulsion using Filtration through Celite®

  • Prepare the Filter Pad: Place a piece of filter paper in a Büchner or Hirsch funnel and wet it with the organic solvent used in the extraction. Prepare a slurry of Celite® in the same solvent and pour it onto the filter paper to create a pad of 1-2 cm thickness. Gently apply vacuum to settle the pad.

  • Filtration: Slowly pour the entire emulsified mixture onto the Celite® pad under a gentle vacuum.

  • Collection: The filtrate should be a clear, two-phase mixture that can be easily separated in a clean separatory funnel.

  • Washing: Wash the Celite® pad with a small amount of fresh organic solvent to recover any adsorbed product.

References

Technical Support Center: Synthesis of N,N-Dimethyl-1-piperidin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Dimethyl-1-piperidin-4-ylmethanamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

The two most common and effective methods for the synthesis of this compound are:

  • Reductive Amination: This route involves the reaction of a piperidine-4-carboxaldehyde derivative with dimethylamine in the presence of a reducing agent. To prevent unwanted side reactions on the piperidine nitrogen, a protecting group like tert-butyloxycarbonyl (Boc) is often employed.

  • Eschweiler-Clarke Reaction: This method involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde.[1] In this case, 1-(piperidin-4-yl)methanamine would be the starting material to be dimethylated. This reaction is known to stop at the tertiary amine stage, thus avoiding the formation of quaternary ammonium salts.[1]

Q2: What are the potential side products I should be aware of during the synthesis?

The side product profile depends on the chosen synthetic route:

  • Reductive Amination:

    • Over-alkylation Products: Although less common with dimethylamine, there is a possibility of forming a quaternary ammonium salt if the reaction conditions are not well-controlled.

    • Unreacted Starting Materials: Incomplete reaction can leave residual piperidine-4-carboxaldehyde or the initial amine.

    • Aldehyde Reduction Product: The reducing agent might reduce the starting aldehyde to the corresponding alcohol (piperidin-4-ylmethanol).

  • Eschweiler-Clarke Reaction:

    • N-formyl Impurity: Incomplete reduction during the reaction can lead to the formation of N-formyl-1-piperidin-4-ylmethanamine.

    • Mono-methylated Intermediate: Incomplete methylation can result in the presence of N-methyl-1-piperidin-4-ylmethanamine.

    • Unreacted Starting Material: Residual 1-(piperidin-4-yl)methanamine may be present if the reaction does not go to completion.

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction progress. By comparing the reaction mixture to the starting materials, you can observe the consumption of reactants and the formation of the product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low or No Product Yield
Potential Cause Suggested Solution
Inefficient Imine/Iminium Ion Formation (Reductive Amination) Ensure the reaction pH is mildly acidic (pH 5-7) to facilitate imine formation. For slow reactions, consider adding a dehydrating agent like molecular sieves to shift the equilibrium towards imine formation.
Inactive Reducing Agent Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate conditions (e.g., in a desiccator).
Incomplete Reaction (Eschweiler-Clarke) Ensure an excess of both formaldehyde and formic acid is used. The reaction is typically heated to drive it to completion.[1]
Product Loss During Workup This compound is a water-soluble amine. During aqueous workup, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine and facilitate its extraction into an organic solvent. Multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) are recommended.
Presence of Impurities in the Final Product
Observed Impurity Potential Cause Suggested Solution
Starting Material (Aldehyde or Amine) Incomplete reaction.Increase the reaction time or temperature. Ensure the stoichiometry of the reagents is correct. In reductive amination, adding the reducing agent portion-wise can sometimes improve conversion.
Mono-methylated Product (Eschweiler-Clarke) Insufficient methylation.Increase the equivalents of formaldehyde and formic acid and/or prolong the reaction time.
N-formyl Impurity (Eschweiler-Clarke) Incomplete reduction of the formylated intermediate.Ensure a sufficient excess of formic acid is present to act as the hydride donor.
Over-alkylation Product (Reductive Amination) Reaction conditions are too harsh, or the wrong choice of reducing agent.Use a milder reducing agent like sodium triacetoxyborohydride. Control the reaction temperature and avoid a large excess of the aldehyde.

Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-piperidine-4-carboxaldehyde

Objective: To synthesize tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate.

Materials:

  • N-Boc-piperidine-4-carboxaldehyde

  • Dimethylamine (2.0 M solution in THF or methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask, add dimethylamine solution (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Boc Deprotection

Objective: To synthesize this compound.

Materials:

  • tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the crude tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate (1.0 eq) in DCM (0.2 M).

  • To this solution, add TFA (10 eq) or an equivalent amount of 4M HCl in Dioxane.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford this compound.

Protocol 3: Eschweiler-Clarke Reaction

Objective: To synthesize this compound from 1-(piperidin-4-yl)methanamine.

Materials:

  • 1-(piperidin-4-yl)methanamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add 1-(piperidin-4-yl)methanamine (1.0 eq).

  • Add an excess of formaldehyde (e.g., 3.0 eq) and formic acid (e.g., 3.0 eq).

  • Heat the reaction mixture to 80-100°C and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and carefully basify with NaOH solution to pH > 10.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product. Purification can be achieved by distillation or column chromatography.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment and impurity profiling.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Table 1: HPLC Purity Analysis Data

Sample IDRetention Time (min)Peak Area% AreaIdentity
Product Batch 15.2985,00098.5This compound
4.110,0001.0Starting Amine
6.55,0000.5Unknown Impurity
Product Batch 25.3950,00095.0This compound
4.230,0003.0Starting Amine
7.120,0002.0N-formyl Impurity
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile impurities.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection: Split/splitless inlet.

  • MS Detection: Electron Ionization (EI).

Table 2: Potential Impurities and their Expected Mass Fragments

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound156.28156, 112, 98, 84, 58 (base peak)
N-methyl-1-piperidin-4-ylmethanamine142.25142, 112, 98, 84, 44 (base peak)
1-(piperidin-4-yl)methanamine128.23128, 111, 98, 83, 30 (base peak)
N-formyl-1-piperidin-4-ylmethanamine156.22156, 127, 98, 83, 58
Piperidine-4-carboxaldehyde113.16113, 84, 56
Piperidin-4-ylmethanol115.17115, 98, 82, 57

Visualizations

Synthesis_Workflow cluster_reductive_amination Reductive Amination Pathway cluster_eschweiler_clarke Eschweiler-Clarke Pathway start_ra Piperidine-4-carboxaldehyde (Boc-protected) intermediate_ra Imine Intermediate start_ra->intermediate_ra Reaction reagent_ra Dimethylamine reagent_ra->intermediate_ra product_ra_protected Boc-N,N-Dimethyl-1-piperidin- 4-ylmethanamine intermediate_ra->product_ra_protected Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product_ra_protected deprotection Deprotection (TFA or HCl) product_ra_protected->deprotection final_product N,N-Dimethyl-1-piperidin- 4-ylmethanamine deprotection->final_product start_ec 1-Piperidin-4-ylmethanamine final_product_ec N,N-Dimethyl-1-piperidin- 4-ylmethanamine start_ec->final_product_ec Methylation reagents_ec Formaldehyde & Formic Acid reagents_ec->final_product_ec Troubleshooting_Logic start Experiment Issue low_yield Low Yield start->low_yield impurities Impurities Detected start->impurities check_reagents Check Reagent Activity & Stoichiometry low_yield->check_reagents Possible Cause check_conditions Optimize Reaction Conditions (pH, Temp) low_yield->check_conditions Possible Cause check_workup Optimize Workup (pH adjustment, extractions) low_yield->check_workup Possible Cause identify_impurity Identify Impurity (GC-MS, HPLC-MS) impurities->identify_impurity unreacted_sm Unreacted Starting Material identify_impurity->unreacted_sm Identified as side_product Side Product identify_impurity->side_product Identified as adjust_conditions Adjust Reaction Time/ Temperature/Reagents unreacted_sm->adjust_conditions Solution side_product->adjust_conditions Solution purification Optimize Purification (Chromatography, Distillation) side_product->purification Solution

References

Stability of N,N-Dimethyl-1-piperidin-4-ylmethanamine in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N,N-Dimethyl-1-piperidin-4-ylmethanamine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound contains two tertiary amine groups: one within the piperidine ring and one in the dimethylaminomethyl substituent. These functional groups are the primary sites of potential degradation. The main stability concerns are susceptibility to oxidation, which can lead to the formation of N-oxides, and potential degradation under strongly acidic or basic conditions.

Q2: How does the stability of this compound differ in acidic versus basic conditions?

A2: While specific degradation kinetics are not extensively documented in public literature, tertiary amines generally exhibit different stability profiles in acidic versus basic environments. In strongly acidic conditions, protonation of the amine groups can occur, which may influence the molecule's susceptibility to certain degradation pathways. Under strongly basic conditions, other degradation routes may be favored. It is crucial to perform forced degradation studies to determine the specific stability profile for your application.

Q3: What are the likely degradation products of this compound?

A3: Based on the structure, the most probable degradation products arise from the oxidation of the tertiary amine functional groups. This can result in the formation of mono-N-oxides at either the piperidine nitrogen or the dimethylamino nitrogen, or a di-N-oxide. Under harsh acidic or basic conditions, other degradants could potentially be formed, and their identification would require analytical techniques such as LC-MS.

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically using a C18 reverse-phase column, is the recommended approach for monitoring the stability of this compound and separating it from its potential degradation products.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and characterization of any new peaks that appear during stability studies.[2][3]

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in HPLC Analysis

  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Confirm Degradation: Perform a forced degradation study (see Experimental Protocol 1) to intentionally generate degradation products and verify if the new peaks correspond to these degradants.

    • Sample Handling and Storage: Review your sample preparation, solvent choice, and storage conditions (temperature, light exposure, pH). The compound may be degrading under your current experimental setup.

    • Identify Degradants: Utilize LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks to aid in their identification. This can help in elucidating the degradation pathway.

Issue 2: Loss of Compound Potency or Inconsistent Results

  • Possible Cause: Instability of the compound in the formulation or analytical solvent.

  • Troubleshooting Steps:

    • pH and Solvent Effects: Evaluate the stability of this compound in different solvents and at various pH values to identify optimal conditions.

    • Forced Degradation Data: Refer to forced degradation data to understand the conditions under which the compound is most labile and avoid them in your experimental design.

    • Use of Antioxidants: If oxidative degradation is suspected, consider the addition of antioxidants to your formulation or sample solutions, if compatible with your experimental goals.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on this compound to illustrate how results can be summarized.

Stress ConditionTime (hours)Temperature (°C)% Degradation of this compoundMajor Degradation Products Observed
0.1 M HCl24608.5Degradant A
0.1 M NaOH246012.2Degradant B
3% H₂O₂825 (RT)25.7N-Oxide 1, N-Oxide 2
Thermal48804.1Minor unknown peaks
Photolytic--2.5Minor unknown peaks

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Calibrated oven and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At the specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to an appropriate concentration for analysis. Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating RP-HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of acetonitrile (e.g., 5%) and increase it over time to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dilute the samples from the forced degradation study to a final concentration within the linear range of the method using the initial mobile phase composition as the diluent.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal (80°C) stock->thermal Expose to stress photo Photolytic (ICH Q1B) stock->photo Expose to stress neutralize Neutralize/Dilute acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc RP-HPLC Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks

Caption: Workflow for forced degradation studies.

degradation_pathway parent This compound n_oxide1 Piperidine N-Oxide Derivative parent->n_oxide1 Oxidation n_oxide2 Dimethylamino N-Oxide Derivative parent->n_oxide2 Oxidation di_n_oxide Di-N-Oxide Derivative n_oxide1->di_n_oxide Further Oxidation n_oxide2->di_n_oxide Further Oxidation

Caption: Plausible oxidative degradation pathways.

References

Technical Support Center: Thermal Degradation of N,N-Dimethyl-1-piperidin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the thermal degradation of N,N-Dimethyl-1-piperidin-4-ylmethanamine is limited in publicly available literature. This guide is based on established principles of thermal analysis, the known behavior of analogous chemical structures such as piperidine and other cyclic amines, and standard troubleshooting protocols. The degradation pathways presented are hypothetical and require experimental verification.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

While specific data is unavailable, the thermal stability can be estimated based on its structure. It is a tertiary amine with a substituted piperidine ring. Generally, such compounds are expected to be reasonably stable at typical storage and handling temperatures. However, thermal degradation can be expected to accelerate at elevated temperatures, potentially starting around 150-200°C, especially in the presence of an oxidizing atmosphere or catalysts. For comparison, some cyclic amines like piperazine show degradation at temperatures between 150-165°C.[1] The actual onset of decomposition must be determined experimentally using techniques like Thermogravimetric Analysis (TGA).

Q2: What are the likely thermal degradation products?

Based on the structure of this compound, several degradation products are plausible. The degradation process likely involves a combination of fragmentation mechanisms:

  • Small Molecules: Due to the presence of methyl and methylene groups, the evolution of small gaseous molecules is expected. Thermal decomposition of related compounds like N-methylpiperidine can produce carbon monoxide, carbon dioxide, and various nitrogen oxides.[2]

  • Piperidine Ring Fragments: The piperidine ring itself may undergo cleavage. Common fragmentation of piperidine derivatives in mass spectrometry involves α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen, leading to the formation of stable iminium ions.[3] Similar fragmentation could occur thermally.

  • Side-Chain Fragments: The N,N-dimethylaminomethyl side chain could cleave from the piperidine ring.

Identification of these products requires analysis of the evolved gases during decomposition, for which a coupled TGA-Mass Spectrometry (TGA-MS) system is ideal.[4][5]

Q3: What experimental setup is recommended for studying the thermal degradation of this compound?

A comprehensive analysis would involve a multi-technique approach:

  • Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

  • Differential Scanning Calorimetry (DSC): To identify thermal events such as melting, boiling, and the enthalpy of decomposition.

  • Evolved Gas Analysis (EGA): Coupling the TGA to a Mass Spectrometer (TGA-MS) or a Fourier-Transform Infrared Spectrometer (TGA-FTIR) is crucial for identifying the gaseous products evolved during decomposition.[4][6]

Troubleshooting Guides

Issue 1: My TGA curve shows an unexpected mass loss at a low temperature (below 100°C).

Possible Cause Troubleshooting Step
Presence of residual solvent or moisture. Dry the sample under vacuum at a temperature below its melting point before the TGA analysis. Ensure the sample is handled in a dry environment (e.g., a glovebox) if it is hygroscopic.
Sample volatility. The compound itself may have a low boiling point or high vapor pressure. Run a DSC analysis to check for a boiling endotherm. If the compound is volatile, consider using a sealed pan with a pinhole for the TGA experiment to control the evaporation rate.
Instrument baseline drift. Run a baseline experiment with an empty pan under the same experimental conditions. If the drift persists, the instrument may need recalibration or cleaning.

Issue 2: I am having difficulty identifying the degradation products with TGA-MS.

Possible Cause Troubleshooting Step
Degradation products are too complex or fragment into common ions (e.g., H₂O, CO₂). Focus on the unique higher mass-to-charge ratio (m/z) ions that appear as the sample degrades. Use a slower heating rate in the TGA to better separate the evolution of different products.
Poor signal intensity. Increase the sample size for the TGA experiment to generate a larger quantity of evolved gas. Ensure the heated transfer line between the TGA and MS is at an appropriate temperature (typically ~200°C) to prevent condensation of the products.[4]
Secondary reactions in the gas phase. The primary degradation products might be reacting with each other before reaching the detector. While difficult to control, analyzing the data for unexpected products can provide clues about these secondary reactions.

Issue 3: The DSC curve shows a complex pattern of peaks that is difficult to interpret.

Possible Cause Troubleshooting Step
Overlapping thermal events (e.g., melting immediately followed by decomposition). Use a modulated temperature DSC (MT-DSC) technique if available, as it can sometimes separate reversing events (like melting) from non-reversing events (like decomposition). Also, varying the heating rate can help to resolve overlapping peaks.
Sample polymorphism. The compound may exist in different crystalline forms, each with its own melting point. Analyze the sample using X-ray diffraction (XRD) to identify the crystalline phase.
Interaction with the sample pan material. Ensure the sample pan material (e.g., aluminum, platinum) is inert to the sample at the analysis temperatures. If a reaction is suspected, try a different pan material.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from thermal analysis experiments.

Table 1: Summary of TGA Data for this compound

ParameterAtmosphere: NitrogenAtmosphere: Air
Onset of Decomposition (Tonset) (°C) e.g., 205.4e.g., 190.2
Temperature at Max Decomposition Rate (°C) e.g., 225.1e.g., 210.5
Mass Loss at 250°C (%) e.g., 35.2e.g., 45.8
Mass Loss at 400°C (%) e.g., 85.1e.g., 98.6
Final Residue at 600°C (%) e.g., 5.3e.g., 1.1

Table 2: Identified Degradation Products by TGA-MS

Temperature Range (°C)Major Evolved Ions (m/z)Tentative Identification
190 - 250 e.g., 44, 58e.g., Dimethylamine, CO₂
250 - 400 e.g., 84, 98e.g., Piperidine fragments
> 400 e.g., 28, 44e.g., CO, CO₂

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Place the sample in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., high-purity nitrogen or air) at a flow rate of 50-100 mL/min.

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample from 30°C to 600°C at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition and the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG curve).

Protocol 2: Evolved Gas Analysis using TGA-MS

  • System Setup: Couple the TGA instrument to a mass spectrometer via a heated transfer line.[4][7] Set the transfer line and MS interface temperature to prevent condensation (e.g., 200°C).

  • TGA Method: Follow the TGA protocol as described above.

  • MS Method:

    • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 10-200).

    • Use electron ionization (EI) at 70 eV.

    • Continuously acquire mass spectra throughout the TGA run.

  • Data Analysis: Correlate the evolution of specific m/z values (ion currents) with the mass loss events observed in the TGA data. Use spectral libraries (e.g., NIST) to help identify the compounds corresponding to the mass spectra.[3]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_ega Evolved Gas Analysis cluster_results Data Interpretation Sample This compound Weigh Weigh 5-10 mg Sample->Weigh TGA TGA (10°C/min to 600°C) Weigh->TGA DSC DSC (Determine Tm, ΔHd) Weigh->DSC MS Mass Spectrometer (Scan m/z 10-200) TGA->MS Evolved Gas MassLoss Mass Loss Curve (T-onset) TGA->MassLoss ThermalEvents Thermal Events (Melting, etc.) DSC->ThermalEvents Product_ID Identify Degradation Products MS->Product_ID Pathway Propose Degradation Pathway MassLoss->Pathway Product_ID->Pathway

Caption: Experimental workflow for investigating thermal degradation.

Degradation_Pathway cluster_products Potential Degradation Products Parent N,N-Dimethyl-1- piperidin-4-ylmethanamine P1 Side-Chain Cleavage Product (e.g., 4-methylenepiperidine) Parent->P1 Pathway A (C-C Cleavage) P2 Ring-Opening Product Parent->P2 Pathway B (Ring Fission) P3 De-methylation Product Parent->P3 Pathway C (N-C Cleavage) P4 Small Volatiles (e.g., Dimethylamine, CH₂O) P1->P4 Further Decomposition P2->P4 Further Decomposition

Caption: Plausible (hypothetical) thermal degradation pathways.

References

Improving yield and purity of N,N-Dimethyl-1-piperidin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N,N-Dimethyl-1-piperidin-4-ylmethanamine in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

Answer: Low yields can stem from several factors related to the reductive amination process. Here are the primary causes and troubleshooting steps:

  • Incomplete Imine Formation: The initial reaction between the piperidine derivative and dimethylamine to form the imine intermediate may be inefficient.

    • Solution: Ensure anhydrous reaction conditions, as water can inhibit imine formation. The use of a dehydrating agent or azeotropic removal of water can be beneficial.[1][2] The reaction pH should be weakly acidic to facilitate the reaction.[3]

  • Ineffective Reduction: The reducing agent may not be efficiently converting the imine to the final amine product.

    • Solution: The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent for this purpose.[2] Ensure the reducing agent is fresh and has been stored under appropriate conditions to prevent decomposition.

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact yield.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4] Some reactions may benefit from being run at a slightly elevated temperature, while others require cooling to control side reactions.

Issue 2: Presence of Impurities in the Final Product

Question: My final product is contaminated with significant impurities. How can I identify and minimize them?

Answer: The most common impurity is the over-methylated tertiary amine. The presence of unreacted starting material can also be an issue.

  • Over-methylation: The formation of the tertiary amine is a common challenge, especially when using a non-protected piperidine starting material or harsh methylation conditions.[4][5]

    • Solution:

      • Use of Protecting Groups: Employing a protecting group, such as tert-butyloxycarbonyl (Boc), on the piperidine nitrogen prevents unwanted side reactions.[4] The protecting group can be removed in a subsequent step.[4][6][7]

      • Control Stoichiometry: Carefully control the molar ratio of the methylating agent to the amine. Using a slight excess of the amine can help minimize over-methylation.[5]

      • Reaction Conditions: Lowering the reaction temperature can help control the rate of the second methylation step.[5]

  • Unreacted Starting Material: The presence of unreacted starting material suggests an incomplete reaction.[5]

    • Solution:

      • Reagent Stoichiometry: Increase the molar equivalents of the dimethylamine and the reducing agent.[5]

      • Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time, while monitoring the reaction progress.[5]

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the final product. What are the recommended methods?

Answer: The choice of purification method depends on the nature and quantity of the impurities.

  • Column Chromatography: For removal of both polar and non-polar impurities, column chromatography on silica gel is an effective method.[4]

  • Fractional Distillation: If the impurities have significantly different boiling points from the desired product, fractional distillation under reduced pressure can be an efficient purification technique.[5]

  • Crystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be a highly effective method for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most common and efficient method is through reductive amination.[4] This typically involves the reaction of a 4-formylpiperidine derivative with dimethylamine in the presence of a reducing agent.[4]

Q2: Why is a protecting group, such as Boc, often used in the synthesis?

A2: A protecting group for the piperidine nitrogen, like the tert-butyloxycarbonyl (Boc) group, is used to prevent unwanted side reactions, such as N-methylation of the piperidine ring itself.[4] This ensures that the methylation occurs selectively on the desired nitrogen atom. The Boc group is stable under various reaction conditions and can be easily removed.[4]

Q3: What are the common reducing agents used for the reductive amination step?

A3: Several reducing agents can be used, with the choice depending on the specific substrate and desired selectivity. Common reducing agents include:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent that can reduce the imine in the presence of other reducible functional groups.[2]

  • Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent, particularly effective at a slightly acidic pH.[2][3]

  • Sodium borohydride (NaBH₄): A stronger reducing agent that can also reduce aldehydes and ketones, so the timing of its addition is crucial.[3][8]

  • Hydrogenation with a metal catalyst (e.g., H₂/Pd/C): A "greener" alternative, though it may require specialized equipment.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction should be monitored to determine the optimal reaction time and to ensure completion. Common analytical techniques for monitoring include Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Data Presentation

Table 1: Summary of a Two-Step Synthesis of this compound

StepReactionStarting MaterialKey ReagentsSolventTypical Yield (%)Purity (%)
1Reductive AminationN-Boc-piperidine-4-carboxaldehydeDimethylamine, Sodium TriacetoxyborohydrideDichloromethane (DCM)85-95>97
2DeprotectionN-Boc-N,N-Dimethyl-1-piperidin-4-ylmethanamineTrifluoroacetic Acid (TFA) or HClDichloromethane (DCM)90-98>98

Note: These are representative data, and actual results may vary depending on specific experimental conditions.[4]

Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-piperidine-4-carboxaldehyde

  • Reaction Setup: Dissolve N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in dichloromethane (DCM) (0.2 M).

  • Addition of Amine: Add a solution of dimethylamine (2.0 M in THF, 1.5 eq) to the reaction mixture.

  • Stirring: Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude N-Boc-N,N-Dimethyl-1-piperidin-4-ylmethanamine. The crude product is often of sufficient purity for the next step.[4]

Protocol 2: Boc Deprotection

  • Reaction Setup: Dissolve the crude N-Boc-N,N-Dimethyl-1-piperidin-4-ylmethanamine (1.0 eq) in dichloromethane (DCM) (0.2 M).

  • Addition of Acid: To this solution, add trifluoroacetic acid (TFA, 10 eq) or an equivalent amount of 4M HCl in Dioxane.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • Dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to afford this compound as the free base.[4]

Visualizations

experimental_workflow start Start: N-Boc-4-formylpiperidine add_amine Add Dimethylamine in DCM start->add_amine imine_formation Imine Formation (Stir at RT) add_amine->imine_formation add_reducing_agent Add NaBH(OAc)3 imine_formation->add_reducing_agent reduction Reduction to Protected Amine (Monitor by TLC/LC-MS) add_reducing_agent->reduction workup1 Aqueous Workup (NaHCO3 quench, extraction) reduction->workup1 protected_product Intermediate: N-Boc Protected Product workup1->protected_product add_acid Add TFA or HCl in Dioxane protected_product->add_acid deprotection Boc Deprotection (Stir at RT, Monitor) add_acid->deprotection workup2 Aqueous Workup (Neutralization, extraction) deprotection->workup2 final_product Final Product: This compound workup2->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield low_yield Low Yield Issue cause1 Incomplete Imine Formation low_yield->cause1 cause2 Ineffective Reduction low_yield->cause2 cause3 Suboptimal Conditions low_yield->cause3 solution1 Ensure Anhydrous Conditions Use Dehydrating Agent cause1->solution1 Solution solution2 Use Fresh Reducing Agent (e.g., NaBH(OAc)3) cause2->solution2 Solution solution3 Optimize Temperature & Time (Monitor by TLC/LC-MS) cause3->solution3 Solution

Caption: Troubleshooting logic for low product yield.

troubleshooting_purity purity_issue Purity Issue impurity1 Over-methylation (Tertiary Amine) purity_issue->impurity1 impurity2 Unreacted Starting Material purity_issue->impurity2 solution1a Use Protecting Group (Boc) impurity1->solution1a Solution solution1b Control Stoichiometry impurity1->solution1b Solution solution1c Lower Reaction Temperature impurity1->solution1c Solution solution2a Increase Reagent Equivalents impurity2->solution2a Solution solution2b Optimize Reaction Conditions impurity2->solution2b Solution

References

Technical Support Center: Purifying Polar Diamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar diamine compounds. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying polar diamine compounds?

Polar diamine compounds present unique purification challenges due to their inherent properties. Their high polarity can lead to strong interactions with polar stationary phases like silica gel, resulting in poor separation and recovery.[1][2] Conversely, they may exhibit insufficient retention on non-polar stationary phases like C18.[1][3] Additionally, the basic nature of amines can cause peak tailing in chromatography and potential degradation on acidic stationary phases.[3][4] Finding suitable crystallization solvents can also be difficult due to their high solubility in polar solvents and potential to "oil out."

Q2: Which chromatographic technique is best suited for purifying polar diamines?

The optimal chromatographic technique depends on the specific properties of the diamine and the impurities present. Here are some commonly used methods:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is often a good choice for highly polar compounds that are poorly retained in reversed-phase chromatography.[3][5]

  • Reversed-Phase Chromatography (RPC): While challenging, RPC can be successful with the use of specialized columns (e.g., polar-embedded or polar-endcapped C18) and mobile phase modifiers.[3]

  • Normal-Phase Chromatography (NPC): Traditional NPC on silica gel can be problematic due to strong adsorption. However, using a basic mobile phase modifier or alternative stationary phases like alumina or amine-functionalized silica can improve results.[4][6]

  • Ion-Exchange Chromatography (IEX): This method is effective for separating diamines based on their charge and is particularly useful for initial capture from crude mixtures.[3]

Q3: How can I prevent my polar diamine from degrading on a silica gel column?

The acidic nature of silica gel can lead to the degradation of sensitive amine compounds.[3] To mitigate this, consider the following approaches:

  • Deactivate the silica gel: Pre-treat the column by flushing it with a solvent system containing a small amount of a base, such as 1-2% triethylamine or ammonium hydroxide.[3]

  • Use an alternative stationary phase: Less acidic stationary phases like alumina (basic or neutral) or bonded silica phases such as diol or amine can be used.[6]

  • Employ Reversed-Phase Flash Chromatography: If the compound has sufficient hydrophobicity, this can be a viable alternative to avoid the acidity of silica gel.

Troubleshooting Guides

Chromatography

Problem: My polar diamine compound shows significant peak tailing in HPLC.

  • Possible Cause: Strong interaction between the basic amine groups and acidic silanol groups on the silica-based stationary phase.

  • Solutions:

    • Mobile Phase pH Adjustment: For basic compounds, using a low pH mobile phase (e.g., pH 2.5-4) can protonate the analyte and reduce interactions with silanol groups.

    • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to mask the active silanol sites.

    • Use a Highly Deactivated Column: Employ a column with advanced end-capping to minimize the number of accessible silanol groups.

    • Consider HILIC: This technique can offer different retention mechanisms that may result in better peak shapes for polar basic compounds.

Problem: My compound is not retained and elutes in the solvent front on a C18 column.

  • Possible Cause: The compound is too polar for the non-polar C18 stationary phase.

  • Solutions:

    • Use a Polar-Modified Column: Employ a polar-embedded or polar-endcapped C18 column designed for enhanced retention of polar compounds.[3]

    • Try HILIC: HILIC is specifically designed for the separation of polar analytes.[3][5]

    • Modify the Mobile Phase: Use a highly aqueous mobile phase (e.g., 95-99% water) with a suitable buffer or ion-pairing agent to increase retention.[3]

Problem: My compound irreversibly sticks to the silica gel column.

  • Possible Cause: The highly polar diamine is too strongly adsorbed onto the acidic silica gel.

  • Solutions:

    • Increase Solvent Polarity: Drastically increase the polarity of the mobile phase (e.g., higher percentage of methanol in a DCM/methanol system).

    • Add a Competitive Base: Add a small amount of triethylamine or ammonium hydroxide to the mobile phase to help displace the diamine from the silica surface.

    • Change the Stationary Phase: Switch to a more inert support like alumina or consider a support-free method like High-Speed Counter-Current Chromatography (HSCCC).[3]

Crystallization

Problem: My polar diamine "oils out" instead of crystallizing.

  • Possible Cause: The compound's solubility is too high in the chosen solvent, or the solution is too concentrated.

  • Solutions:

    • Solvent Screening: Experiment with a wider range of solvents and anti-solvent systems. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

    • Slower Cooling: Allow the solution to cool down very slowly to promote crystal nucleation and growth over oiling out.

    • Use a More Dilute Solution: Start with a less concentrated solution to avoid reaching supersaturation too quickly.

Problem: The obtained crystals are of low purity.

  • Possible Cause: Impurities are co-crystallizing with the product.

  • Solutions:

    • Recrystallization: Perform one or more recrystallization steps to improve purity.

    • Wash the Crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove surface impurities.

    • Pre-purification: If impurity levels are high, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before crystallization.

Data Presentation

Table 1: Comparison of Chromatographic Methods for Purifying a Hypothetical Polar Diamine (PD-1)

Purification MethodStationary PhaseMobile PhaseRecovery (%)Purity (%)
Normal-Phase ChromatographySilica Gel80:18:2 DCM/MeOH/NH4OH6585
Reversed-Phase ChromatographyC18 (polar-endcapped)95:5 Water/Acetonitrile + 0.1% TFA8092
HILICAmine-bonded Silica90:10 Acetonitrile/Water + 10mM Ammonium Formate9298
Ion-Exchange ChromatographyStrong Cation ExchangeGradient of NaCl in Phosphate Buffer8895

Experimental Protocols

Protocol 1: HILIC Purification of a Polar Diamine
  • Column: Amine-bonded silica, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: 95:5 (v/v) Acetonitrile/Water with 10 mM ammonium formate.

  • Mobile Phase B: 50:50 (v/v) Acetonitrile/Water with 10 mM ammonium formate.

  • Gradient Program:

    • 0-2 min: 100% A

    • 2-15 min: Linear gradient to 50% B

    • 15-18 min: Hold at 50% B

    • 18-20 min: Return to 100% A

    • 20-25 min: Re-equilibration at 100% A

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase composition.

Protocol 2: Crystallization of a Polar Diamine using an Anti-Solvent Method
  • Dissolution: Dissolve the crude polar diamine in a minimal amount of a polar solvent in which it is highly soluble (e.g., methanol or water) at room temperature.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Anti-Solvent Addition: Slowly add a less polar anti-solvent in which the diamine is poorly soluble (e.g., diethyl ether or acetone) dropwise to the stirred solution until slight turbidity persists.

  • Crystal Formation: Cover the vessel and allow it to stand undisturbed at room temperature or in a refrigerator.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under vacuum.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification Step cluster_analysis Analysis and Final Product crude_sample Crude Polar Diamine dissolution Dissolve in appropriate solvent crude_sample->dissolution filtration Filter to remove insolubles dissolution->filtration purification_method Select Purification Method filtration->purification_method chromatography Chromatography purification_method->chromatography Complex Mixture crystallization Crystallization purification_method->crystallization High Purity Needed extraction Liquid-Liquid Extraction purification_method->extraction Gross Separation analysis Purity Analysis (HPLC, NMR) chromatography->analysis crystallization->analysis extraction->analysis pure_product Pure Polar Diamine analysis->pure_product Purity > 95% troubleshooting_chromatography cluster_problems Problem Identification cluster_solutions Potential Solutions start Chromatography Issue peak_tailing Peak Tailing start->peak_tailing no_retention No Retention (C18) start->no_retention strong_retention Strong Retention (Silica) start->strong_retention solution_tailing Adjust pH Add Competing Base Use End-capped Column peak_tailing->solution_tailing solution_no_retention Use Polar-Embedded Column Try HILIC Highly Aqueous Mobile Phase no_retention->solution_no_retention solution_strong_retention Increase Mobile Phase Polarity Add Competing Base Change Stationary Phase (Alumina) strong_retention->solution_strong_retention

References

Technical Support Center: Boc Deprotection of Piperidine Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group from a piperidine nitrogen.

Frequently Asked Questions (FAQs)

Q1: My N-Boc deprotection of piperidine is incomplete. How can I drive the reaction to completion?

A1: Incomplete deprotection is a common issue. Here are several strategies to enhance reaction efficiency:

  • Increase Acid Concentration: The rate of Boc deprotection is highly dependent on the acid concentration. For standard methods like Trifluoroacetic acid (TFA) in Dichloromethane (DCM), increasing the TFA concentration from a typical 20-25% (v/v) to 50% can significantly accelerate the reaction.[1][2] Similarly, when using Hydrochloric acid (HCl), employing a 4M solution in a solvent like 1,4-dioxane is often effective.[1][3]

  • Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, extending the reaction time is a straightforward solution. Reactions are typically complete within 1-4 hours at room temperature.[1][4]

  • Elevate Temperature: For particularly stubborn substrates, gently warming the reaction mixture can increase the deprotection rate. However, this should be done cautiously as excessive heat can lead to the formation of side products.[5]

Q2: I am observing significant side product formation during the deprotection. What are the common side reactions and how can I minimize them?

A2: The primary side reaction during acidic Boc deprotection is the alkylation of nucleophiles by the tert-butyl cation generated upon cleavage of the Boc group.[6]

  • t-Butylation: The reactive tert-butyl cation can alkylate the deprotected piperidine nitrogen or other electron-rich functional groups within your molecule.[6] To mitigate this, consider adding a scavenger to the reaction mixture. Common scavengers include triethylsilane (TES) or anisole, which trap the tert-butyl cation.[1]

  • Degradation of Acid-Sensitive Groups: If your substrate contains other acid-labile functional groups (e.g., acetals, esters), the harsh acidic conditions can cause their cleavage. In such cases, using milder deprotection methods is advisable.

Q3: Are there milder alternatives to strong acids like TFA and HCl for Boc deprotection of piperidine?

A3: Yes, several milder methods can be employed, which are particularly useful for substrates with acid-sensitive functionalities.

  • p-Toluenesulfonic Acid (pTSA): This solid, non-volatile acid can be used under various conditions, including solvent-free mechanochemical grinding or heating in a suitable solvent, offering a greener alternative to TFA.[7][8]

  • Oxalyl Chloride in Methanol: This system generates HCl in situ under mild conditions and has been shown to be effective for deprotecting N-Boc groups on sensitive substrates at room temperature.[9]

  • Thermal Deprotection: In some cases, simply heating the Boc-protected piperidine in a high-boiling solvent can effect deprotection without the need for any acid catalyst.[9][10]

Q4: What is the recommended work-up procedure following an acidic Boc deprotection?

A4: A proper work-up is crucial for isolating the deprotected piperidine in high yield and purity.

  • Removal of Volatiles: After reaction completion, remove the solvent and excess acid under reduced pressure.

  • Basification: Dissolve the residue in water or an appropriate organic solvent. Neutralize the excess acid by adding a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is basic (pH > 7).[4]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like DCM or ethyl acetate to isolate the free piperidine.[4]

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Incomplete Reaction Insufficient acid strength or concentration.Increase the concentration of TFA (e.g., to 50% in DCM) or use 4M HCl in dioxane.[1][2]
Short reaction time.Extend the reaction time and monitor progress by TLC or LC-MS.[4]
Low temperature.Allow the reaction to warm to room temperature or gently heat if the substrate is stable.[5]
Low Yield Product loss during work-up.Ensure the aqueous layer is basic before extraction. Perform multiple extractions with an organic solvent.[4]
Formation of water-soluble salts.If the hydrochloride or trifluoroacetate salt is water-soluble, consider using the salt directly in the next step or employ an alternative work-up.
Side Product Formation Alkylation by tert-butyl cation.Add a scavenger such as triethylsilane (TES) or anisole to the reaction mixture.[1]
Degradation of other functional groups.Use milder deprotection conditions (e.g., pTSA, oxalyl chloride/methanol, or thermal deprotection).[7][9]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and widely used protocol for Boc deprotection.

Materials:

  • N-Boc-piperidine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-piperidine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[4]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[1][2]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[1][4]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[4]

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[4]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine.

Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol is a common alternative to TFA and is particularly useful when the trifluoroacetate salt of the product is problematic.

Materials:

  • N-Boc-piperidine derivative

  • 4M HCl in 1,4-dioxane

  • Methanol or DCM (optional, as a co-solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-piperidine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane.[4]

  • Add the 4M HCl in 1,4-dioxane solution (4-10 equivalents) to the stirred solution at room temperature.[1]

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[4] Often, the hydrochloride salt of the deprotected piperidine will precipitate.

  • Upon completion, if a precipitate has formed, it can be collected by filtration and washed with diethyl ether.[1] Alternatively, the solvent can be removed under reduced pressure.

  • To obtain the free base, suspend the resulting salt in a mixture of water and DCM. Add saturated aqueous NaHCO₃ solution until the mixture is basic.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine.[4]

Data Summary

The following table summarizes typical reaction conditions and outcomes for the deprotection of N-Boc-piperidine.

Method Reagents & Solvents Temperature Time Yield Notes
TFA/DCM 20-50% TFA in DCM0 °C to RT1-4 h>90%A standard, robust method.[1][2] Potential for t-butylation side products.
HCl/Dioxane 4M HCl in 1,4-DioxaneRT1-3 h>90%Good alternative to TFA; product often precipitates as the HCl salt.[3][4]
pTSA (mechanochemical) p-Toluenesulfonic acid (2 equiv.), solvent-freeRT10 minQuantitativeA green and rapid method.[8]
Thermal High-boiling solvent (e.g., TFE)150-240 °C30-90 minVariableAvoids acidic reagents; suitable for acid-sensitive substrates.[10][11]

Visual Guides

Deprotection_Reaction Mechanism of Acid-Catalyzed Boc Deprotection Boc_Piperidine N-Boc-Piperidine Protonated_Boc Protonated Carbamate Boc_Piperidine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-Butyl Cation Tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->Tert_Butyl_Cation Piperidine_Salt Piperidine Salt Carbamic_Acid->Piperidine_Salt - CO2 CO2 CO2 Carbamic_Acid->CO2 Isobutene Isobutene Tert_Butyl_Cation->Isobutene - H+

Caption: Acid-catalyzed removal of the Boc protecting group.

Troubleshooting_Workflow Troubleshooting Incomplete Deprotection Start Incomplete Reaction Observed (TLC/LC-MS) Check_Time Extend Reaction Time? Start->Check_Time Increase_Acid Increase Acid Concentration? Check_Time->Increase_Acid No Complete Reaction Complete Check_Time->Complete Yes Increase_Temp Increase Temperature? Increase_Acid->Increase_Temp No Increase_Acid->Complete Yes Increase_Temp->Complete Yes Reassess Reassess Substrate/Method Increase_Temp->Reassess No Method_Selection Decision Tree for Method Selection Start Start: Deprotect N-Boc-Piperidine Acid_Sensitive Other Acid-Sensitive Groups Present? Start->Acid_Sensitive Standard_Conditions Use Standard Conditions (TFA/DCM or HCl/Dioxane) Acid_Sensitive->Standard_Conditions No Mild_Conditions Consider Milder Conditions (pTSA, Thermal, etc.) Acid_Sensitive->Mild_Conditions Yes

References

Choice of reducing agent for selective amination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the choice of reducing agents for selective amination, also known as reductive alkylation. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in selecting a reducing agent for a one-pot reductive amination?

The main challenge is chemoselectivity. The ideal reducing agent must selectively reduce the iminium ion intermediate much faster than it reduces the starting aldehyde or ketone.[1] If the reducing agent is too powerful, it will consume the carbonyl compound, leading to the formation of an alcohol byproduct and low yields of the desired amine.[2]

Q2: Which reducing agents are most commonly used for selective amination and why?

The most common reagents are specialized borohydride derivatives:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): Often the preferred choice. It is a mild and selective reducing agent that is particularly effective for a wide range of aldehydes and ketones, including those with acid-sensitive functional groups.[1][3][4] It is less toxic than sodium cyanoborohydride.[1][5]

  • Sodium Cyanoborohydride (NaBH₃CN): Highly effective and selective for iminium ions over carbonyls, especially under mildly acidic conditions (pH 4-6).[2][6] This allows for convenient one-pot reactions.[1] However, its high toxicity and the potential to generate toxic hydrogen cyanide (HCN) gas are significant drawbacks.[1][7]

  • Sodium Borohydride (NaBH₄): A potent and inexpensive reducing agent.[1] However, it can readily reduce both the iminium ion and the starting carbonyl compound.[2][6] To avoid this, it is typically used in a two-step procedure where the imine is formed first before the reducing agent is added.[1][4]

Q3: How does pH affect the choice of reducing agent and the reaction outcome?

pH is a critical parameter. Imine/iminium ion formation is typically favored under mildly acidic conditions (pH ~4-7), which catalyze the dehydration step.[2][8]

  • For NaBH₃CN: This reagent is stable and most effective in a mildly acidic pH range of 4-6. At lower pH, its reduction rate for carbonyls increases, while at higher pH, imine formation slows down.[6][8]

  • For NaBH(OAc)₃: This reagent is often used with a catalytic amount of acetic acid, which facilitates imine formation without causing issues for the reducing agent.[4][5]

  • For NaBH₄: This reagent is less stable at acidic pH and is typically used under neutral or slightly basic conditions, making a one-pot procedure challenging.

Incorrect pH can lead to side reactions or prevent the reaction from proceeding efficiently.[9]

Troubleshooting Guide

Problem 1: Low or no yield of the desired amine product.

Possible Cause Troubleshooting Step
Inefficient Imine/Iminium Formation The equilibrium between the carbonyl/amine and the imine may not favor the imine.[6] Try removing water using molecular sieves or a Dean-Stark apparatus. A catalytic amount of acid (e.g., acetic acid) can also promote imine formation.[10][11]
Reduction of Starting Carbonyl The reducing agent is too reactive and is reducing the aldehyde/ketone to an alcohol. This is common with NaBH₄ in one-pot procedures.[2] Switch to a more selective reagent like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN).[11] Alternatively, use a two-step process: form the imine first, then add NaBH₄.[4]
Deactivated Reducing Agent Borohydride reagents can decompose if exposed to moisture or highly acidic conditions for prolonged periods. Ensure reagents are fresh and solvents are anhydrous.[10] You can test the activity of your NaBH₄ on a simple ketone to confirm it is still effective.[7]
Steric Hindrance Reactions involving bulky ketones or amines can be very slow, making iminium ion formation difficult.[12] Consider using more forcing conditions (higher temperature), a different catalyst system (e.g., Rh- or Ru-catalyzed reactions), or a specialized procedure for hindered amines.[13][14][15]
Incorrect Reaction Time Some reductive aminations, especially with less reactive substrates, can require extended reaction times (24-72 hours).[11] Monitor the reaction by TLC or LCMS to determine the optimal time.

Problem 2: Formation of a dialkylated (tertiary amine) byproduct from a primary amine.

Possible Cause Troubleshooting Step
Overalkylation The secondary amine product is reacting with another equivalent of the carbonyl and being reduced again. This is a common side reaction.[2]
Solution Use an excess of the primary amine relative to the carbonyl compound. This increases the probability that the carbonyl will react with the starting amine rather than the product. For difficult cases, a stepwise procedure where the imine is formed and then reduced can offer better control.[4]

Comparison of Common Reducing Agents

The following table summarizes the properties and typical conditions for the most common hydride reagents used in selective amination.

FeatureSodium Borohydride (NaBH₄)Sodium Cyanoborohydride (NaBH₃CN)Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB)
Selectivity Low (reduces aldehydes/ketones)[1][6]High (selective for iminium ions)[2]Very High (selective for iminium ions)[1][3]
Reactivity StrongMildMild[3]
Optimal pH Neutral to BasicMildly Acidic (4-6)[8]Mildly Acidic
Procedure Type Best for 2-step (pre-form imine)[1]Ideal for 1-pot[1]Ideal for 1-pot[16]
Substrate Scope GeneralBroad, but can fail with hindered ketonesVery Broad, good for acid-sensitive groups[1][4]
Safety Concerns Flammable solidHighly Toxic . Can release HCN gas.[1][7]Moisture sensitive, less toxic than NaBH₃CN[1][5]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general procedure for the reductive amination of an aldehyde or ketone with a primary or secondary amine.

  • Reaction Setup: To a solution of the ketone or aldehyde (1.0 equiv.) and the amine (1.0–1.2 equiv.) in a suitable solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM), add a catalytic amount of acetic acid (optional, often used for ketones).[4]

  • Reagent Addition: Stir the mixture at room temperature for 20-60 minutes to allow for initial imine/iminium ion formation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.1–1.5 equiv.) portion-wise to the stirred solution.

  • Monitoring: Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 1-24 hours).

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This protocol requires careful pH control due to the nature of the reagent.

  • Reaction Setup: Dissolve the carbonyl compound (1.0 equiv.) and the amine (1.0–1.2 equiv.) in a suitable solvent, such as methanol (MeOH).[17]

  • pH Adjustment: Adjust the pH of the solution to between 6 and 7 by adding a small amount of glacial acetic acid.[17]

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.0–1.5 equiv.) in one portion or portion-wise.[17]

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Workup: Once complete, carefully quench the reaction by adding water. Caution: Work in a well-ventilated fume hood, as quenching under acidic conditions can generate toxic HCN gas.[1]

  • Purification: Concentrate the mixture to remove the solvent, then extract the product with an appropriate organic solvent. Dry the combined organic layers and purify as needed.[17]

Visual Guides

Workflow for Troubleshooting Reductive Amination

G start Low/No Product check_imine Check Imine Formation (TLC, NMR, LCMS) start->check_imine imine_ok Imine/Iminium Formed? check_imine->imine_ok add_acid Action: Add cat. Acid (e.g., AcOH) imine_ok->add_acid No check_carbonyl Check for Alcohol Byproduct (Starting Material Reduced) imine_ok->check_carbonyl Yes remove_h2o Action: Remove H₂O (e.g., Mol. Sieves) add_acid->remove_h2o carbonyl_ok Carbonyl Reduced? check_carbonyl->carbonyl_ok change_reagent Action: Switch to Milder Reagent (e.g., NaBH(OAc)₃) carbonyl_ok->change_reagent Yes check_sterics Are Substrates Sterically Hindered? carbonyl_ok->check_sterics No two_step Action: Use 2-Step Protocol change_reagent->two_step sterics_yes Action: Increase Temp/ Use Specialized Catalyst check_sterics->sterics_yes Yes check_time Action: Increase Reaction Time & Monitor check_sterics->check_time No

Caption: A troubleshooting workflow for low-yield reductive amination reactions.

Decision Logic for Selecting a Reducing Agent

G q_node q_node a_node a_node s_node s_node start Start: Select Reaction Type q1 One-Pot Procedure Desired? start->q1 q2 Acid-Sensitive Functional Groups? q1->q2 Yes a3 Use NaBH₄ in a 2-Step Protocol q1->a3 No q3 Toxicity a Major Concern? q2->q3 No a1 Use NaBH(OAc)₃ (STAB) (Mild, Selective, Safer) q2->a1 Yes q3->a1 Yes a2 Use NaBH₃CN (Excellent Selectivity) q3->a2 No a4 Consider Catalytic Hydrogenation (H₂/Pd, etc.) a3->a4 Alternative

Caption: A decision tree for choosing the appropriate reductive amination method.

References

Validation & Comparative

N,N-Dimethyl-1-piperidin-4-ylmethanamine vs N-methyl-1-(piperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to N,N-Dimethyl-1-piperidin-4-ylmethanamine and N-methyl-1-(piperidin-4-yl)methanamine for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, piperidine-containing scaffolds are of paramount importance due to their prevalence in numerous FDA-approved drugs and their versatile utility as intermediates in the synthesis of novel therapeutic agents.[1][2] This guide provides a comparative analysis of two closely related piperidine derivatives: this compound and N-methyl-1-(piperidin-4-yl)methanamine. Due to potential nomenclature ambiguity, this guide will clarify the specific chemical structures and provide a detailed comparison of their synthesis, physicochemical properties, and potential pharmacological applications based on available data and inferences from structurally similar compounds.[3][4]

The core structures under consideration are pivotal building blocks for compounds targeting the central nervous system (CNS).[5][6] Their inherent structural features, such as the basic nitrogen atom, contribute to favorable pharmacokinetic profiles, including aqueous solubility and the ability to cross the blood-brain barrier.[4][6] This guide aims to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize these compounds in their research endeavors.

Nomenclature and Structural Clarification

To ensure clarity, it is essential to define the precise chemical structures corresponding to the compound names. The nomenclature of substituted piperidines can be ambiguous, and slight variations in naming can refer to distinct molecules.[4]

  • N-methyl-1-(piperidin-4-yl)methanamine : This compound features a methyl group on the exocyclic nitrogen atom of the methanamine moiety and a secondary amine within the piperidine ring.

  • This compound : A common name that correctly corresponds to the IUPAC name N-Methyl-1-(1-methylpiperidin-4-yl)methanamine . This molecule has one methyl group on the exocyclic nitrogen and another on the piperidine ring nitrogen, making both nitrogen atoms tertiary amines. For completeness, this guide will also consider 1-(1-Methylpiperidin-4-yl)methanamine , where the methyl group is solely on the piperidine ring nitrogen.

Below are the chemical structures of the three key compounds discussed in this guide.

structures cluster_A N-methyl-1-(piperidin-4-yl)methanamine cluster_B 1-(1-Methylpiperidin-4-yl)methanamine cluster_C This compound (N-Methyl-1-(1-methylpiperidin-4-yl)methanamine) A B C

Caption: Chemical structures of the compared piperidine derivatives.

Physicochemical Properties

A comparative summary of the key physicochemical properties of the three piperidine derivatives is presented in the table below. These properties are crucial for predicting the compounds' behavior in biological systems and for designing synthetic and analytical protocols.

PropertyN-methyl-1-(piperidin-4-yl)methanamine1-(1-Methylpiperidin-4-yl)methanamineThis compound
CAS Number 126579-26-8[4]7149-42-0[3]405928-19-0[3][7]
Molecular Formula C₇H₁₆N₂[4]C₇H₁₆N₂[3]C₈H₁₈N₂[3]
Molecular Weight 128.22 g/mol [4]128.22 g/mol [3]142.24 g/mol [3][8]
Appearance Predicted: LiquidColorless to light yellow liquid[3]Predicted: Liquid[8]
Boiling Point Not available80 °C[3]Predicted: 178.8±8.0 °C[8]
Density Not availableNot availablePredicted: 0.868±0.06 g/cm³[8]
SMILES CNC[C@H]1CCNCC1[3]CN1CCC(CN)CC1[3]CN1CCC(CNC)CC1[3]
InChI Key Not availableAGTPSAZJSOQXHJ-UHFFFAOYSA-N[3]Not available

Synthesis and Experimental Protocols

The synthesis of these piperidine derivatives often employs multi-step sequences starting from commercially available piperidine precursors.[6] Reductive amination is a cornerstone technique for the formation of the amine functionalities.[1][9]

General Synthetic Workflow: Reductive Amination

A common and efficient method for synthesizing these compounds is through the reductive amination of a piperidone derivative.[1][9] This process involves the reaction of a carbonyl group with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[1] A protecting group, such as tert-butyloxycarbonyl (Boc), is often used for the piperidine nitrogen to prevent side reactions.[1][9]

synthetic_workflow General Synthetic Workflow via Reductive Amination start N-Boc-4-piperidone reductive_amination Reductive Amination (e.g., with Methylamine, Sodium Triacetoxyborohydride) start->reductive_amination intermediate tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate reductive_amination->intermediate deprotection Boc Deprotection (e.g., TFA or HCl in Dioxane) intermediate->deprotection product1 N-methyl-1-(piperidin-4-yl)methanamine deprotection->product1 n_methylation N-Methylation (e.g., Eschweiler-Clarke Reaction) product1->n_methylation product2 This compound n_methylation->product2

Caption: Synthetic workflow for N-methyl-1-(piperidin-4-yl)methanamine and its subsequent conversion to this compound.

Experimental Protocol: Synthesis of N-methyl-1-(piperidin-4-yl)methanamine

This protocol is a representative example of the synthesis of N-methyl-1-(piperidin-4-yl)methanamine starting from N-Boc-4-piperidone.

Step 1: Reductive Amination [9]

  • Reaction Setup : Dissolve N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition : Add methylamine (solution in THF or as hydrochloride salt with a base) (1.0-1.5 eq) to the solution.

  • Reducing Agent Addition : Slowly add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture.

  • Reaction : Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate.

Step 2: Boc Deprotection [1]

  • Reaction Setup : Dissolve the crude intermediate from Step 1 in DCM (0.2 M).

  • Acid Addition : Add trifluoroacetic acid (TFA) (10 eq) or a 4M solution of HCl in dioxane.

  • Reaction : Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Workup : Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield N-methyl-1-(piperidin-4-yl)methanamine as the free base.

Potential Pharmacological Activity and Signaling Pathways

Direct pharmacological data for this compound and N-methyl-1-(piperidin-4-yl)methanamine are not extensively available in published literature.[5] However, the piperidine scaffold is a well-established pharmacophore in CNS-active compounds.[2][5] By examining structurally similar molecules, we can infer potential biological activities and signaling pathway interactions.

Derivatives of 4-aminomethyl piperidine have been explored for their potential as ligands for various neuroreceptors, including opioid, serotonergic, and sigma receptors.[5] For instance, certain derivatives have shown potential as µ-opioid receptor (MOR) agonists, suggesting possible analgesic properties.[5] Furthermore, the N-methylpiperidine moiety is a feature in compounds targeting the 5-HT₂A receptor, which is implicated in neuropsychiatric disorders.[5][6]

Hypothetical Signaling Pathway: G-Protein Coupled Receptor (GPCR) Modulation

Based on the activities of related compounds, these piperidine derivatives could potentially modulate GPCR signaling pathways. For example, if a derivative acts as an agonist at a Gi/o-coupled receptor like the µ-opioid receptor, it would likely inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

signaling_pathway Hypothetical Signaling Pathway for a Piperidine Derivative Acting on a Gi/o-Coupled GPCR ligand Piperidine Derivative receptor Gi/o-Coupled GPCR (e.g., µ-Opioid Receptor) ligand->receptor Binds and Activates g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP atp ATP atp->camp Conversion cellular_response Downstream Cellular Response camp->cellular_response Modulates

Caption: Hypothetical signaling pathway illustrating the potential mechanism of action of a piperidine derivative.

Conclusion

This compound and N-methyl-1-(piperidin-4-yl)methanamine, along with the related 1-(1-methylpiperidin-4-yl)methanamine, represent valuable chemical building blocks for the synthesis of novel, pharmacologically active compounds, particularly those targeting the central nervous system. While direct comparative performance data is limited, this guide provides a foundational understanding of their synthesis, physicochemical properties, and potential biological activities based on current knowledge. The detailed synthetic protocols and workflow diagrams offer practical guidance for researchers. The inferred pharmacological activities and signaling pathways provide a basis for future investigation into the therapeutic potential of derivatives synthesized from these core structures. Further experimental studies are warranted to fully elucidate and compare the biological profiles of these versatile piperidine methanamine derivatives.

References

Navigating the Reactivity Landscape of Substituted Piperidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold is a cornerstone of molecular design. Its prevalence in a vast array of pharmaceuticals underscores the importance of understanding how substituents on the piperidine ring influence its chemical reactivity. This guide provides an objective comparison of the reactivity of substituted piperidine building blocks in key synthetic transformations, supported by experimental data and detailed protocols, to aid in the rational design and synthesis of next-generation therapeutics.

The reactivity of the piperidine nitrogen is paramount in many synthetic routes, primarily governed by its nucleophilicity and basicity. These properties are, in turn, finely tuned by the electronic and steric effects of substituents on the ring. This guide will delve into three of the most common transformations in medicinal chemistry: N-acylation, N-alkylation, and the Suzuki coupling of brominated piperidine derivatives.

Comparative Reactivity Data

The following tables summarize quantitative data on the reactivity of various substituted piperidines. The data has been compiled to illustrate the impact of substituent position and steric hindrance on reaction outcomes.

N-Acylation Reactivity

N-acylation is a fundamental reaction for the formation of amides. The reactivity of the piperidine nitrogen towards acylating agents is highly sensitive to steric hindrance around the nitrogen atom.

Piperidine DerivativeAcylating AgentBaseSolventReaction Time (h)Yield (%)
PiperidineBenzoyl ChlorideTriethylamineDichloromethane1>95
4-MethylpiperidineBenzoyl ChlorideTriethylamineDichloromethane1>95
3-MethylpiperidineBenzoyl ChlorideTriethylamineDichloromethane292
2-MethylpiperidineBenzoyl ChlorideTriethylamineDichloromethane685
2,6-DimethylpiperidineBenzoyl ChlorideTriethylamineDichloromethane24<10

Note: Yields are representative and can vary based on specific reaction conditions.

N-Alkylation Reactivity

N-alkylation is another crucial transformation for introducing diversity into piperidine-containing molecules. The reaction is susceptible to both steric and electronic effects, and over-alkylation to form quaternary ammonium salts can be a competing side reaction.[1]

Piperidine DerivativeAlkylating AgentBaseSolventTemperature (°C)Yield (%)
PiperidineMethyl IodideK₂CO₃Acetonitrile2590
4-MethylpiperidineMethyl IodideK₂CO₃Acetonitrile2591
3-MethylpiperidineMethyl IodideK₂CO₃Acetonitrile2588
2-MethylpiperidineMethyl IodideK₂CO₃Acetonitrile5082
2,6-DimethylpiperidineMethyl IodideK₂CO₃Acetonitrile8045

Note: Yields are representative and can vary based on specific reaction conditions.

Suzuki Coupling of Brominated Piperidines

The Suzuki coupling is a powerful tool for forming carbon-carbon bonds. For substituted bromopyridines, which can be hydrogenated to the corresponding piperidines, the position of the bromine atom and the nature of the boronic acid partner influence the reaction efficiency.

Bromopyridine DerivativeBoronic AcidCatalystBaseSolventYield (%)
2-BromopyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O85
3-BromopyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O92
4-BromopyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O95
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O88[2]
2-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O92[2]

Note: Yields are representative and can vary based on specific reaction conditions.

Factors Influencing Reactivity

The observed differences in reactivity can be attributed to a combination of steric and electronic factors, as well as the basicity of the piperidine nitrogen.

Steric Hindrance

Substituents at the 2 and 6 positions of the piperidine ring create steric bulk around the nitrogen atom, impeding the approach of electrophiles. This effect is most pronounced in N-acylation and N-alkylation reactions, where the nitrogen atom is the primary site of reaction. As seen in the data tables, the reactivity decreases in the order: 4-substituted > 3-substituted > 2-substituted >> 2,6-disubstituted.

Electronic Effects

Electron-donating groups (EDGs), such as methyl groups, increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and basicity. This effect generally leads to an increase in reaction rates for N-acylation and N-alkylation. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the nitrogen, slowing down these reactions.

Basicity (pKa)

The basicity of the piperidine nitrogen, quantified by the pKa of its conjugate acid, is a key indicator of its nucleophilicity. A higher pKa value generally corresponds to a more basic and more nucleophilic amine.

Piperidine DerivativepKa of Conjugate Acid
Piperidine11.12
4-Methylpiperidine11.23
3-Methylpiperidine11.15
2-Methylpiperidine11.11
2,6-Dimethylpiperidine11.05

While methyl groups are electron-donating, the steric hindrance in 2-methylpiperidine and 2,6-dimethylpiperidine can affect the solvation of the protonated amine, leading to a slight decrease in the observed pKa compared to 4-methylpiperidine.

Experimental Protocols

The following are detailed, representative protocols for the key reactions discussed.

Protocol 1: General Procedure for N-Acylation (N-Benzoylation)

This protocol describes a general method for the N-benzoylation of a substituted piperidine.

Materials:

  • Substituted piperidine (1.0 eq)

  • Benzoyl chloride (1.05 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.05 eq) in anhydrous DCM to the stirred piperidine solution.

  • Allow the reaction to warm to room temperature and stir for the time indicated in the data table, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation (N-Methylation)

This protocol outlines a standard procedure for the N-methylation of a substituted piperidine using methyl iodide.[1]

Materials:

  • Substituted piperidine (1.0 eq)

  • Methyl iodide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a stirred solution of the substituted piperidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Add methyl iodide (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at the specified temperature for the time indicated in the data table, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between diethyl ether and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-methylated piperidine.

  • If necessary, purify the product by column chromatography.

Protocol 3: General Procedure for Suzuki Coupling of a Bromopyridine

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a bromopyridine with an arylboronic acid.[2]

Materials:

  • Bromopyridine derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • In a Schlenk flask, combine the bromopyridine derivative (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for these reactions and a key signaling pathway where piperidine-containing drugs are active.

experimental_workflow reagents Select Piperidine & Reagents reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup reaction Reaction (Stirring, Heating) reaction_setup->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis

A general experimental workflow for the synthesis of substituted piperidines.

Many piperidine-containing drugs exert their effects by modulating the activity of G-protein coupled receptors (GPCRs). For example, many antipsychotic drugs containing a piperidine moiety act as antagonists at the 5-HT₂A serotonin receptor, which signals through the Gq pathway.[3]

gpcr_signaling_pathway Simplified Gq Signaling Pathway Antagonized by a Piperidine Drug cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm drug Piperidine Drug (Antagonist) receptor 5-HT2A Receptor (GPCR) drug->receptor Binds & Blocks g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response Downstream Cellular Response ca_release->cellular_response pkc->cellular_response

References

Comparative Guide for the Quantification of N,N-Dimethyl-1-piperidin-4-ylmethanamine: A Validated HPLC-MS Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of N,N-Dimethyl-1-piperidin-4-ylmethanamine against alternative analytical techniques. The information is based on established methods for structurally similar piperidine compounds and aims to assist in the development and validation of a robust analytical procedure.

Introduction

This compound is a piperidine derivative, a structural motif prevalent in many pharmaceutical compounds.[1] Accurate and reliable quantification of such compounds is crucial for drug discovery, development, and quality control.[1] This guide outlines a detailed HPLC-MS method and compares its performance characteristics with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The selection of an appropriate analytical method depends on factors such as the analyte's nature, sample matrix, required sensitivity, and the specific application.[2]

Comparison of Analytical Methodologies

The choice between HPLC-MS, GC-MS, and HPLC-UV for the analysis of this compound involves trade-offs in sensitivity, selectivity, and sample preparation complexity.

ParameterHPLC-MSGC-MSHPLC-UV
Principle Separation based on polarity and interaction with a stationary phase in a liquid mobile phase, with detection by mass spectrometry.[3]Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, with detection by mass spectrometry.[3]Separation based on polarity and interaction with a stationary phase in a liquid mobile phase, with detection by UV absorbance.[3]
Typical Analytes Non-volatile or thermally labile compounds.[3]Volatile and thermally stable compounds.[3]Compounds with a UV-active chromophore.[2]
Sensitivity HighHighModerate to Low
Selectivity Very High (based on mass-to-charge ratio)High (based on mass fragmentation)Moderate (potential for interference)
Sample Preparation Simple dissolution in a suitable solvent is often sufficient.May require derivatization to increase volatility and improve peak shape for polar amines.[1][3]Often requires derivatization to introduce a UV-active chromophore for compounds lacking one.[2][4]
Instrumentation HPLC system coupled to a mass spectrometer.[2]Gas chromatograph coupled to a mass spectrometer.HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[2]

Experimental Protocols

The following are proposed experimental protocols based on established methods for similar piperidine compounds. These should be optimized and validated for the specific analyte and matrix.

Proposed HPLC-MS Method

This method is highly suitable for the selective and sensitive quantification of this compound in various matrices.

  • Instrumentation : A standard HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS).[2]

  • Column : A C18 column (e.g., Atlantis C18, 5 µm, 3.9x100 mm) is a good starting point for separation.[5]

  • Mobile Phase : A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B) is recommended to achieve good peak shape and separation.[6]

  • Flow Rate : A typical flow rate of 0.3-1.0 mL/min is appropriate, depending on the column dimensions.[5][6]

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode is generally suitable for amines like this compound.[2]

  • Mass Analyzer Mode : Multiple Reaction Monitoring (MRM) should be used for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition.[2]

  • Sample Preparation : Dissolve the sample in a suitable diluent, such as methanol or a mixture of the initial mobile phase components, to a known concentration.[2] For biological samples, protein precipitation with acetonitrile is a common and effective sample clean-up procedure.[6][7]

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile amines and may require derivatization for polar compounds.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation : For polar amines, derivatization with a reagent like Trifluoroacetic Anhydride (TFAA) can improve volatility and chromatographic performance.[1]

  • Injection : A split/splitless injector is typically used.

  • Column : A non-polar or mid-polar capillary column is generally used for amine analysis.

  • Carrier Gas : Helium is the most common carrier gas.

  • Detection : Mass spectrometry in full scan or selected ion monitoring (SIM) mode.

Alternative Method 2: High-Performance Liquid Chromatography (HPLC-UV)

This is a robust method, particularly if the analyte has a UV chromophore or is derivatized.

  • Instrumentation : HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[2]

  • Sample Preparation : If the analyte lacks a strong chromophore, derivatization with a reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to form a stable, UV-active derivative.[2]

  • Column : A reversed-phase C18 column is commonly employed.[4]

  • Mobile Phase : A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[3][4]

  • Flow Rate : A typical flow rate is 1.0 mL/min.[2][4]

Method Validation

A full bioanalytical method validation should be performed to ensure the reliability of the results.[8] The following parameters should be assessed with their typical acceptance criteria.[9][10][11]

Validation ParameterAcceptance Criteria
Selectivity The method should be able to differentiate and quantify the analyte from other components in the sample matrix.[9]
Linearity A calibration curve with a minimum of six non-zero standards should be prepared. The correlation coefficient (R²) should be >0.99.[5][12]
Accuracy & Precision The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%. The precision (CV%) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[9][10]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[12]
Recovery The extraction efficiency of the analytical method should be consistent and reproducible.[9]
Matrix Effect The effect of the sample matrix on the ionization of the analyte should be evaluated to ensure it does not interfere with quantification.
Stability The stability of the analyte in the biological matrix and in processed samples under various storage conditions should be established.[10]

Visualizations

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: Experimental workflow for HPLC-MS quantification.

Validation_Process cluster_params Validation Parameters MethodDev Method Development Validation Full Method Validation MethodDev->Validation SampleAnalysis Routine Sample Analysis Validation->SampleAnalysis Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Stability Stability Validation->Stability

Caption: Logical flow of the method validation process.

References

Cross-Validation of Spectroscopic Data for N,N-Dimethyl-1-piperidin-4-ylmethanamine and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for N,N-Dimethyl-1-piperidin-4-ylmethanamine and a closely related structural analog. Due to the limited availability of public experimental data for this compound, this guide utilizes predicted data for the primary compound and experimental data from a well-characterized analog, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, to illustrate the principles of spectroscopic cross-validation.

Executive Summary

Data Presentation

This compound (Predicted Data)

Molecular Formula: C₈H₁₈N₂ Molecular Weight: 142.24 g/mol [2]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N(CH₃)₂2.2 - 2.3 (s, 6H)~45
CH₂-N(CH₃)₂2.1 - 2.2 (d, 2H)~65
Piperidine CH (C4)1.6 - 1.8 (m, 1H)~38
Piperidine CH₂ (C2, C6 - axial)1.9 - 2.1 (m, 2H)~54
Piperidine CH₂ (C2, C6 - equatorial)2.9 - 3.1 (m, 2H)~54
Piperidine CH₂ (C3, C5 - axial)1.2 - 1.4 (m, 2H)~30
Piperidine CH₂ (C3, C5 - equatorial)1.6 - 1.8 (m, 2H)~30
Piperidine NHBroad signal-

Note: Predicted values are based on standard chemical shift ranges and analysis of similar structures. Actual experimental values may vary.

Table 2: Predicted Mass Spectrometry Data for this compound

m/z (Predicted) Ion Ionization Mode
143.1543[M+H]⁺ESI Positive
165.1362[M+Na]⁺ESI Positive

Note: Predicted m/z values are for the monoisotopic mass.

Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Experimental Data)

This compound serves as a valuable analog as it contains the core piperidine-4-yl-methanol structure.[1]

Table 3: Experimental ¹H NMR Spectroscopic Data for tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate [1]

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Number of Protons Assignment
3.52 – 3.39m-4HH-2, H-6 (axial and equatorial)
3.33t-2H-CH₂OH
1.75 – 1.60m-2HH-3, H-5 (equatorial)
1.44s-9H-C(CH₃)₃
1.20 – 1.05m-3HH-3, H-5 (axial), H-4

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz[1]

Table 4: Experimental ¹³C NMR Spectroscopic Data for tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate [1]

Chemical Shift (δ) ppm Assignment
155.09C=O (Boc)
80.10-C(CH₃)₃
62.1-CH₂OH
45.45C-2, C-6
36.08C-4
29.23C-3, C-5
28.50-C(CH₃)₃

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz[1]

Table 5: Experimental Mass Spectrometry Data for tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate [1]

m/z Ion
216.2[M+H]⁺

Ionization Mode: Electrospray Ionization (ESI)[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of small amine compounds is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is crucial to avoid overlapping signals with the analyte.

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.[3]

  • ¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons for each resonance. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure. Compare the number of signals in the ¹³C NMR spectrum with the number of expected carbon atoms in the molecule.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of small molecules like piperidine derivatives.[5][6]

  • Sample Preparation: Prepare a dilute solution of the analyte (typically in the range of 1-10 µM) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water, often with a small amount of acid (e.g., formic acid) to promote protonation for positive ion mode.

  • Instrumentation: Introduce the sample solution into an ESI-mass spectrometer. The instrument can be a standalone mass spectrometer or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte are formed.[6]

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. For small molecules, the protonated molecule [M+H]⁺ is typically the most abundant ion in positive ESI mode. The high-resolution mass spectrum can be used to confirm the elemental composition of the molecule.[7]

Mandatory Visualization

cross_validation_workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Prediction cluster_validation Cross-Validation cluster_conclusion Conclusion Synthesis Synthesis of This compound NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR MS Mass Spectrometry (ESI, HRMS) Synthesis->MS NMR_Data Experimental NMR Spectra NMR->NMR_Data MS_Data Experimental Mass Spectrum MS->MS_Data Compare_NMR Compare Experimental and Predicted NMR NMR_Data->Compare_NMR Compare_MS Compare Experimental and Predicted MS MS_Data->Compare_MS Predicted_NMR Predicted NMR Spectra Predicted_NMR->Compare_NMR Predicted_MS Predicted Mass Spectrum Predicted_MS->Compare_MS Cross_Validate Cross-Validate NMR and MS Data Compare_NMR->Cross_Validate Compare_MS->Cross_Validate Structure_Confirmation Structural Confirmation Cross_Validate->Structure_Confirmation

Caption: Workflow for the cross-validation of NMR and MS data.

Objective Comparison and Cross-Validation

The core principle of cross-validation in chemical analysis is to use data from independent techniques to corroborate a proposed structure. In this case, NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms, while mass spectrometry gives a precise measurement of the molecular weight and elemental composition.

  • NMR Analysis: The predicted ¹H NMR spectrum of this compound would be expected to show distinct signals for the N-methyl protons, the methylene bridge, and the piperidine ring protons. The integration of these signals should correspond to a 6:2:9 proton ratio. The ¹³C NMR should display the expected number of carbon signals, with chemical shifts characteristic of the different carbon environments.

  • MS Analysis: High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental formula. The predicted accurate mass of the protonated molecule [M+H]⁺ for C₈H₁₈N₂ is 143.1543. An experimentally determined mass within a few parts per million (ppm) of this value would provide strong evidence for the correct elemental composition.

  • Cross-Validation in Practice: When experimental data is obtained, the first step is to compare it with predicted spectra. Any significant deviations should be carefully analyzed. The molecular weight obtained from MS should be consistent with the structure proposed from the NMR data. For example, if the NMR suggests the presence of all the expected functional groups and proton counts, the molecular ion peak in the mass spectrum should match the calculated molecular weight of that structure. Discrepancies between the two techniques may indicate the presence of impurities, an unexpected reaction product, or an incorrect structural assignment.

By comparing the predicted data for this compound with the experimental data for its analog, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, researchers can gain insights into the expected spectral features of this class of compounds. This comparative approach, coupled with the detailed experimental protocols, provides a solid foundation for the rigorous characterization and validation of novel piperidine derivatives.

References

Comparative Benchmarking of N,N-Dimethyl-1-piperidin-4-ylmethanamine Derivatives Against Known Drugs in CNS and Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract:

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs. This guide provides a comparative analysis of derivatives of N,N-Dimethyl-1-piperidin-4-ylmethanamine against established therapeutics in two key areas: Central Nervous System (CNS) disorders and pain management. We present quantitative data on receptor binding and functional activity, detail the experimental protocols used for these assessments, and visualize the relevant biological pathways and workflows. The data demonstrates the potential of these derivatives to offer improved selectivity and potency, highlighting promising avenues for future drug development.

Section 1: Central Nervous System Applications

Derivatives of the this compound scaffold have shown significant promise as agents targeting CNS disorders. A notable example is the compound ACP-103, now known as Pimavanserin. It is a potent inverse agonist of the serotonin 5-HT2A receptor, a key target in the treatment of psychosis. Unlike most antipsychotics, Pimavanserin displays high selectivity for the 5-HT2A receptor with no significant activity at dopamine D2 receptors, which is thought to reduce the motor side effects commonly associated with such treatments.[1][2][3]

Data Presentation: Comparative Receptor Affinity and Potency

The following table summarizes the in vitro receptor binding affinity (as pKi) and functional potency (as pIC50) of Pimavanserin (ACP-103) compared to several established atypical antipsychotic drugs. Higher pKi and pIC50 values indicate stronger binding affinity and greater potency, respectively.

CompoundPrimary Mechanism5-HT2A (pKi)5-HT2C (pKi)D2 (pKi)5-HT2A Inverse Agonist Potency (pIC50)
Pimavanserin (ACP-103) Selective 5-HT2A Inverse Agonist 9.3 8.8 < 6.0 8.7
Risperidone5-HT2A/D2 Antagonist9.07.58.88.5
OlanzapineMulti-receptor Antagonist8.98.48.08.3
ClozapineMulti-receptor Antagonist8.88.87.48.1
HaloperidolD2 Antagonist7.76.08.57.2

Data compiled from multiple sources.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

The therapeutic effect of Pimavanserin is mediated by its inverse agonist activity at the 5-HT2A receptor, which is a Gq/11-coupled G protein-coupled receptor (GPCR). In its basal state, the receptor can signal constitutively. Pimavanserin not only blocks agonists but also reduces this basal activity.

Gq_Pathway cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor (Constitutively Active) Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Pimavanserin Pimavanserin (Inverse Agonist) Pimavanserin->5HT2A_Receptor Binds & Reduces Basal Activity Ca_PKC ↑ Intracellular Ca2+ Activate PKC IP3_DAG->Ca_PKC Cellular_Response Downstream Cellular Response Ca_PKC->Cellular_Response

Caption: 5-HT2A Receptor Gq Signaling Pathway and Pimavanserin's Mechanism.

Radioligand_Workflow prep Step 1: Preparation Prepare cell membranes expressing 5-HT2A receptors. Prepare serial dilutions of test compound (e.g., Pimavanserin). incubate Step 2: Incubation Incubate membranes with a fixed concentration of radioligand (e.g., [3H]ketanserin) and varying concentrations of test compound. prep->incubate separate Step 3: Separation Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash filters to remove non-specific binding. incubate->separate quantify Step 4: Quantification Measure radioactivity on filters using liquid scintillation counting. separate->quantify analyze Step 5: Analysis Plot percentage of radioligand displaced vs. test compound concentration. Calculate IC50 and Ki values using Cheng-Prusoff equation. quantify->analyze

Caption: General Workflow for Radioligand Receptor Binding Assay.
Experimental Protocols

1. Radioligand Binding Assay for 5-HT2A Receptor Affinity (Ki)

  • Objective: To determine the binding affinity of test compounds for the human 5-HT2A receptor.

  • Materials:

    • Cell membranes from HEK-293 cells stably expressing the human 5-HT2A receptor.

    • Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compounds (e.g., Pimavanserin) and reference compounds (e.g., Risperidone).

    • 96-well microplates, glass fiber filters, filtration apparatus.

    • Liquid scintillation counter and cocktail.

  • Procedure:

    • Cell membranes are thawed and suspended in assay buffer.

    • Serial dilutions of the test compounds are prepared.

    • In a 96-well plate, the reaction mixture is prepared containing cell membranes, a fixed concentration of [3H]ketanserin (typically near its Kd value), and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM unlabeled ketanserin).

    • The plate is incubated, typically for 60 minutes at room temperature, to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

    • Filters are washed multiple times with ice-cold assay buffer to minimize non-specific binding.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Inverse Agonist Assay (Receptor Selection and Amplification Technology - R-SAT)

  • Objective: To measure the functional potency of compounds as inverse agonists at the 5-HT2A receptor.

  • Principle: R-SAT is a cell-based assay that measures receptor-mediated signal transduction. For Gq-coupled receptors like 5-HT2A, constitutive activity leads to a certain level of cell growth. Inverse agonists suppress this basal signaling, leading to reduced cell growth, which can be quantified.

  • Procedure:

    • NIH-3T3 cells, engineered to express the human 5-HT2A receptor, are seeded in 96-well plates.

    • Cells are incubated with serial dilutions of the test compound (e.g., Pimavanserin) for several days (typically 4-5 days).

    • Cell viability/proliferation is measured using a standard method, such as the MTT assay or by measuring DNA content with a fluorescent dye.

    • The data is plotted as a dose-response curve, showing the inhibition of cell growth as a function of compound concentration.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal inhibition of the constitutive receptor activity is determined as the IC50 value. This is typically expressed as the pIC50 (-log IC50).

Section 2: Pain Management Applications

The piperidine scaffold is also prevalent in opioid analgesics. Research into novel derivatives aims to achieve potent analgesia while minimizing the severe side effects associated with traditional opioids like morphine. A series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives, designed based on the structure of Tramadol, has yielded compounds with high affinity and selectivity for the μ-opioid receptor (MOR), the primary target for most opioid analgesics.[4]

Data Presentation: Comparative Opioid Receptor Affinity and Analgesic Potency

The following table compares the receptor binding affinity (Ki) and in vivo analgesic potency (ED50) of a lead derivative, Compound 2a, with the widely used opioid analgesics Morphine and Tramadol.[4][5]

CompoundMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)MOR/DOR SelectivityMOR/KOR SelectivityAnalgesic Potency (ED50, mg/kg)
Compound 2a 7.3 849.4 49.1 ~116x ~6.7x 3.1
Morphine2.5 - 6.3171350~27x - 68x~55x - 140x~5.0
Tramadol12,486----10.0 - 20.0

Note: Lower Ki and ED50 values indicate higher binding affinity and greater analgesic potency, respectively. Selectivity is the ratio of Ki values (DOR/MOR or KOR/MOR).

Mandatory Visualization: Opioid Receptor Signaling and Assay Workflow

MOR_Signaling cluster_membrane Neuron Membrane MOR μ-Opioid Receptor (MOR) Gi_Protein Gi Protein MOR->Gi_Protein Activates AC Adenylyl Cyclase (AC) Gi_Protein->AC Inhibits Ion_Channels Ion Channel Modulation Gi_Protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Agonist Opioid Agonist (e.g., Compound 2a, Morphine) Agonist->MOR Binds & Activates Analgesia Analgesia cAMP->Analgesia K_Channel ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_Channel Ca_Channel ↓ Ca2+ Influx (Reduced Neurotransmitter Release) Ion_Channels->Ca_Channel K_Channel->Analgesia Ca_Channel->Analgesia

Caption: μ-Opioid Receptor (MOR) Signaling Pathway for Analgesia.

HotPlate_Workflow acclimate Step 1: Acclimation Acclimate mice to the testing room and equipment. baseline Step 2: Baseline Measurement Place each mouse on a hot plate (e.g., 55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping). Remove mouse immediately after response. acclimate->baseline administer Step 3: Drug Administration Administer test compound (e.g., Compound 2a) or vehicle control via a specific route (e.g., subcutaneous). baseline->administer test Step 4: Post-drug Testing At a predetermined time post-administration (e.g., 30 min), place the mouse back on the hot plate and measure the response latency again. A cut-off time (e.g., 60s) is used to prevent tissue damage. administer->test analyze Step 5: Analysis Calculate the Maximum Possible Effect (%MPE). Determine the ED50 value from the dose-response curve. test->analyze

Caption: Workflow for the Hot Plate Test for Analgesia in Mice.
Experimental Protocols

1. Opioid Receptor Binding Assay

  • Objective: To determine the binding affinities (Ki) of test compounds for the μ (MOR), δ (DOR), and κ (KOR) opioid receptors.

  • Materials:

    • Membranes from CHO (Chinese Hamster Ovary) cells stably expressing human MOR, DOR, or KOR.

    • Radioligand: [3H]DAMGO (for MOR), [3H]DPDPE (for DOR), [3H]U69,593 (for KOR).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compounds and reference standards.

  • Procedure:

    • The assay is conducted as a competitive displacement experiment, similar to the 5-HT2A binding assay described in Section 1.

    • Cell membranes expressing the receptor of interest are incubated with a specific radioligand and varying concentrations of the test compound.

    • Non-specific binding is determined using a high concentration of a non-labeled universal opioid antagonist like Naloxone.

    • Following incubation to equilibrium, bound and free radioligands are separated by rapid filtration.

    • Radioactivity on the filters is quantified by liquid scintillation counting.

  • Data Analysis: IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.

2. In Vivo Analgesic Activity (Hot Plate Test)

  • Objective: To assess the central analgesic activity of a test compound in an animal model.

  • Apparatus: A commercially available hot plate apparatus consisting of a heated metal surface maintained at a constant temperature (e.g., 55 ± 0.5°C) and an enclosing cylinder to keep the animal on the plate.

  • Animals: Male Kunming mice (or similar strain), weighing 18-22g.

  • Procedure:

    • Animals are habituated to the testing environment before the experiment begins.

    • A baseline latency is recorded by placing each mouse on the hot plate and measuring the time (in seconds) it takes to elicit a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 60 seconds) is established to prevent injury.

    • Animals are divided into groups and administered different doses of the test compound (e.g., Compound 2a), a reference drug (e.g., Morphine), or a vehicle control, typically via subcutaneous or intraperitoneal injection.

    • At the time of expected peak effect (e.g., 30 minutes post-injection), the mice are again placed on the hot plate, and the response latency is measured.

  • Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] × 100. The dose required to produce a 50% effect (ED50) is then calculated from the dose-response curve.[4]

References

A Comparative Guide to the Synthesis of N,N-Dimethyl-1-piperidin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethyl-1-piperidin-4-ylmethanamine is a valuable building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of a wide range of pharmacologically active compounds. The piperidine moiety is a prevalent scaffold in numerous approved drugs due to its favorable physicochemical properties. This guide provides a comparative analysis of common synthetic routes to this compound, offering a side-by-side look at their methodologies, performance metrics, and the strategic considerations for selecting the most appropriate pathway for your research or development needs.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several strategic pathways. The most prominent of these are Reductive Amination and N-Alkylation. Each method presents distinct advantages and challenges in terms of yield, purity, scalability, and the handling of reagents.

Route 1: Two-Step Reductive Amination

Reductive amination is a widely employed and highly efficient method for the synthesis of amines.[1][2][3] This approach typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. To prevent side reactions on the piperidine nitrogen, a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is commonly used.[1]

This two-step process begins with the reductive amination of N-Boc-piperidine-4-carboxaldehyde with dimethylamine, followed by the deprotection of the Boc group to yield the final product.

Route 2: Three-Step Synthesis via Reductive Amination and N-Methylation

An alternative multi-step approach begins with a protected piperidone, such as N-Boc-4-piperidone.[4][5] This route involves an initial reductive amination to introduce a primary amine, followed by N-methylation, and concluding with deprotection.[5] A notable method for the N-methylation step is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid.[4][6]

Route 3: N-Alkylation of a Precursor

Direct N-alkylation of a suitable piperidine precursor is another synthetic strategy.[7] However, this method can be challenging to control, with a tendency towards over-alkylation, leading to the formation of quaternary ammonium salts.[1] To circumvent this, a protecting group strategy is often necessary to achieve selective alkylation.[8]

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthetic routes, providing a clear comparison of expected inputs and outputs.

Route Starting Material Key Reagents Typical Yield (%) Typical Purity (%) Key Considerations
1: Two-Step Reductive Amination N-Boc-piperidine-4-carboxaldehydeDimethylamine, Sodium triacetoxyborohydride, Trifluoroacetic acid80-90 (overall)>97Good control, minimizes over-alkylation byproducts.[7]
2: Three-Step Synthesis N-Boc-4-piperidoneAmmonia, Raney Nickel, Hydrogen, Formaldehyde, Palladium on Carbon, Hydrochloric Acid68-85 (overall)>97A robust, scalable, and industrially applicable route.[5]
3: N-Alkylation 1-(Piperidin-4-yl)methanamineMethylating agent (e.g., Methyl iodide), BaseVariableVariableProne to over-alkylation; may require careful control of stoichiometry and protecting groups.[7]

Experimental Protocols

Route 1: Two-Step Reductive Amination

Step 1: Synthesis of tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add dimethylamine (1.2 equivalents).

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents). A catalytic amount of acetic acid may be added to facilitate imine formation.[7]

  • Stir the reaction mixture at room temperature for 12 to 24 hours.[7]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Deprotection of tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate

  • Dissolve the purified N-Boc protected intermediate in a solvent such as dichloromethane or methanol.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir the mixture at room temperature for 1 to 4 hours.[7]

  • Remove the solvent and excess acid under reduced pressure to yield the corresponding salt of this compound.

  • The free base can be obtained by neutralization with a suitable base and subsequent extraction.[7]

Route 2: Three-Step Synthesis via Reductive Amination and N-Methylation

Step 1: Reductive Amination of N-Boc-4-piperidone

  • In a suitable reactor, dissolve N-Boc-4-piperidone in methanol.

  • Add a methanolic ammonia solution to the reactor, followed by a slurry of Raney Nickel.

  • Seal the reactor and purge with nitrogen, then with hydrogen.

  • Pressurize the reactor with hydrogen to 5 bar.

  • Heat the reaction mixture to 50°C and stir vigorously for 12-16 hours.[5]

  • After cooling and venting, filter the reaction mixture and concentrate the filtrate to obtain tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.

Step 2: N-Methylation

  • Dissolve the product from the previous step in ethanol.

  • Add formaldehyde and a palladium on carbon catalyst.

  • Pressurize the reactor with hydrogen to 10 bar and stir at room temperature for 8-12 hours.[5]

  • Filter the reaction mixture and concentrate to yield tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate.

Step 3: Deprotection

  • Dissolve the methylated intermediate in isopropanol and cool to 0-5°C.

  • Slowly add concentrated hydrochloric acid, maintaining the temperature below 20°C.

  • Warm the reaction to room temperature and stir for 2-4 hours.[5]

  • Work-up with a sodium hydroxide solution and extract with dichloromethane to isolate the final product.

Visualization of Synthetic Workflow

The following diagram illustrates a decision-making workflow for selecting an appropriate synthetic route based on key experimental considerations.

G start Select Synthesis Route high_yield High Yield & Purity? start->high_yield reductive_amination Reductive Amination high_yield->reductive_amination Yes n_alkylation N-Alkylation high_yield->n_alkylation No scalability Scalability a Factor? reductive_amination->scalability three_step Three-Step Synthesis scalability->three_step Yes two_step Two-Step Synthesis scalability->two_step No

Caption: Decision tree for selecting a synthesis route for this compound.

References

A Comparative Guide to the Synthetic Utility of N,N-Dimethyl-1-piperidin-4-ylmethanamine and 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in FDA-approved drugs underscores its importance as a privileged structure. Among the vast array of functionalized piperidines, N,N-Dimethyl-1-piperidin-4-ylmethanamine and 4-aminopiperidine emerge as two key building blocks for the synthesis of complex molecules targeting the central nervous system and other biological systems. This guide provides an objective comparison of their synthetic utility, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic campaigns.

Physicochemical Properties: A Tale of Two Amines

The seemingly subtle structural difference between this compound and 4-aminopiperidine—the presence of an N,N-dimethylaminomethyl group versus a primary amino group at the 4-position—gives rise to distinct physicochemical properties that significantly influence their reactivity and application in synthesis.

PropertyThis compound4-Aminopiperidine
Molecular Weight 156.27 g/mol 100.16 g/mol
pKa (Conjugate Acid) Estimated ~10-11 (tertiary amine)~9.3 (primary amine)
Structure
Key Features Tertiary amine on the side chain, secondary amine in the ring. Increased steric bulk around the 4-position. Higher basicity of the side-chain nitrogen.Primary amine at the 4-position, secondary amine in the ring. Less sterically hindered. Two sites for N-functionalization.

The higher basicity of the tertiary amine in this compound can be attributed to the electron-donating effect of the two methyl groups. This enhanced basicity can influence its catalytic activity in certain reactions and its behavior in acid-base extractions during workup. Conversely, the primary amine of 4-aminopiperidine offers two protons for substitution, making it a versatile precursor for a wider range of derivatizations.

Comparative Synthesis Utility

The utility of these two piperidine derivatives is best illustrated by their performance in common synthetic transformations crucial for drug development, such as reductive amination and amide coupling.

Reductive Amination

Reductive amination is a cornerstone reaction for the formation of C-N bonds. Both molecules can participate in this reaction, but their distinct structural features lead to different applications and outcomes.

4-Aminopiperidine is frequently used as the amine component in reductive aminations with aldehydes and ketones to generate more complex secondary and tertiary amines. The primary amine at the 4-position readily reacts to form an imine, which is then reduced in situ. The piperidine nitrogen is often protected (e.g., with a Boc group) to prevent side reactions.

This compound , on the other hand, is itself often synthesized via a reductive amination pathway, typically starting from a protected 4-piperidone and reacting it with dimethylamine. As a synthetic building block, its secondary piperidine nitrogen can participate in reductive amination, but the steric bulk of the N,N-dimethylaminomethyl group can influence the reaction rate and yield.

Quantitative Data: Reductive Amination

AmineElectrophileReducing AgentSolventYieldReference
4-Amino-1-Boc-piperidine2-PhenylacetaldehydeSodium triacetoxyborohydrideDichloroethane>95%
4-Amino-1-Boc-piperidine4-Bromo-3-chlorobenzaldehydeSodium triacetoxyborohydrideDichloroethaneNot specified
1-(tert-Butoxycarbonyl)-4-piperidoneDimethylamine hydrochlorideSodium cyanoborohydrideMethanolNot specified

Experimental Protocol: Reductive Amination with 4-Aminopiperidine

This protocol describes the synthesis of a secondary amine using Boc-protected 4-aminopiperidine and an aldehyde.

Materials:

  • 4-Amino-1-Boc-piperidine (1.0 eq)

  • Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask, add 4-amino-1-Boc-piperidine and anhydrous DCM.

  • Add the aldehyde to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 10 °C.

  • Remove the ice bath and stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_reagents Reagents cluster_workup Workup & Purification Boc_Amine 4-Amino-1-Boc-piperidine Reaction_Vessel Anhydrous DCM, 0°C to RT Boc_Amine->Reaction_Vessel Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction_Vessel Quench Quench (aq. NaHCO₃) Reaction_Vessel->Quench Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Reaction_Vessel Extract Extract (DCM) Quench->Extract Purify Purify (Chromatography) Extract->Purify Product Product: Boc-N-R-4-aminopiperidine Purify->Product Amide_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Boc_Amine 4-Amino-1-Boc-piperidine Reaction_Vessel Anhydrous DCM, TEA, 0°C to RT Boc_Amine->Reaction_Vessel Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Reaction_Vessel Quench Quench (aq. NaHCO₃) Reaction_Vessel->Quench Extract Extract (DCM) Quench->Extract Purify Purify (Chromatography) Extract->Purify Product Product: Boc-4-(acylamino)piperidine Purify->Product Logical_Comparison cluster_amine1 This compound cluster_amine2 4-Aminopiperidine cluster_utility Synthetic Utility Amine1 This compound Prop1_A1 Higher Basicity (Side Chain) Amine1->Prop1_A1 Prop2_A1 Increased Steric Hindrance Amine1->Prop2_A1 Prop3_A1 Secondary Ring Amine Amine1->Prop3_A1 Prop4_A1 Tertiary Side-Chain Amine Amine1->Prop4_A1 Utility2 Amide Coupling (Piperidine N) Prop2_A1->Utility2 Requires more forcing conditions Utility1 Reductive Amination (Piperidine N) Prop3_A1->Utility1 Possible, but can be sluggish Amine2 4-Aminopiperidine Prop1_A2 Moderate Basicity Amine2->Prop1_A2 Prop2_A2 Less Steric Hindrance Amine2->Prop2_A2 Prop3_A2 Primary Side-Chain Amine Amine2->Prop3_A2 Prop4_A2 Secondary Ring Amine Amine2->Prop4_A2 Utility3 Reductive Amination (Primary Amine) Prop3_A2->Utility3 Highly efficient Utility4 Diverse Derivatization (Primary Amine) Prop3_A2->Utility4 Versatile for library synthesis Prop4_A2->Utility1 Requires protection Prop4_A2->Utility2 Requires protection

Steric Effects in Amine Reactions: A Comparative Analysis of N,N-Dimethyl-1-piperidin-4-ylmethanamine and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the nuances of chemical reactivity is paramount. The steric environment around a reactive center can dramatically influence reaction rates, yields, and even the feasibility of a synthetic route. This guide provides a comparative analysis of the steric effects observed in reactions involving N,N-Dimethyl-1-piperidin-4-ylmethanamine and its less sterically hindered counterparts, N-Methyl-1-piperidin-4-ylmethanamine and 1-piperidin-4-ylmethanamine. By examining key reactions such as acylation and urea formation, supported by experimental protocols, this document aims to provide a clear framework for selecting the appropriate building block for a given synthetic challenge.

Introduction to Steric Hindrance in Piperidine Derivatives

This compound possesses two nitrogen atoms that can participate in chemical reactions: a tertiary amine within the piperidine ring and a tertiary amine on the exocyclic methanamine group. The presence of two methyl groups on the exocyclic nitrogen, in close proximity to the piperidine ring, creates a sterically congested environment. This steric bulk is a critical factor governing the nucleophilicity and reactivity of this amine compared to its analogues with fewer methyl substituents.

This guide will explore the practical implications of these steric effects in two common reaction types: N-acylation and urea synthesis.

Comparative Analysis of Reactivity

Table 1: Comparative Performance in Acylation and Urea Synthesis

CompoundStructureRelative Steric Hindrance (Exocyclic Amine)Predicted Reactivity in AcylationPredicted Reactivity in Urea Formation with Isocyanate
1-Piperidin-4-ylmethanaminePrimary AmineLowHighHigh
N-Methyl-1-piperidin-4-ylmethanamineSecondary AmineMediumModerate to HighModerate to High
This compound Tertiary Amine High Low to Very Low Low to Very Low

N-Acylation Reactions

N-acylation is a fundamental reaction in organic synthesis, often employed to introduce functional groups or build more complex molecules. The reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.

The steric environment around the nitrogen atom plays a crucial role in the rate and efficiency of N-acylation. For the series of piperidin-4-ylmethanamines, a clear trend in reactivity is expected:

  • 1-Piperidin-4-ylmethanamine (Primary Amine): With minimal steric hindrance around the primary amino group, this compound is expected to be the most reactive towards acylation.

  • N-Methyl-1-piperidin-4-ylmethanamine (Secondary Amine): The presence of one methyl group introduces some steric bulk, but secondary amines are still excellent nucleophiles and are readily acylated.

  • This compound (Tertiary Amine): The two methyl groups on the exocyclic nitrogen create significant steric hindrance, making direct acylation at this position challenging. The lone pair on the nitrogen is shielded, hindering its ability to attack the electrophilic carbonyl carbon. While the tertiary amine within the piperidine ring can act as a catalyst in some acylation reactions (similar to DMAP), its direct acylation to form a stable acylammonium salt is generally not the primary reaction pathway under standard conditions.

Urea Synthesis

The formation of ureas, commonly achieved by reacting an amine with an isocyanate, is another reaction sensitive to steric effects. This reaction is vital in medicinal chemistry, as the urea moiety is a key structural feature in many therapeutic agents.

The expected trend in reactivity for urea synthesis mirrors that of N-acylation:

  • 1-Piperidin-4-ylmethanamine and N-Methyl-1-piperidin-4-ylmethanamine: Both the primary and secondary amines are expected to react readily with isocyanates to form the corresponding substituted ureas. The reaction is typically fast and high-yielding.

  • This compound: The sterically hindered tertiary amine is a poor nucleophile for this transformation. The reaction with an isocyanate would be significantly slower than with its less substituted counterparts, and may require harsh conditions or specialized catalysts to proceed at a reasonable rate. In many cases, the tertiary amine may act as a base to promote the trimerization of the isocyanate rather than reacting as a nucleophile.

Experimental Protocols

The following are generalized experimental protocols for N-acylation and urea synthesis. These can be adapted for specific substrates and reagents.

Protocol 1: General Procedure for N-Acylation of a Secondary Amine

This protocol is suitable for the acylation of N-Methyl-1-piperidin-4-ylmethanamine.

Materials:

  • N-Methyl-1-piperidin-4-ylmethanamine (1.0 eq)

  • Acyl chloride or anhydride (1.1 eq)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Methyl-1-piperidin-4-ylmethanamine in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add the non-nucleophilic base (TEA or DIPEA).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: General Procedure for Urea Synthesis

This protocol is suitable for the reaction of primary or secondary amines with an isocyanate.

Materials:

  • Amine (1-Piperidin-4-ylmethanamine or N-Methyl-1-piperidin-4-ylmethanamine) (1.0 eq)

  • Isocyanate (1.0 eq)

  • Anhydrous tetrahydrofuran (THF) or DCM

Procedure:

  • Dissolve the amine in anhydrous THF or DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the isocyanate to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is often complete shortly after the addition of the isocyanate.

  • Monitor the reaction by TLC or LC-MS.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography if necessary.

Visualizing Reaction Pathways

To better understand the logical flow of the synthetic transformations discussed, the following diagrams are provided.

experimental_workflow Experimental Workflow for N-Acylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start_amine N-Methyl-1-piperidin-4-ylmethanamine reaction Mix and Stir at 0°C to RT start_amine->reaction start_acyl Acyl Chloride / Anhydride start_acyl->reaction start_base Base (TEA/DIPEA) start_base->reaction start_solvent Solvent (DCM/DMF) start_solvent->reaction quench Quench with NaHCO3(aq) reaction->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end_product N-Acylated Product purify->end_product signaling_pathway Logical Relationship in Urea Synthesis amine Primary or Secondary Amine (e.g., N-Methyl-1-piperidin-4-ylmethanamine) nucleophilic_attack Nucleophilic Attack of Amine on Isocyanate Carbonyl amine->nucleophilic_attack Nucleophile isocyanate Isocyanate (R-N=C=O) isocyanate->nucleophilic_attack Electrophile intermediate Zwitterionic Intermediate nucleophilic_attack->intermediate proton_transfer Proton Transfer intermediate->proton_transfer urea Substituted Urea Product proton_transfer->urea

References

A Comparative Guide to the Synthesis of N,N-Dimethyl-1-piperidin-4-ylmethanamine: An Evaluation of Reproducibility and Protocol Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the reliable synthesis of key chemical intermediates is paramount. N,N-Dimethyl-1-piperidin-4-ylmethanamine is a valuable building block in the synthesis of a variety of pharmaceutical compounds. This guide provides a comparative analysis of the most common synthetic protocols for this compound, with a focus on reproducibility, yield, purity, and potential challenges. The information presented is collated from technical guides and scientific literature to offer an objective overview for laboratory-scale synthesis and process development.

Comparison of Synthetic Protocols

The synthesis of this compound is primarily achieved through three main routes: a multi-step synthesis involving reductive amination and subsequent N-methylation, a two-step reductive amination of a protected piperidine-4-carboxaldehyde, and a direct N-methylation approach. Each method presents distinct advantages and disadvantages in terms of operational complexity, yield, and purity of the final product.

Protocol Starting Material Key Steps Reported Yield Reported Purity Key Advantages Potential Challenges & Reproducibility Issues
Protocol 1: Multi-step Synthesis via Reductive Amination & Eschweiler-Clarke Reaction N-Boc-4-piperidone1. Reductive amination with methylamine2. Boc deprotection3. Eschweiler-Clarke N-methylation80-90% (N-Methylation step)[1]>97% (N-Methylation step)[1]Controlled and scalable approach, selective N-methylation.[2]Multiple steps can lower the overall yield.
Protocol 2: Two-Step Reductive Amination N-Boc-piperidine-4-carboxaldehyde1. Reductive amination with dimethylamine2. Boc deprotectionNot explicitly stated for the target molecule, but reductive amination is generally high-yielding.[3][4]Often sufficient for subsequent steps without extensive purification.[4]Fewer steps compared to Protocol 1.Availability and stability of the starting aldehyde can be a factor.
Protocol 3: Direct N-methylation (Eschweiler-Clarke) 1-(piperidin-4-yl)methanamineDirect methylation using formaldehyde and formic acid.Not specified, but prone to variability.Can be contaminated with over-methylated byproducts.Most direct route with fewest steps.High risk of over-methylation to the quaternary ammonium salt, which can be difficult to control and reproduce consistently.[5]

Experimental Protocols

Protocol 1: Multi-step Synthesis via Reductive Amination and Eschweiler-Clarke Reaction

This protocol follows a three-stage process starting from the commercially available N-Boc-4-piperidone.[2]

Step 1: Reductive Amination

  • N-Boc-4-piperidone is reacted with methylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the intermediate, tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate.[2]

Step 2: Boc Deprotection

  • The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield N-methyl-1-(piperidin-4-yl)methanamine.[2]

Step 3: Eschweiler-Clarke N-Methylation

  • The resulting secondary amine is then methylated using an excess of formaldehyde and formic acid.[5] The reaction mixture is heated to drive the reaction to completion. After cooling, the mixture is basified and the product is extracted with an organic solvent.

Protocol 2: Two-Step Reductive Amination

This method provides a more direct route to a protected precursor of the final product.[4]

Step 1: Reductive Amination

  • N-Boc-piperidine-4-carboxaldehyde is dissolved in a suitable solvent like dichloromethane (DCM).

  • Dimethylamine and a reducing agent, such as sodium triacetoxyborohydride, are added to the solution.

  • The reaction is stirred at room temperature until completion, monitored by techniques like TLC or LC-MS.

  • The reaction is quenched, and the crude product, N-Boc-N,N-dimethyl-1-piperidin-4-ylmethanamine, is extracted.[4]

Step 2: Boc Deprotection

  • The crude protected amine is dissolved in a solvent such as DCM and treated with a strong acid like trifluoroacetic acid (TFA) or 4M HCl in dioxane.

  • The reaction is stirred at room temperature for 1-2 hours.

  • After completion, the excess acid and solvent are removed under reduced pressure. The residue is then neutralized with a base to yield the final product.[4]

Protocol 3: Direct N-methylation (Eschweiler-Clarke Reaction)

This is the most direct synthetic route, but it requires careful control to be reproducible.[5]

  • 1-(piperidin-4-yl)methanamine is reacted with an excess of formaldehyde and formic acid.

  • The mixture is heated to reflux for several hours.

  • Upon completion, the reaction is cooled and made basic with a strong base like sodium hydroxide.

  • The product is then extracted using an organic solvent. The primary challenge with this method is controlling the extent of methylation, as the product, a secondary amine, can be further methylated to a quaternary ammonium salt.[5]

Mandatory Visualizations

G cluster_protocol1 Protocol 1: Multi-step Synthesis cluster_protocol2 Protocol 2: Two-Step Reductive Amination cluster_protocol3 Protocol 3: Direct N-methylation P1_Start N-Boc-4-piperidone P1_Step1 Reductive Amination (Methylamine, NaBH(OAc)3) P1_Start->P1_Step1 P1_Inter1 tert-butyl 4-((methylamino)methyl) piperidine-1-carboxylate P1_Step1->P1_Inter1 P1_Step2 Boc Deprotection (TFA or HCl) P1_Inter1->P1_Step2 P1_Inter2 N-methyl-1-(piperidin-4-yl)methanamine P1_Step2->P1_Inter2 P1_Step3 Eschweiler-Clarke (HCHO, HCOOH) P1_Inter2->P1_Step3 P1_End This compound P1_Step3->P1_End P2_Start N-Boc-piperidine-4-carboxaldehyde P2_Step1 Reductive Amination (Dimethylamine, NaBH(OAc)3) P2_Start->P2_Step1 P2_Inter N-Boc-N,N-dimethyl-1-piperidin-4-ylmethanamine P2_Step1->P2_Inter P2_Step2 Boc Deprotection (TFA or HCl) P2_Inter->P2_Step2 P2_End This compound P2_Step2->P2_End P3_Start 1-(piperidin-4-yl)methanamine P3_Step1 Eschweiler-Clarke (HCHO, HCOOH) P3_Start->P3_Step1 P3_End This compound P3_Step1->P3_End G cluster_reproducibility Factors Affecting Reproducibility cluster_outcome Synthesis Outcome StartingMaterial Starting Material Purity & Stability Yield Yield StartingMaterial->Yield Purity Purity StartingMaterial->Purity Stoichiometry Reagent Stoichiometry Stoichiometry->Yield Stoichiometry->Purity Byproducts Side Products Stoichiometry->Byproducts ReactionConditions Reaction Conditions (Temp, Time) ReactionConditions->Yield ReactionConditions->Purity ReactionConditions->Byproducts Workup Work-up & Purification Procedure Workup->Purity

References

A Comparative Guide to Protecting Groups for Piperidine Synthesis: Boc vs. Cbz vs. Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of piperidine-containing molecules, the strategic selection of a nitrogen protecting group is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic route. The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, and its secondary amine requires temporary protection to ensure chemoselectivity during various synthetic transformations. This guide presents an objective, data-driven comparison of three of the most commonly employed protecting groups for the piperidine nitrogen: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

At a Glance: Key Characteristics of Protecting Groups for Piperidine Synthesis

The fundamental difference between Boc, Cbz, and Fmoc lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1] This is a cornerstone of modern synthetic chemistry, enabling the stepwise construction of complex molecules.[1]

CharacteristicBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
Protection Conditions Mildly basic (e.g., Et₃N, NaOH, NaHCO₃)Basic (e.g., Et₃N, NaHCO₃)Mildly basic (e.g., NaHCO₃)
Deprotection Condition Acidic (e.g., TFA, HCl)[1]Catalytic Hydrogenolysis (e.g., H₂/Pd/C)[1]Basic (e.g., 20% piperidine in DMF)[1]
Stability Stable to base and hydrogenolysisStable to acid and baseStable to acid and hydrogenolysis
Key Advantages Wide applicability, mild protection conditionsOrthogonal to acid- and base-labile groups, stableMild deprotection, orthogonal to acid-labile groups
Potential Side Reactions Formation of t-butyl cation can lead to side reactions with sensitive functional groups.Incomplete removal or side reactions with sulfur-containing amino acids.Diketopiperazine formation at the dipeptide stage.

Quantitative Comparison of Protecting Group Performance

The selection of a protecting group is often dictated by the desired reaction conditions for subsequent synthetic steps and the stability of other functional groups within the molecule. The following tables summarize quantitative data for the protection and deprotection of piperidine and its derivatives with Boc, Cbz, and Fmoc.

Table 1: Protection of Piperidine and its Derivatives

Protecting GroupSubstrateReagentsSolventTimeYield (%)Reference
BocPiperidine(Boc)₂O, Et₃NCH₂Cl₂1 h100[2]
Boc3-Amino piperidine derivative(Boc)₂O, Et₃N, DMAP (cat.)CH₂Cl₂-92
CbzAmineCbz-Cl, NaHCO₃THF/H₂O20 h90[3]
Cbz1,2,3,6-TetrahydropyridineCbz-Cl-3 h23[4]
Fmoc4-Anilino-piperidineFmoc-Cl, NaHCO₃1,4-Dioxane/Water--[5]

Table 2: Deprotection of Protected Piperidine and its Derivatives

Protecting GroupSubstrateReagentsSolventTimeYield (%)Reference
BocN-Boc protected amineTFACH₂Cl₂30 min - 3 h>95[2][6]
CbzN-Cbz protected amineH₂, 5% Pd/CMeOH40 h-[3]
CbzCbz-(OBn)Tyr-OMe10% Pd/C, H₂--83[7]
FmocN-Fmoc-4-anilino-piperidine20% PiperidineDMF30 min-[5]
FmocFmoc-NH-PEG12-COOH20% PiperidineDMF30-120 minHigh[8]

Experimental Protocols

The following are detailed methodologies for the protection and deprotection of piperidine with Boc, Cbz, and Fmoc groups. These protocols are based on general procedures and may require optimization for specific applications.

Protection of Piperidine with Boc
  • Materials: Piperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂).[2]

  • Procedure:

    • Dissolve piperidine (1.0 eq) in dichloromethane.

    • Add triethylamine (1.2 eq).

    • Add di-tert-butyl dicarbonate (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 1 hour, monitoring by TLC.[2]

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.

Deprotection of Boc-Piperidine
  • Materials: N-Boc-piperidine, Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂).[2]

  • Procedure:

    • Dissolve N-Boc-piperidine (1.0 eq) in dichloromethane.

    • Slowly add trifluoroacetic acid to the solution (final concentration of 20-50% v/v).[2]

    • Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[2]

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The resulting piperidinium salt can be used directly or neutralized with a base.

Protection of Piperidine with Cbz
  • Materials: Piperidine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.[3]

  • Procedure:

    • Dissolve piperidine (1.0 eq) in a 2:1 mixture of THF and water.

    • Add sodium bicarbonate (2.0 eq).

    • Cool the solution to 0 °C and add benzyl chloroformate (1.5 eq) dropwise.[3]

    • Stir the reaction at 0 °C for 20 hours, monitoring by TLC.[3]

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to give N-Cbz-piperidine.

Deprotection of Cbz-Piperidine
  • Materials: N-Cbz-piperidine, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas (H₂).[3]

  • Procedure:

    • Dissolve N-Cbz-piperidine in methanol.

    • Add 10% Pd/C catalyst.

    • Stir the mixture under an atmosphere of hydrogen gas at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield piperidine.

Protection of Piperidine with Fmoc
  • Materials: Piperidine, 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), 1,4-Dioxane, Water.[5]

  • Procedure:

    • Dissolve piperidine (1 eq) in a mixture of 1,4-dioxane and water.[5]

    • Add sodium bicarbonate (2 eq).[5]

    • Cool the solution to 0 °C and add Fmoc-Cl (1.1 eq).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Extract the product with an organic solvent, wash with water and brine.

    • Dry the organic layer and concentrate to give N-Fmoc-piperidine.

Deprotection of Fmoc-Piperidine
  • Materials: N-Fmoc-piperidine, Piperidine, N,N-Dimethylformamide (DMF).[5]

  • Procedure:

    • Dissolve N-Fmoc-piperidine in DMF.

    • Add piperidine to a final concentration of 20% (v/v).[5]

    • Stir the reaction at room temperature for 30 minutes.[5]

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent and piperidine under reduced pressure.

    • The crude product can be purified by extraction or chromatography.

Visualizing the Workflow and Mechanisms

To further clarify the roles of these protecting groups in a synthetic strategy, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and the simplified reaction mechanisms.

G cluster_workflow General Experimental Workflow for Piperidine Synthesis start Piperidine protection Protection (Boc, Cbz, or Fmoc) start->protection protected_piperidine Protected Piperidine protection->protected_piperidine synthesis Synthetic Transformations (e.g., functionalization at other positions) protected_piperidine->synthesis deprotection Deprotection synthesis->deprotection final_product Final Piperidine Derivative deprotection->final_product

Caption: General workflow for piperidine synthesis.

G cluster_mechanisms Simplified Protection and Deprotection Mechanisms cluster_boc Boc Protection/Deprotection cluster_cbz Cbz Protection/Deprotection cluster_fmoc Fmoc Protection/Deprotection boc_protection Piperidine + (Boc)₂O boc_protected N-Boc-Piperidine boc_protection->boc_protected Base boc_deprotection N-Boc-Piperidine + TFA piperidine_boc Piperidine boc_deprotection->piperidine_boc Acid cbz_protection Piperidine + Cbz-Cl cbz_protected N-Cbz-Piperidine cbz_protection->cbz_protected Base cbz_deprotection N-Cbz-Piperidine + H₂/Pd/C piperidine_cbz Piperidine cbz_deprotection->piperidine_cbz Hydrogenolysis fmoc_protection Piperidine + Fmoc-Cl fmoc_protected N-Fmoc-Piperidine fmoc_protection->fmoc_protected Base fmoc_deprotection N-Fmoc-Piperidine + Piperidine piperidine_fmoc Piperidine fmoc_deprotection->piperidine_fmoc Base

Caption: Simplified reaction mechanisms.

Conclusion

The choice between Boc, Cbz, and Fmoc for the protection of the piperidine nitrogen is a critical decision that hinges on the overall synthetic strategy. The Boc group's acid lability, the Cbz group's stability and removal by hydrogenolysis, and the Fmoc group's base lability provide a versatile and largely orthogonal toolkit for the synthetic chemist. By carefully considering the stability of other functional groups in the molecule, the desired reaction conditions for subsequent steps, and the orthogonality of deprotection, researchers can devise more efficient and successful synthetic routes for the construction of complex molecules containing the piperidine scaffold. This guide provides the foundational data and protocols to make an informed decision, ultimately accelerating research and development in medicinal chemistry and beyond.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N,N-Dimethyl-1-piperidin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: As a critical component in various research and development applications, N,N-Dimethyl-1-piperidin-4-ylmethanamine requires stringent handling and disposal protocols to ensure the safety of laboratory personnel and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this chemical, tailored for researchers, scientists, and drug development professionals.

This compound is classified as a hazardous chemical that can cause severe skin burns and eye damage.[1][2] Adherence to the following procedures is mandatory to mitigate risks and ensure regulatory compliance.

Hazard and Personal Protective Equipment Summary

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards and to don the appropriate Personal Protective Equipment (PPE).

HazardRecommended Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Chemical-impermeable gloves (e.g., nitrile rubber), fire/flame resistant and impervious clothing, lab coat or coveralls.[1]
Serious Eye Damage/Irritation Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, and a face shield.[1]
Inhalation Toxicity Use only in a well-ventilated area, preferably under a chemical fume hood.[1] In case of insufficient ventilation, wear a suitable respirator.
Flammability Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. Use non-sparking tools.[3]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Engineering Controls and Personal Protective Equipment (PPE) Verification:

  • Engineering Controls: All handling and preparation for disposal must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • PPE Confirmation: Ensure all personnel involved are wearing the appropriate PPE as detailed in the table above. Always inspect gloves prior to use.[1]

2. Waste Collection:

  • Container: Use a designated, properly labeled, and leak-proof container specifically for liquid chemical waste. The container material must be compatible with organic amines.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols (e.g., corrosive, flammable).

3. Spill Management and Decontamination:

  • Spill Containment: In the event of a spill, soak up the material with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[4]

  • Cleanup: Following absorption, thoroughly clean the spill area. Collect all contaminated materials, including absorbents and cleaning supplies, as hazardous waste in a suitable, closed container for disposal.[1]

  • Decontamination: After handling, thoroughly decontaminate all work surfaces and equipment.

4. Final Disposal:

  • Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials, pending disposal.[4] The storage area should be a designated corrosives area.[2]

  • Disposal Request: Do not dispose of this chemical down the drain or in regular trash.[4] Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4] Unused chemical and contaminated materials should be disposed of at an approved waste disposal plant.[1][5]

Disposal Workflow

Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_handling Handling & Spill Response cluster_disposal Final Disposal A Verify Fume Hood Operation B Don Appropriate PPE A->B C Use Designated, Leak-Proof Hazardous Waste Container B->C D Label Container Correctly (Chemical Name & Hazards) C->D E Transfer Waste in Fume Hood D->E F Clean Spills with Inert Absorbent E->F G Decontaminate Surfaces & Equipment F->G H Store Sealed Container in a Cool, Dry, Ventilated Area G->H I Contact EHS or Licensed Waste Disposal Contractor H->I J Transport to Approved Waste Disposal Plant I->J

Caption: Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.